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Core Science & Biosynthesis

Foundational

trans-2-(4-Bromophenoxy)cyclopentanol: A Comprehensive Technical Guide

Executive Summary As drug discovery pipelines increasingly rely on highly functionalized, stereodefined building blocks, trans-2-(4-Bromophenoxy)cyclopentanol has emerged as a critical bifunctional scaffold. Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized, stereodefined building blocks, trans-2-(4-Bromophenoxy)cyclopentanol has emerged as a critical bifunctional scaffold. Structurally, it combines a rigid cyclopentane core with two orthogonal reactive handles: a secondary alcohol and an aryl bromide. This unique architecture allows for divergent synthetic applications, ranging from transition-metal-catalyzed cross-couplings to stereospecific chiral resolutions.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the mechanistic causality behind its stereoselective synthesis, and field-proven protocols for its isolation and analytical validation.

Physicochemical Profiling

Understanding the baseline properties of this scaffold is essential for predicting its behavior in complex reaction matrices and biological systems. The table below summarizes its core quantitative data.

PropertyValueRationale / Structural Significance
Molecular Formula C₁₁H₁₃BrO₂Dictates exact mass and elemental composition.
Molecular Weight 257.12 g/mol Falls strictly within the Lipinski Rule of 5 guidelines for drug-like scaffolds.
Relative Stereochemistry trans (1R,2R / 1S,2S)Crucial for spatial orientation and vector mapping in receptor binding pockets.
Hydrogen Bond Donors 1 (-OH)Facilitates target protein interaction and improves aqueous solubility.
Hydrogen Bond Acceptors 2 (-OH, -O-Ar)Enhances dipole-dipole interactions within biological targets.
Isotopic Signature (MS) 1:1 ratio (m/z 256/258)Diagnostic marker for the presence of the bromine isotope ( 79 Br/ 81 Br).

Mechanistic Pathway & Stereochemical Control

The synthesis of trans-2-(4-Bromophenoxy)cyclopentanol relies on the regioselective and stereospecific ring-opening of meso-cyclopentene oxide by 4-bromophenol[1].

The stereochemical outcome is dictated by the rigid geometry of the fused oxirane-cyclopentane system. The nucleophilic phenoxide anion must attack the C-O σ∗ antibonding orbital, which is oriented 180° to the breaking C-O bond. Because the epoxide is fused to a cyclic system, this strictly enforces an SN2-type backside attack (anti-addition). Consequently, the hydroxyl group and the newly formed aryloxy ether are locked on opposite faces of the cyclopentane ring, yielding exclusively the trans diastereomer[2]. Unless a chiral catalyst is employed, the reaction yields a racemic mixture of the (1R,2R) and (1S,2S) enantiomers[3].

Fig 1: SN2-mediated epoxide ring-opening mechanism ensuring strictly trans stereochemistry.

Synthesis Protocol & Experimental Causality

The following protocol outlines a robust, self-validating methodology for synthesizing the target compound, detailing the chemical causality behind each operational choice.

Step-by-Step Methodology

1. Nucleophile Activation

  • Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-bromophenol (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered anhydrous K₂CO₃ (1.5 equiv).

  • Causality: K₂CO₃ is a mild base that efficiently deprotonates the phenol without triggering side reactions (like epoxide polymerization) that stronger bases (e.g., NaH) might cause. DMF, a polar aprotic solvent, tightly solvates the potassium cation but leaves the phenoxide anion "naked," maximizing its nucleophilicity for the subsequent SN2 attack[2].

2. Electrophile Introduction

  • Action: Add cyclopentene oxide (1.0 equiv) dropwise at room temperature over 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of epoxide homopolymerization and ensuring a controlled reaction trajectory.

3. Thermal Activation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 12 hours.

  • Causality: The rigid cyclopentane ring presents significant steric hindrance. Thermal energy is required to overcome the activation barrier of the SN2 backside attack. Lower temperatures result in incomplete conversion, while exceeding 110 °C risks thermal degradation of the product[1].

4. Quenching and Self-Validating Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash the organic layer sequentially with 1M NaOH (3x) and brine (1x).

  • Causality: The 1M NaOH wash acts as a self-validating purification step. It deprotonates any unreacted 4-bromophenol, partitioning it entirely into the aqueous layer as water-soluble sodium phenoxide. This guarantees that the remaining organic layer contains only the neutral product and trace impurities.

5. Isolation

  • Action: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes).

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed:

  • ¹H NMR (Coupling Constants): The critical validation of the trans stereochemistry lies in the coupling constant ( J ) between the protons at C1 (adjacent to -OH) and C2 (adjacent to -O-Ar). In a trans-cyclopentane system, the dihedral angle is approximately 90°–120°, resulting in a distinct, smaller J1,2​ value compared to the cis isomer.

  • Mass Spectrometry (ESI-MS): The presence of the aryl bromide is unequivocally confirmed by a 1:1 isotopic cluster at m/z ~256 [M+H]⁺ and 258 [M+2+H]⁺, corresponding to the natural abundance of 79 Br and 81 Br.

  • Infrared Spectroscopy (IR): A broad absorption band around 3300–3400 cm⁻¹ confirms the presence of the secondary hydroxyl group, while a sharp peak near 1240 cm⁻¹ indicates the C-O-C asymmetric stretch of the aryl ether.

Downstream Applications in Drug Development

The strategic value of trans-2-(4-Bromophenoxy)cyclopentanol lies in its orthogonality. The two functional handles can be manipulated independently without cross-reactivity, making it an ideal core for library generation in medicinal chemistry.

Applications Core trans-2-(4-Bromophenoxy) cyclopentanol Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Heck) Core->Suzuki Aryl Bromide handle Oxidation Alcohol Oxidation (Swern/Dess-Martin) Core->Oxidation Secondary Alcohol Esterification Chiral Resolution / Esterification Core->Esterification Hydroxyl handle Biaryl Biaryl Scaffolds (Drug Discovery) Suzuki->Biaryl Ketone Cyclopentanone Derivatives Oxidation->Ketone Prodrug Prodrugs / Resolving Agents Esterification->Prodrug

Fig 2: Downstream synthetic utility of the bifunctional scaffold in drug development.

  • Aryl Bromide Handle: Serves as a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid assembly of complex biaryl systems often found in kinase inhibitors and GPCR ligands.

  • Secondary Alcohol Handle: Can be oxidized to a cyclopentanone derivative for subsequent reductive amination, or esterified to create prodrugs. Furthermore, the racemic alcohol can be subjected to enzymatic kinetic resolution (e.g., using Pseudomonas fluorescens lipase) to yield enantiopure building blocks[3].

References

  • Seth, K., Roy, S. R., Pipaliya, B. V., & Chakraborti, A. K. (2013). "Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols." Chemical Communications, 49, 5886.[Link]

  • Brunelli, N. A., Long, W., Venkatasubbaiah, K., & Jones, C. W. (2012). "Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine." Topics in Catalysis, 55(7-10), 432-438.[Link]

  • Iida, T., Yamamoto, N., Sasai, H., & Shibasaki, M. (2000). "Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes." Journal of the American Chemical Society, 122(13), 3220-3221.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of trans-2-(4-Bromophenoxy)cyclopentanol

Abstract For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the bedrock upon which stru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the bedrock upon which structure-activity relationships (SAR), mechanistic understanding, and intellectual property rest. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of trans-2-(4-Bromophenoxy)cyclopentanol, a molecule featuring a halogenated aromatic ether linked to a substituted alicyclic alcohol. By integrating data from a suite of modern analytical techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we present a self-validating workflow that moves from foundational functional group identification to the precise determination of stereochemistry. This document is structured not as a rigid protocol, but as a logical, causality-driven narrative that explains the "why" behind each experimental choice, ensuring technical accuracy and fostering a deeper understanding of the elucidation process.

Introduction: The Imperative for Structural Certainty

The target molecule, trans-2-(4-Bromophenoxy)cyclopentanol, possesses several key structural features: a cyclopentane ring, a hydroxyl group, and a 4-bromophenoxy ether substituent. The trans stereochemical relationship between the alcohol and ether groups is a critical determinant of the molecule's overall shape and, consequently, its potential biological and material properties. Conformational rigidity and the defined orientation of exit vectors are established strategies in medicinal chemistry to enhance biological affinity and selectivity.[1] The cyclopentane scaffold, while common in pharmaceuticals, is flexible, making the precise determination of substituent stereochemistry paramount.[1][2]

The elucidation process is a puzzle where each piece of analytical data provides a unique clue. While one technique may suggest a possibility, it is the synergistic combination of multiple, orthogonal techniques that provides the robust, irrefutable proof of structure required for publication, patenting, and progression in a development pipeline.

Synthesis and Sample Preparation

A logical and common synthetic route to trans-2-substituted cyclopentanols involves the acid-catalyzed ring-opening of cyclopentene oxide.[3] The nucleophilic attack of 4-bromophenol on the protonated epoxide proceeds via an SN2-like mechanism, resulting in the inversion of stereochemistry at one carbon center and leading to the formation of the trans product.

Synthetic Protocol Overview:

  • Cyclopentene is epoxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form cyclopentene oxide.

  • In a separate vessel, 4-bromophenol is treated with a catalytic amount of acid (e.g., H₂SO₄) in a suitable solvent.

  • Cyclopentene oxide is added dropwise to the activated 4-bromophenol solution.

  • The reaction is stirred until completion, followed by an aqueous workup and purification, typically via column chromatography, to yield the target compound.

Sample Preparation for Analysis:

  • NMR Spectroscopy: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).

  • Mass Spectrometry (GC-MS): A dilute solution (~1 mg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.

  • IR Spectroscopy: A few milligrams of the solid sample are finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Integrated Spectroscopic Analysis

The core of the elucidation lies in the careful acquisition and interpretation of spectroscopic data. Our workflow begins with techniques that provide broad, foundational information and progresses to those that offer fine, atomic-level detail.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is the first logical step as it rapidly confirms the presence or absence of key functional groups, validating the success of the synthesis. The vibrational frequencies of chemical bonds provide a molecular "fingerprint."[4]

Experimental Protocol (FTIR):

  • A background spectrum of a pure KBr pellet is recorded.

  • The KBr/sample pellet is placed in the spectrometer's sample holder.

  • The spectrum is acquired over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides clear evidence for the primary functional moieties of the molecule.

Wavenumber (cm⁻¹)Vibration TypeStructural AssignmentSignificance
~3400 (broad)O-H StretchAlcoholConfirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[4]
~3100-3000C-H Stretch (sp²)Aromatic RingIndicates the presence of the benzene ring.
~2960-2870C-H Stretch (sp³)Cyclopentane RingConfirms the aliphatic cyclopentane core.
~1590, ~1490C=C StretchAromatic RingCharacteristic absorptions for the phenyl group.
~1240 and ~1040C-O-C StretchAryl Alkyl EtherAryl alkyl ethers typically show two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[5][6] This is a key indicator of the ether linkage.
~1100C-O StretchSecondary AlcoholConfirms the alcohol functional group.
Below 800C-Br StretchBromine SubstituentProvides evidence for the carbon-bromine bond.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: MS provides the molecular weight, a critical piece of data that, when combined with high-resolution measurements, can yield the molecular formula. The fragmentation pattern offers corroborating evidence for the proposed structure.

Experimental Protocol (Electron Ionization GC-MS):

  • Injection: 1 µL of the sample solution is injected into the GC.

  • Chromatography: The sample is passed through a non-polar capillary column (e.g., DB-5ms) with a temperature ramp (e.g., 100°C to 280°C) to ensure separation and purity.

  • Ionization: The eluted compound enters the mass spectrometer and is ionized by a 70 eV electron beam (Electron Ionization - EI).

  • Detection: Ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The molecular formula of trans-2-(4-Bromophenoxy)cyclopentanol is C₁₁H₁₃BrO₂.

  • Molecular Ion (M⁺): The most telling feature is the molecular ion peak. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a characteristic pair of peaks of almost equal intensity at M⁺ and M+2.[7][8] For C₁₁H₁₃BrO₂, these would appear at m/z 272 (with ⁷⁹Br) and m/z 274 (with ⁸¹Br). The presence of this doublet is exceptionally strong evidence for a monobrominated compound.

  • Key Fragmentation Pathways: Fragmentation analysis helps piece the structure together. The stability of the resulting cations and neutral losses dictates the observed fragments.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonLogical Pathway
254/256[M - H₂O]⁺Loss of a water molecule from the alcohol moiety.
173/175[Br-C₆H₄-O]⁺Cleavage of the ether C-O bond, forming the bromophenoxy cation.
157/159[Br-C₆H₄]⁺Loss of the oxygen atom from the bromophenoxy cation.
99[C₅H₇O]⁺Cleavage of the ether C-O bond, forming the 2-hydroxycyclopentyl cation radical followed by rearrangement.
85[C₅H₉O]⁺The cyclopentanol portion of the molecule.
77[C₆H₅]⁺Loss of bromine from the bromophenyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: While IR and MS confirm the components, NMR spectroscopy maps the precise atomic connectivity and stereochemistry.[9] It is the single most powerful technique for the elucidation of organic molecules in solution. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol (Multinuclear NMR):

  • The prepared NMR tube is placed in the spectrometer.

  • A series of experiments are run: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

  • Data is processed (Fourier transform, phasing, baseline correction) and analyzed.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework
  • ¹³C NMR Spectroscopy: Provides the number of unique carbon environments. For the proposed structure, exactly 9 signals are expected due to the symmetry of the 1,4-disubstituted benzene ring (C3'/C5' and C2'/C6' are equivalent). A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

  • ¹H NMR Spectroscopy: Provides information on the number of unique proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting).

Predicted ¹H and ¹³C NMR Data:

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity
1~75~4.2m
2~85~4.6m
3~22~1.8-2.0m
4~30~1.6-1.8m
5~32~1.9-2.1m
1'~158--
2', 6'~118~6.8d (J ≈ 9 Hz)
3', 5'~132~7.4d (J ≈ 9 Hz)
4'~115--
OH-variablebr s

Interpretation:

  • The two downfield methine carbons (C1, C2) and protons (H1, H2) are characteristic of carbons bearing electronegative oxygen atoms.

  • The classic AA'BB' pattern in the ¹H NMR aromatic region, consisting of two doublets with integrations of 2H each, is definitive proof of 1,4-disubstitution on the benzene ring.[10]

2D NMR: Connecting the Pieces

2D NMR experiments reveal through-bond correlations, allowing for the unambiguous assembly of the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies all ¹H-¹H spin-spin coupling networks. Key expected correlations would be:

    • H1 coupling to H2 and the protons on C5.

    • H2 coupling to H1 and the protons on C3.

    • A continuous network of couplings around the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the definitive assignment of all protonated carbons in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Crucial HMBC Correlation: A correlation between the H2 proton on the cyclopentane ring and the C1' carbon of the aromatic ring is irrefutable proof of the ether linkage at the C2 position.

    • Other key correlations would include H2'/H6' to C4' and C1'.

// HMBC Link H2 -> C1_prime [label=" HMBC (Key Link)", style=bold, color="#4285F4", lhead=cluster_bromo, ltail=cluster_cyclo]; } } Caption: Key NMR correlations for structure confirmation.

Stereochemistry Determination: The trans Configuration

The relative stereochemistry is determined by analyzing the coupling constant (J-value) between H1 and H2. In cyclopentane systems, the J-value is dependent on the dihedral angle between the protons.

  • For a cis relationship, the dihedral angle is small, resulting in a larger coupling constant (typically 8-10 Hz).

  • For a trans relationship, the dihedral angle is larger (~90-120° depending on the ring conformation), resulting in a smaller coupling constant (typically 2-8 Hz) .

Observing a small J₁₂ value in the high-resolution ¹H NMR spectrum provides strong evidence for the trans configuration. This can be further confirmed with a Nuclear Overhauser Effect (NOE) experiment, which would show no spatial correlation between H1 and H2.

The Elucidation Workflow: A Validating System

// Nodes A [label="Hypothesized Structure\n(from Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="IR Spectroscopy", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Mass Spectrometry", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="1D NMR ('H, 'C, DEPT)", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="2D NMR (COSY, HSQC)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="2D NMR (HMBC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="J-Coupling Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Confirmed Structure", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];

// Edges A -> B [label="Confirm Functional Groups\n(OH, Ether, Aromatic)"]; A -> C [label="Confirm MW & Formula\n(M+, M+2 Bromine Pattern)"]; B -> D; C -> D; D -> E [label="Assign C-H Framework"]; E -> F [label="Connect Fragments\n(Ether Linkage)"]; F -> G [label="Confirm Stereochemistry\n(trans vs. cis)"]; G -> H; } } Caption: A logical workflow for structure elucidation.

Conclusion

The structural elucidation of trans-2-(4-Bromophenoxy)cyclopentanol serves as a model for the rigorous analysis required in modern chemical sciences. Through the systematic application of IR spectroscopy, mass spectrometry, and a suite of 1D and 2D NMR experiments, we have demonstrated a workflow that confirms every aspect of the molecule's constitution. The IR spectrum verifies the presence of the alcohol and aryl ether functional groups. Mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its distinct isotopic signature. Finally, a comprehensive NMR analysis definitively maps the atomic connectivity and, through the analysis of scalar coupling constants, confirms the trans stereochemical relationship between the two substituents on the cyclopentane ring. This integrated, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data necessary to advance research and development objectives.

References

  • Vertex AI Search. (2023). IR spectrum of Ethers || FTIR spectroscopy.
  • BenchChem. (2025). A Researcher's Guide to the X-ray Crystallographic Analysis of Ethyl 2-Hydroxycyclopentanecarboxylate Derivatives.
  • Doc Brown's Advanced Organic Chemistry. (2025). Infrared spectrum of ethanol.
  • Olafsdottir, E. S., et al. Structure determination of natural epoxycyclopentanes by x-ray crystallography and NMR spectroscopy. The Journal of Organic Chemistry.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • Post, B., Schwartz, R. S., & Fankuchen, I. X-Ray Investigation of Crystalline Cyclopentane and Neohexane. Journal of the American Chemical Society.
  • PMC. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.
  • PubMed. (2026). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach.
  • Homework.Study.com. Provide a reasonable synthetic strategy for the synthesis of trans-2-methoxyclyopentanol from bromocyclopentane.
  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2022). FTIR Spectroscopy of Intermolecular Interactions of Ethers with Methanol: Cooperativity Effect.
  • BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note.
  • PubChem. trans-2-Bromocyclopentanol acetate | C7H11BrO2 | CID 13677974.
  • ChemicalBook. Cyclopentanol(96-41-3) 13C NMR spectrum.
  • ResearchGate. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Wiley Online Library. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • NIST WebBook. Cyclopentanol, 2-bromo-, trans-.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Beilstein Journals. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family.
  • Doc Brown's Advanced Organic Chemistry. H-1 proton nmr spectrum of cyclopentane.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Adamantanes.
  • YouTube. (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane.
  • Cheméo. Chemical Properties of Cyclopentanol, 2-bromo-, trans- (CAS 20377-79-1).
  • NIST WebBook. Cyclopentanol, 2-bromo-, trans-.
  • Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one.
  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation.
  • Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • MDPI. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 20377-79-1 (trans-2-Bromocyclopentanol)

Executive Summary & Strategic Importance In the realm of advanced organic synthesis and drug development, bifunctional cyclic halohydrins serve as highly predictable, stereocontrolled synthons. CAS 20377-79-1 , systemati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the realm of advanced organic synthesis and drug development, bifunctional cyclic halohydrins serve as highly predictable, stereocontrolled synthons. CAS 20377-79-1 , systematically known as trans-2-bromocyclopentanol (or specifically the (1S,2R)-enantiomer), is a prime example of this chemical architecture. Featuring a vicinal arrangement of a hydroxyl group and a bromine atom on a rigid cyclopentane ring, this compound is pre-disposed to highly stereospecific transformations.

As application scientists, we recognize that the true value of a synthon lies in the causality of its reactivity. The trans-diaxial relationship between the nucleophilic oxygen and the electrophilic carbon-bromine bond makes CAS 20377-79-1 an ideal precursor for the synthesis of cyclopentene oxide[1]. This epoxide is subsequently utilized to generate trans-1,2-disubstituted cyclopentanes—most notably 2-amino-1-cyclopentanol, a critical chiral auxiliary and pharmacophore scaffold in modern drug discovery[2].

Physicochemical Profiling

Understanding the physical parameters of CAS 20377-79-1 is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal control during scale-up. The quantitative data is summarized in the table below:

PropertyValueReference
Chemical Name trans-2-Bromocyclopentanol[3]
CAS Number 20377-79-1[4]
Molecular Formula C₅H₉BrO[3]
Molecular Weight 165.03 g/mol [4]
Density 1.649 g/cm³[4]
Boiling Point 205.5 °C (at 760 mmHg)[4]
Flash Point 78.1 °C[4]

Mechanistic Pathways: Synthesis and Reactivity

The synthetic lifecycle of CAS 20377-79-1 is governed by strict stereoelectronic requirements.

Formation (Anti-Addition): The generation of trans-2-bromocyclopentanol relies on the electrophilic addition of bromine across the π -bond of cyclopentene. As detailed in , using N-bromosuccinimide (NBS) in an aqueous medium provides a controlled source of electrophilic bromine, forming a rigid, three-membered cyclic bromonium ion intermediate[5]. Water, acting as a nucleophile, is sterically forced to attack the carbon from the face opposite to the bromonium bridge. This mandatory anti-addition yields exclusively the trans-isomer[6].

Reactivity (Epoxidation): When exposed to a strong base (e.g., NaOH), the hydroxyl group of CAS 20377-79-1 is deprotonated to form an alkoxide. Because the initial substituents are trans, the alkoxide oxygen is perfectly aligned anti-periplanar to the C-Br bond. This allows for a rapid intramolecular Sₙ2 backside attack, displacing the bromide ion and closing the ring to form cyclopentene oxide (epoxycyclopentane)[1].

G A Cyclopentene B Bromonium Ion A->B NBS / H2O (Electrophilic Attack) C trans-2-Bromocyclopentanol (CAS 20377-79-1) B->C H2O Nucleophilic Attack (Anti-Addition) D Cyclopentene Oxide C->D NaOH / Base (Intramolecular SN2)

Reaction pathway from cyclopentene to cyclopentene oxide via CAS 20377-79-1.

Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems, emphasizing the causality behind each experimental manipulation.

Protocol 1: Synthesis of trans-2-Bromocyclopentanol via NBS/H₂O
  • Preparation: In a 500 mL round-bottom flask, dissolve 1.0 equivalent (eq) of cyclopentene in a 1:1 mixture of Tetrahydrofuran (THF) and deionized H₂O. Causality: Cyclopentene is non-polar and insoluble in pure water. THF acts as a co-solvent to homogenize the reaction mixture, allowing the aqueous nucleophile to efficiently trap the intermediate[5].

  • Electrophilic Addition: Cool the mixture to 0 °C using an ice bath. Add 1.1 eq of N-bromosuccinimide (NBS) portion-wise over 30 minutes. Causality: Slow addition at low temperatures controls the exothermic formation of the bromonium ion and suppresses unwanted radical halogenation side-reactions[6].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours to ensure complete consumption of the intermediate.

  • Workup: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • System Validation: Analyze the crude product via ¹H-NMR. The absence of an alkene multiplet at ~5.7 ppm confirms the complete consumption of cyclopentene. The appearance of two distinct multiplets for the CH-OH and CH-Br protons, with coupling constants ( J≈4−6 Hz) indicative of a trans-relationship on a five-membered ring, self-validates the stereochemical outcome.

Protocol 2: Base-Catalyzed Epoxidation to Cyclopentene Oxide
  • Preparation: Dissolve the synthesized trans-2-bromocyclopentanol in a minimal volume of ethanol.

  • Deprotonation: Add 1.5 eq of aqueous NaOH (2M) dropwise at 0 °C. Causality: The hydroxide ion is a strong enough base to deprotonate the secondary alcohol, generating a highly nucleophilic alkoxide[1].

  • Intramolecular Sₙ2: Stir for 1 hour at room temperature. The alkoxide undergoes a rapid intramolecular backside attack on the adjacent C-Br bond.

  • Workup: Extract the product with pentane. Wash with water to remove residual NaOH and NaBr salts.

  • System Validation: The epoxidation is validated by the disappearance of the broad O-H stretch (~3300 cm⁻¹) in the IR spectrum, coupled with the emergence of a strong C-O-C asymmetric stretching band near 1250 cm⁻¹. This spectroscopic shift confirms successful ring closure.

Applications in Drug Development

The primary industrial utility of CAS 20377-79-1 lies in its role as a precursor to (1R,2R)-2-amino-1-cyclopentanol . As highlighted in patent literature such as , this chiral amino alcohol is a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2].

Once CAS 20377-79-1 is converted to cyclopentene oxide, the epoxide undergoes regioselective and stereoselective ring-opening aminolysis (e.g., with aqueous ammonia or benzylamine). The rigid cyclopentane ring restricts the conformational flexibility of the resulting pharmacophore. When integrated into larger drug molecules—such as specific kinase inhibitors or antiviral agents—this rigidity locks the molecule into an active conformation, significantly enhancing target binding affinity and reducing off-target entropy penalties.

References

  • NIST Chemistry WebBook. "Cyclopentanol, 2-bromo-, trans-". Source: National Institute of Standards and Technology. URL:[Link]

  • Chemistry LibreTexts. "8.3: Halohydrins from Alkenes - Addition of HO-X". Source: LibreTexts. URL:[Link]

  • World Intellectual Property Organization. "Method for producing (1r,2r)-2-amino-1-cyclopentanol". Source: Google Patents (WO2008072773A1).
  • Cheméo. "Chemical Properties of Cyclopentanol, 2-bromo-, trans- (CAS 20377-79-1)". Source: Cheméo. URL:[Link]

  • Vaia. "What product would you expect from the reaction of cyclopentene with NBS and water?". Source: Vaia. URL:[Link]

Sources

Exploratory

physical properties of trans-2-Bromocyclopentanol

Title: trans-2-Bromocyclopentanol: A Comprehensive Technical Guide to Physical Properties, Synthesis, and Mechanistic Workflows Executive Summary & Structural Overview trans-2-Bromocyclopentanol (CAS: 74305-04-7) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: trans-2-Bromocyclopentanol: A Comprehensive Technical Guide to Physical Properties, Synthesis, and Mechanistic Workflows

Executive Summary & Structural Overview

trans-2-Bromocyclopentanol (CAS: 74305-04-7) is a highly versatile halohydrin intermediate utilized extensively in organic synthesis, cross-coupling reactions, and pharmaceutical development. The trans stereochemistry is a direct consequence of its synthetic mechanism, which dictates its physical behavior, steric hindrance, and subsequent reactivity in nucleophilic substitution and metal-catalyzed cross-coupling. Understanding the interplay between its physical properties and synthetic pathways is crucial for researchers optimizing catalytic cycles or scaling up production.

Physical and Chemical Properties

Understanding the thermodynamic and physical properties of trans-2-bromocyclopentanol is critical for optimizing reaction conditions, particularly in temperature-sensitive environments or biphasic extractions.

Table 1: Quantitative Physical and Chemical Data

PropertyValueCausality / Significance
Molecular Formula C₅H₉BrODefines the fundamental mass and elemental composition.
Molecular Weight 165.03 g/mol Essential for precise stoichiometric calculations in catalysis.
Density 1.649 g/cm³High density due to the heavy bromine atom; critical for phase separations (forms the bottom layer in aqueous extractions if a lighter organic solvent is not used).
Boiling Point 205.5 - 206 °C (at 760 mmHg)High boiling point indicates strong intermolecular hydrogen bonding from the hydroxyl group combined with dipole-dipole interactions from the C-Br bond.
Flash Point 71 - 78.1 °CRequires standard flammable liquid precautions during scale-up and distillation.
Vapor Pressure 0.0593 mmHg at 25 °CLow volatility at room temperature, minimizing inhalation risks during benchtop handling.
LogP 1.29Moderate lipophilicity, making it soluble in organic solvents (ether, DCM) while retaining slight aqueous solubility.
Topological Polar Surface Area 20.23 ŲInfluences membrane permeability if utilized as a direct pharmacophore scaffold.

Data aggregated from authoritative chemical databases including 1[1] and2[2].

Mechanistic Synthesis: The Halohydrin Formation

The synthesis of trans-2-bromocyclopentanol from cyclopentene is a classic example of stereoselective electrophilic addition. The reaction leverages strict anti-addition stereoselectivity[3].

Mechanistic Causality: When cyclopentene is exposed to bromine water, the pi-bond acts as a nucleophile, attacking the electrophilic bromine molecule to form a cyclic, positively charged bromonium ion intermediate. Water, acting as a competing nucleophile, then attacks the carbon from the face opposite to the bromonium bridge. This anti-attack is driven by steric hindrance and orbital geometry, exclusively yielding the trans diastereomer. A high concentration of water is required to outcompete the bromide ion and prevent the formation of trans-1,2-dibromocyclopentane[4].

Mechanism of trans-2-bromocyclopentanol synthesis via bromonium ion intermediate.

Self-Validating Experimental Protocol

To ensure high yield and stereochemical purity, the following protocol incorporates self-validating checkpoints. This prevents the formation of unwanted dibrominated byproducts[4].

Step-by-Step Methodology:

  • Setup & Initiation: In a round-bottom flask, suspend cyclopentene in a large excess of water.

    • Causality: A high concentration of water ensures it outcompetes bromide ions as the nucleophile, favoring the bromohydrin over the dibromide.

  • Bromine Addition: Slowly add bromine (Br₂) dropwise under vigorous stirring at room temperature.

    • Self-Validation: The reaction mixture will initially turn orange/red. The immediate fading of this color to pale yellow or colorless confirms the active consumption of bromine and the formation of the bromonium ion.

  • Reaction Completion: Continue stirring until the persistent disappearance of the bromine color.

    • Causality: Vigorous stirring is mandatory because cyclopentene and water are biphasic; maximizing the interfacial surface area accelerates the reaction kinetics.

  • Quenching & Work-up: Extract the aqueous mixture with diethyl ether. Wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: Thiosulfate reduces any unreacted electrophilic bromine to benign bromide ions. A successful quench is visually confirmed by the absolute removal of any residual yellow tint in the organic layer.

  • Purification: Wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation (bp ~205 °C) to isolate pure trans-2-bromocyclopentanol.

Workflow Step1 1. Biphasic Setup Cyclopentene + Excess H2O Step2 2. Br2 Addition Dropwise, vigorous stirring Step1->Step2 Step3 3. Visual Validation Color fades (Br2 consumed) Step2->Step3 Step4 4. Quench & Extract Na2S2O3 wash, Ether extraction Step3->Step4 Step5 5. Purification Dry (Na2SO4) & Distill (~205°C) Step4->Step5

Step-by-step experimental workflow for the synthesis of trans-2-bromocyclopentanol.

Advanced Applications: Nickel-Catalyzed Cross-Coupling

Beyond basic substitution, trans-2-bromocyclopentanol serves as a critical substrate in advanced organometallic methodologies. Unactivated alkyl halides like trans-2-bromocyclopentanol can undergo Nickel-catalyzed reductive cross-coupling. In these systems, the hydroxyl group can serve as a directing group or be protected to prevent unwanted side reactions, allowing the selective formation of new C-C bonds with high stereoretention or inversion depending on the chiral ligand employed (e.g., PyBox ligands)[5].

References

  • BenchChem. "Technical Support Center: Bromination of Cyclopentene - Synthesis of trans-2-bromocyclopentanol." BenchChem. 4

  • ChemSrc. "Cyclopentanol, 2-bromo-, (1S,2S)- (9CI) | CAS#:122673-92-1." ChemSrc. 2

  • GuideChem. "Cyclopentanol, 2-bromo- 74305-04-7." GuideChem. 1

  • Pearson Education. "Reactions of Alkenes: Electrophilic Addition." Pearson. 3

  • Parsons, A. T.; Johnson, J. S. "Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information." J. Am. Chem. Soc. 2009, 131, 3122–3123. 5

Sources

Foundational

Pharmacological Profiling and Biological Activity of Bromophenoxy Compounds: A Comprehensive Technical Guide

Executive Summary The rational design of small molecules in medicinal chemistry relies heavily on privileged pharmacophores that can predictably modulate biological systems. The bromophenoxy moiety —characterized by an e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in medicinal chemistry relies heavily on privileged pharmacophores that can predictably modulate biological systems. The bromophenoxy moiety —characterized by an ether linkage coupled with a bromine-substituted phenyl ring—has emerged as a highly versatile structural motif. As a Senior Application Scientist, I have observed that the unique physicochemical properties of the bromophenoxy group, specifically its tunable lipophilicity, steric bulk, and capacity for halogen bonding, make it an exceptional candidate for developing targeted therapeutics. This whitepaper provides an in-depth technical analysis of the biological activities of bromophenoxy derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial mechanisms, supported by self-validating experimental protocols.

Structural Rationale: The Bromophenoxy Pharmacophore

The integration of a bromophenoxy group into a molecular scaffold is rarely arbitrary; it is a calculated decision driven by Structure-Activity Relationship (SAR) principles.

  • Lipophilicity & Membrane Permeability: The bromine atom significantly increases the partition coefficient (LogP) of the molecule, enhancing passive diffusion across phospholipid bilayers.

  • Halogen Bonding: The electron-withdrawing nature of the phenoxy oxygen, combined with the polarizability of the heavy bromine atom, creates a "σ-hole" on the halogen. This allows the bromophenoxy group to form highly directional, non-covalent halogen bonds with Lewis base residues (e.g., backbone carbonyls) in target protein binding pockets.

  • Steric Shielding: The bulky atomic radius of bromine (van der Waals radius ~1.85 Å) can restrict bond rotation and shield adjacent functional groups from rapid enzymatic degradation (e.g., by cytochrome P450s), thereby improving metabolic stability.

Anticancer Activity and Mechanistic Pathways

Bromophenoxy derivatives have demonstrated profound cytotoxic efficacy, particularly against therapy-resistant cancer cell lines. The positioning of the bromine atom is critical; para-bromo substitutions on diaryl ether moieties consistently yield superior activity compared to their chloro or unsubstituted analogues due to optimized steric fit within target binding sites.

Recent evaluations of halogenated phenoxychalcones reveal that 4-bromo-phenoxy derivatives exhibit potent cytotoxicity against human breast cancer (MCF-7) cell lines. These compounds achieve IC50 values ranging from 1.52 to 13.28 µM, with a remarkable selectivity index of 15.24 for leading candidates[1]. The primary mechanism of action for these chalcone derivatives involves the potent inhibition of tubulin polymerization, arresting the cell cycle at the G2/M phase[1].

Furthermore, advanced small-molecule biomodulators incorporating bromophenoxy groups (such as ErSO derivatives) have been engineered to selectively target estrogen receptor-positive (ER+) cancers. Rather than merely antagonizing the receptor, these compounds bind to ERα and hyperactivate the anticipatory Unfolded Protein Response (a-UPR). This sustained proteotoxic stress converts a normally cytoprotective pathway into a lethal mechanism, rapidly eradicating therapy-resistant ERα+ tumor cells[2].

Mechanism of ERα-dependent a-UPR hyperactivation by bromophenoxy biomodulators.

Quantitative Cytotoxicity Data

The table below summarizes the comparative cytotoxicity of halogenated phenoxychalcones and pyrazolines, highlighting the distinct SAR advantages of the bromophenoxy substitution.

Table 1: Cytotoxicity of Halogenated Phenoxy Derivatives against MCF-7 Cells

Compound ClassSubstitutionIC50 Range (µM)Max Selectivity IndexReference
Phenoxychalcones4-Bromo1.52 – 13.2815.24[1]
Phenoxychalcones4-Chloro1.87 – 44.2011.03[1]
Phenoxypyrazolines4-Bromo7.42 – 17.170.67[1]
Phenoxypyrazolines4-Chloro4.77 – 8.515.37[1]

Anti-inflammatory, Antimicrobial, and Antiviral Efficacy

Selective COX-2 Inhibition

The bromophenoxy scaffold is highly effective in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Novel phenoxy acetic acid derivatives featuring a para-bromine substitution demonstrate exceptional selectivity for the Cyclooxygenase-2 (COX-2) isozyme. Specific bromophenoxy acetic acid hydrazones exhibit COX-2 IC50 values as low as 0.06 µM, with a selectivity index (SI) exceeding 130[3]. This targeted inhibition mitigates the gastrointestinal toxicity typically associated with non-selective COX-1 inhibition.

Table 2: COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives

Compound / StandardCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Bromophenoxy derivatives (5d–f)0.06 – 0.084.07 – 14.5111.53 – 133.34[3]
Celecoxib (Standard)0.05 ± 0.0214.93 ± 0.12298.6[3]
Mefenamic Acid (Standard)1.98 ± 0.0229.9 ± 0.09~15.1[3]
Antimicrobial and Antiviral Applications

Beyond oncology and inflammation, para-bromophenoxy acetic acid exhibits potent, broad-spectrum antimicrobial activity. In standardized disc diffusion assays, the compound demonstrates significant lethal zones against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and the fungal pathogen Candida albicans, frequently outperforming standard antibiotics like gentamicin[4]. The mechanism involves the disruption of microbial cell membranes and the induction of reactive oxygen species (ROS)[4].

Additionally, 1-[ω-(bromophenoxy)alkyl]-uracil derivatives have been synthesized as potent antiviral agents. Compounds featuring a five-methylene bridge between the bromophenoxy and uracil moieties exhibit high in vitro efficacy against human cytomegalovirus (HCMV) replication, with EC50 values ranging from 8.94 to 10.94 µM[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental methodologies must be designed as self-validating systems. The following protocols detail the synthesis and biological evaluation of bromophenoxy compounds, explicitly stating the causality behind critical procedural steps.

Protocol A: Synthesis of Bromophenoxy Intermediates via Ullmann-Type Coupling
  • Reagent Preparation: Combine 4-bromophenol (1.0 eq) and the corresponding aryl/alkyl halide (1.2 eq) in anhydrous dimethylformamide (DMF).

    • Causality: Anhydrous DMF is utilized because trace moisture rapidly hydrolyzes the alkyl halide precursor, severely depressing the reaction yield.

  • Catalysis & Base Addition: Add anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of CuI (10 mol%).

    • Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide ion. CuI facilitates the Ullmann-type etherification by lowering the activation energy of the C-O bond formation.

  • Thermal Cycling: Reflux the mixture at 80°C under an inert nitrogen atmosphere for 12 hours.

    • Causality: The inert atmosphere prevents the oxidative degradation of the copper catalyst and the phenolic precursors.

  • Purification & Validation: Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography. Validate structural integrity using ¹H NMR and HRMS.

    • Self-Validation Checkpoint: Purity must exceed 95% before proceeding to biological assays to ensure that observed bioactivity is not an artifact of unreacted precursors or copper toxicity.

Protocol B: Self-Validating In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Administration: Dissolve the bromophenoxy derivative in 100% DMSO, then perform serial dilutions in complete culture media. Treat the cells for 48 hours.

    • Causality: The final DMSO concentration in the assay wells must strictly remain below 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, which artificially inflates the apparent potency of the drug and invalidates the assay's baseline.

  • Control Implementation: Include a vehicle-only negative control (0.5% DMSO in media) and a positive control (e.g., Doxorubicin).

    • Causality: The positive control confirms the cells are susceptible to apoptosis, while the vehicle control establishes the 100% viability baseline.

  • MTT Addition & Solubilization: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Discard media and solubilize the resulting formazan crystals in 100 µL of DMSO.

  • Data Analysis & Z'-Factor Calculation: Measure absorbance at 570 nm. Calculate the Z'-factor using the formula Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|.

    • Self-Validation Checkpoint: A Z'-factor > 0.5 confirms the assay's dynamic range and robustness, proving that the observed cell death is a true pharmacological effect rather than experimental noise.

Self-validating experimental workflow for bromophenoxy compound evaluation.

Sources

Exploratory

The Cyclopentanol Scaffold: A Privileged Core for Diverse Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The five-membered carbocyclic ring of cyclopentanol, once considered synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The five-membered carbocyclic ring of cyclopentanol, once considered synthetically challenging, has emerged as a significantly underappreciated privileged scaffold in modern chemistry.[1] Its inherent stereochemical complexity and conformational flexibility allow for the precise spatial presentation of substituents, making it an ideal core for designing molecules with highly specific biological activities and material properties. This guide provides a comprehensive technical overview of the burgeoning applications of substituted cyclopentanols, moving beyond a simple catalog of uses to delve into the causal relationships between structure and function. We will explore their pivotal role in medicinal chemistry as anticancer, antiviral, and anti-inflammatory agents, their foundational contribution to the synthesis of prostaglandins, and their emerging potential in agrochemicals, materials science, and the fragrance industry. This document is intended to serve as a detailed resource, complete with experimental protocols and mechanistic insights, to empower researchers to fully leverage the synthetic and functional versatility of the substituted cyclopentanol core.

The Resurgence of the Cyclopentane Framework in Medicinal Chemistry

The cyclopentane ring is a ubiquitous motif in nature, forming the core of essential biomolecules like prostaglandins and steroids.[2] Historically, the perceived difficulty in achieving stereocontrolled synthesis of highly substituted cyclopentanes led to their underrepresentation in small molecule libraries for drug discovery.[1] However, recent advancements in synthetic methodologies have made complex cyclopentanoid chemotypes more accessible, revealing their significant potential as core scaffolds for a new generation of therapeutics.[1] The puckered "envelope" conformation of the cyclopentane ring allows for a three-dimensional arrangement of substituents that can effectively probe the binding pockets of enzymes and receptors.[2]

Anticancer Applications: From Cytotoxicity to Targeted Therapies

Substituted cyclopentanols and their oxidized counterparts, cyclopentenones and cyclopentanones, have demonstrated significant potential as anticancer agents through diverse mechanisms of action.

1.1.1. Mechanism of Action: Induction of Apoptosis and Pathway Modulation

A primary mechanism by which cyclopentenone-containing compounds exert their anticancer effects is through the induction of apoptosis.[3][4] The α,β-unsaturated ketone of the cyclopentenone moiety acts as a Michael acceptor, enabling it to react with nucleophilic residues in biological macromolecules, thereby disrupting cellular processes and triggering programmed cell death.[5]

Key signaling pathways frequently modulated by these compounds include:

  • NF-κB Pathway: Cyclopentenone prostaglandins, for instance, are known to interfere with the NF-κB signaling pathway, which is crucial for inflammation and cell proliferation.[6]

  • Mitochondrial Apoptosis Pathway: The model compound cyclopent-2-en-1-one has been shown to induce apoptosis in melanoma cells through a mechanism involving the mitochondria and the activation of caspase-3.[4]

Diagram: Proposed Mitochondrial Apoptosis Pathway

Caption: A simplified diagram of the mitochondrial apoptosis pathway initiated by substituted cyclopentenones.

1.1.2. Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted cyclopentanones is highly dependent on their substitution patterns. For instance, in the case of diarylidenecyclopentanones, the presence of both a Mannich base and an α,β-unsaturated bond is crucial for their glutathione-binding ability and antitumor effect.[1] Furthermore, the substitution on the phenyl rings can significantly influence cytotoxicity.[1]

Table 1: In Vitro Cytotoxicity of Selected Cyclopentanone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
DiarylidenecyclopentanoneIoHeLa8.73 ± 0.06[5]
DiarylidenecyclopentanoneItHeLa12.55 ± 0.31[5]
DiarylidenecyclopentanoneIuHeLa11.47 ± 0.15[5]

1.1.3. Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of substituted cyclopentanol derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[9]

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, in cells treated with substituted cyclopentanol derivatives.[10][11][12]

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.[11][13]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Antiviral Applications: Targeting Viral Replication and Entry

Carbocyclic nucleosides, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, represent a significant class of antiviral agents.[14] This structural modification enhances their stability against enzymatic degradation while maintaining their ability to interfere with viral replication.[14]

1.2.1. Mechanism of Action: Inhibition of Viral Enzymes

  • Neuraminidase Inhibition: A novel series of cyclopentane derivatives have been developed as potent and selective inhibitors of the influenza virus neuraminidase.[15] By blocking this enzyme, the release of new virus particles from infected cells is prevented, thus halting the spread of the infection.

  • Viral Polymerase Inhibition: Some carbocyclic nucleosides, after intracellular phosphorylation to their triphosphate form, can act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.[16][17]

Table 2: Antiviral Activity of Cyclopentane Neuraminidase Inhibitors

CompoundVirus StrainEC50 (µM)Reference
RWJ-270201Influenza A (H1N1)≤1.5[18]
RWJ-270201Influenza A (H3N2)<0.3[18]
RWJ-270201Influenza B<0.2[18]
ZanamivirInfluenza A (H3N2)≤0.65[15]
Oseltamivir carboxylateInfluenza A (H3N2)≤0.65[15]

1.2.2. Synthesis and Evaluation Workflow

Diagram: Workflow for Antiviral Drug Discovery with Substituted Cyclopentanols

Caption: A generalized workflow for the discovery and development of cyclopentanol-based antiviral agents.

1.2.3. Experimental Protocol

Protocol 3: Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is for determining the IC50 value of a test compound against influenza neuraminidase.[19][20]

  • Reagent Preparation: Prepare a stock solution of the test compound. Dilute the neuraminidase enzyme and the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in assay buffer.[19]

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound, followed by the diluted neuraminidase solution. Incubate at 37°C for 30 minutes.[19]

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA solution to all wells. Incubate at 37°C for 60 minutes, protected from light.[19]

  • Reaction Termination and Fluorescence Measurement: Stop the reaction by adding a stop solution. Read the fluorescence at an excitation of 355 nm and an emission of 460 nm.[19]

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Applications: Targeting Key Inflammatory Mediators

The cyclopentane ring is a core feature of prostaglandins, which are key mediators of inflammation.[6] It is therefore not surprising that substituted cyclopentanols and their derivatives have been investigated for their anti-inflammatory properties.

1.3.1. Mechanism of Action: Modulation of Inflammatory Pathways

Cyclopentenone prostaglandins regulate the inflammatory response by interfering with key signaling pathways, most notably the NF-κB pathway.[6] They can also exert their effects through both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent mechanisms.[6]

1.3.2. Experimental Protocol

Protocol 4: NF-κB Luciferase Reporter Assay

This assay is used to assess the ability of substituted cyclopentanol derivatives to modulate NF-κB activation.[3][21][22]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB reporter plasmid (containing luciferase under the control of an NF-κB response element) and a control plasmid (e.g., Renilla luciferase) for normalization.[21][22]

  • Compound Treatment and Stimulation: After 18-24 hours, treat the cells with the test compounds for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.[23]

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[23]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the effect of the compound on NF-κB activation.

Prostaglandin Synthesis: A Cornerstone Application

Substituted cyclopentanols are fundamental building blocks in the total synthesis of prostaglandins and their analogues.[24][25][26][27] The stereocontrolled synthesis of these complex molecules relies heavily on the use of chiral cyclopentane-based intermediates.

Expanding Horizons: Applications Beyond Medicine

While the pharmaceutical applications of substituted cyclopentanols are well-established, their utility extends to other scientifically and commercially important fields.

Agrochemicals: A Scaffold for Crop Protection

Cyclopentanol derivatives are used as intermediates in the synthesis of various agrochemicals, including herbicides and insecticides.[1][10][11] The cyclopentane core can provide a stable and synthetically versatile platform for the development of new active ingredients for crop protection. Some cyclopentane derivatives have themselves shown herbicidal activity.[15][28]

Materials Science: Building Blocks for Novel Polymers and Liquid Crystals

The rigid and well-defined structure of the cyclopentane ring makes it an attractive component for the synthesis of specialty polymers and liquid crystals.

  • Polymers: Substituted cyclopentanols can be used as monomers for the synthesis of polyesters with unique thermal and mechanical properties.[5][29]

  • Liquid Crystals: The incorporation of a cyclopentane ring into the molecular structure of a compound can influence its mesomorphic properties, leading to the formation of liquid crystalline phases.[22][25]

Fragrance Industry: Crafting New Aromas

Substituted cyclopentanols and their derivatives, such as 2-pentylcyclopentanone, are important precursors to fragrances, particularly those with jasmine-like notes.[16] The specific substitution pattern on the cyclopentanol ring can significantly alter the odor profile, allowing for the creation of novel scents for use in perfumes and personal care products.[3][30]

Conclusion and Future Perspectives

The substituted cyclopentanol scaffold has transitioned from a synthetically challenging curiosity to a validated and highly versatile platform for chemical innovation. Its impact is most profound in medicinal chemistry, where it forms the core of numerous compounds with potent anticancer, antiviral, and anti-inflammatory activities. The continued development of stereoselective synthetic methods will undoubtedly lead to the discovery of even more complex and biologically active cyclopentanoid molecules.

Beyond the realm of pharmaceuticals, the applications of substituted cyclopentanols in agrochemicals, materials science, and fragrances are beginning to be more systematically explored. As our understanding of the relationship between the three-dimensional structure of these molecules and their functional properties deepens, we can expect to see the emergence of novel cyclopentanol-based materials with tailored characteristics. For the drug development professional, the researcher, and the synthetic chemist, the cyclopentanol core offers a rich and rewarding area of exploration with the potential to address significant challenges across a multitude of scientific disciplines.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). Current Organic Chemistry, 18(6). Available at: [Link]

  • Method of using cyclopentanol compounds as fragrance materials. (2015). Google Patents.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Available at: [Link]

  • Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. (2001). Antimicrobial Agents and Chemotherapy, 45(3), 743-748. Available at: [Link]

  • Luciferase reporter assay for NF-κB. (2016). Bio-protocol. Available at: [Link]

  • Oral Administration of Cyclopentane Neuraminidase Inhibitors Protects Ferrets against Influenza Virus Infection. (2002). Antimicrobial Agents and Chemotherapy, 46(8), 2625-2630. Available at: [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Available at: [Link]

  • Acid catalyzed synthesis of diarylidenecyclopentanones. (2020). ResearchGate. Available at: [Link]

  • Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. (2020). ResearchGate. Available at: [Link]

  • Cyclopentenone prostaglandins. (n.d.). Wikipedia. Available at: [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Available at: [Link]

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Foundational

The Bromophenoxy Ether Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The bromophenoxy ether moiety is a significant structural motif found in a diverse array of natural products and synthetic molecules of pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromophenoxy ether moiety is a significant structural motif found in a diverse array of natural products and synthetic molecules of pharmaceutical and industrial importance. From its initial discovery in marine sponges to its contemporary synthesis via sophisticated catalytic methods, the journey of the bromophenoxy ether is a compelling narrative of scientific advancement. This in-depth technical guide provides a comprehensive overview of the discovery and history of bromophenoxy ethers, with a primary focus on the evolution and application of the two cornerstone synthetic methodologies: the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers with the knowledge to strategically incorporate this versatile core into their drug discovery and development programs.

Introduction: The Significance of the Bromophenoxy Ether Scaffold

The diaryl ether linkage is a fundamental structural unit in organic chemistry, and its brominated congeners, the bromophenoxy ethers, have garnered significant attention due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates. The presence of one or more bromine atoms on the phenoxy or phenyl ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has made the bromophenoxy ether scaffold a compelling target in medicinal chemistry and materials science.

The discovery of a vast number of brominated secondary metabolites in marine organisms has further fueled interest in this structural class.[1][2] Many of these naturally occurring bromophenoxy ethers exhibit potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This has not only provided a rich source of lead compounds for drug discovery but has also spurred the development of more efficient and versatile synthetic methods to access these complex molecules and their analogues.

This guide will delve into the historical context of the discovery of bromophenoxy ethers, both in nature and through synthesis, and provide a detailed examination of the key synthetic strategies that have enabled their preparation.

A Tale of Two Discoveries: Natural vs. Synthetic Origins

The story of bromophenoxy ethers unfolds along two parallel, yet interconnected, paths: their isolation from natural sources and their creation in the laboratory.

Nature's Blueprint: The Discovery of Marine Bromophenoxy Ethers

The marine environment has proven to be a treasure trove of structurally unique and biologically active natural products.[4] Among these, brominated compounds are particularly prevalent, a consequence of the high concentration of bromide in seawater and the presence of bromoperoxidase enzymes in many marine organisms.[2]

The first significant discovery of naturally occurring bromophenoxy ethers came in 1981 with the isolation of polybrominated diphenyl ethers (PBDEs) from marine sponges of the Dysidea species.[5] These compounds, characterized by a diphenyl ether core with multiple bromine substituents, were initially investigated for their potential as anticancer agents.[5] Since this initial discovery, a wide variety of bromophenoxy ether-containing natural products have been isolated from marine algae, sponges, and other invertebrates, many of which exhibit promising pharmacological activities.[1][2][3]

The biosynthesis of these compounds is believed to involve the oxidative coupling of bromophenol precursors, a process catalyzed by bromoperoxidase enzymes.[6] This natural synthetic strategy provides inspiration for laboratory-based approaches.

The Chemist's Art: A Century of Synthetic Innovation

Long before the discovery of their natural counterparts, chemists were developing methods to construct the diaryl ether linkage. The early 20th century witnessed the birth of a reaction that would become a cornerstone of aryl ether synthesis for nearly a century.

In 1905, German chemist Fritz Ullmann reported a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[7] This groundbreaking discovery, now known as the Ullmann condensation or Ullmann diaryl ether synthesis, provided the first general method for the construction of this important bond.[7][8] The classical Ullmann reaction, however, was not without its drawbacks, often requiring harsh reaction conditions, such as high temperatures (typically >160 °C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[6][9]

A significant contribution to copper-catalyzed cross-coupling came from Irma Goldberg, who, in 1906, extended the Ullmann methodology to the formation of C-N bonds in the synthesis of arylamines and amides, a reaction now known as the Goldberg reaction .[10][11] Her work, often in collaboration with her husband, Fritz Ullmann, was pivotal in expanding the utility of copper catalysis in organic synthesis.[10]

For much of the 20th century, the Ullmann condensation remained the primary method for synthesizing diaryl ethers, including bromophenoxy ethers. However, the need for milder and more versatile methods drove continued research. The "renaissance" of copper-catalyzed cross-coupling reactions in the late 1990s and early 2000s, spurred by the development of new ligand systems, led to significant improvements in the Ullmann diaryl ether synthesis, allowing for lower reaction temperatures and catalyst loadings.[3]

The landscape of diaryl ether synthesis was further revolutionized in the mid-1990s with the independent reports by Stephen L. Buchwald and John F. Hartwig on palladium-catalyzed C-N bond formation, a reaction now famously known as the Buchwald-Hartwig amination .[12][13] This powerful methodology was soon extended to include the formation of C-O bonds, providing a highly efficient and general method for the synthesis of diaryl ethers under much milder conditions than the classical Ullmann reaction.[12][13] The Buchwald-Hartwig C-O cross-coupling has since become a go-to method for the synthesis of complex diaryl ethers, including those containing the bromophenoxy motif.

The Synthetic Chemist's Toolkit: Key Methodologies for Bromophenoxy Ether Synthesis

The modern synthetic chemist has two primary tools at their disposal for the construction of the bromophenoxy ether linkage: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling. The choice between these methods is often dictated by the specific substrates, the desired scale of the reaction, and cost considerations.

The Ullmann Condensation: A Classic Reimagined

The Ullmann diaryl ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[7][8]

Mechanism: The catalytic cycle of the Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) pathway. The reaction initiates with the formation of a copper(I) phenoxide species. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species, which then undergoes reductive elimination to afford the diaryl ether and regenerate the Cu(I) catalyst.[12]

Ullmann_Mechanism CuI Cu(I) Catalyst CuPhenoxide [Cu(I)-OAr'] CuI->CuPhenoxide + Ar'O⁻ Phenoxide Ar'O⁻ Phenoxide->CuPhenoxide OxidativeAddition Oxidative Addition CuPhenoxide->OxidativeAddition ArylHalide Ar-Br ArylHalide->OxidativeAddition CuIII_Intermediate [Ar-Cu(III)-OAr']Br⁻ OxidativeAddition->CuIII_Intermediate ReductiveElimination Reductive Elimination CuIII_Intermediate->ReductiveElimination ReductiveElimination->CuI Regeneration DiarylEther Ar-O-Ar' ReductiveElimination->DiarylEther

Figure 1: Simplified catalytic cycle of the Ullmann diaryl ether synthesis.

Evolution and Improvements: The classical Ullmann conditions have been significantly improved through the use of ligands that stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3] Diamines, amino acids, and β-diketones are among the classes of ligands that have proven effective in accelerating the Ullmann condensation.[3][14] These modern protocols often utilize catalytic amounts of a copper(I) or copper(II) salt, a suitable ligand, and a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF, DMSO, or NMP.[1][14]

Experimental Protocol: Synthesis of a Bromophenoxy Ether via a Modern Ullmann Condensation

This protocol describes a general procedure for the synthesis of a bromophenoxy ether using a copper-catalyzed Ullmann condensation. Optimization of reaction conditions may be necessary for specific substrates.

  • Materials:

    • Brominated phenol (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated phenol, aryl bromide, copper(I) iodide, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent and N,N'-dimethylethylenediamine via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.[15]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure bromophenoxy ether.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of CuI and a diamine ligand like DMEDA forms a more soluble and reactive catalytic species, which facilitates the oxidative addition of the aryl bromide and lowers the required reaction temperature compared to ligand-free systems.[14]

  • Base: Potassium phosphate is a moderately strong base that is effective in deprotonating the phenol without causing unwanted side reactions.

  • Solvent: Toluene or dioxane are common aprotic solvents that are suitable for the reaction temperature and solubilize the reactants and catalyst complex.

The Buchwald-Hartwig C-O Cross-Coupling: A Paradigm of Modern Catalysis

The Buchwald-Hartwig C-O cross-coupling reaction is a palladium-catalyzed method for the formation of diaryl ethers from an aryl halide or triflate and a phenol.[12][13]

Mechanism: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is understood to proceed through a Pd(0)/Pd(II) pathway. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. Coordination of the phenoxide (formed by deprotonation of the phenol by a base) to the palladium center, followed by reductive elimination, yields the diaryl ether and regenerates the active Pd(0) catalyst.[12] The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and reductive elimination steps.[12]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylBromide Ar-Br ArylBromide->OxidativeAddition PdII_Intermediate [Ar-Pd(II)(L)₂-Br] OxidativeAddition->PdII_Intermediate LigandExchange Ligand Exchange PdII_Intermediate->LigandExchange + Ar'O⁻, - Br⁻ Phenoxide Ar'O⁻ Phenoxide->LigandExchange PdII_Phenoxide [Ar-Pd(II)(L)₂-OAr'] LigandExchange->PdII_Phenoxide ReductiveElimination Reductive Elimination PdII_Phenoxide->ReductiveElimination ReductiveElimination->Pd0 Regeneration DiarylEther Ar-O-Ar' ReductiveElimination->DiarylEther

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig C-O cross-coupling.

Advantages and Scope: The Buchwald-Hartwig reaction generally offers several advantages over the classical Ullmann condensation, including milder reaction conditions (often at or below 100 °C), lower catalyst loadings, and a broader substrate scope.[12][13] The reaction is tolerant of a wide range of functional groups and can be used to couple both electron-rich and electron-poor aryl halides with various phenols.

Experimental Protocol: Synthesis of a Bromophenoxy Ether via Buchwald-Hartwig C-O Cross-Coupling

This protocol provides a general procedure for the synthesis of a bromophenoxy ether using a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling. Optimization of the ligand and base may be required for specific substrates.

  • Materials:

    • Brominated phenol (1.2 equiv)

    • Aryl bromide (1.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • A suitable phosphine ligand (e.g., RuPhos, XPhos) (2-4 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, the phosphine ligand, and cesium carbonate.

    • Add the brominated phenol followed by the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[16]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure bromophenoxy ether.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The palladium precatalyst, Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand, forms the active Pd(0) catalyst in situ. The choice of ligand is critical and can significantly impact the reaction's efficiency and substrate scope.

  • Base: Cesium carbonate is a strong base that is effective in deprotonating the phenol to form the reactive phenoxide.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig for Bromophenoxy Ether Synthesis

The choice between the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling for the synthesis of bromophenoxy ethers depends on a variety of factors. The following table provides a comparative overview of these two powerful methods.

FeatureUllmann CondensationBuchwald-Hartwig C-O Cross-Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Diamines, amino acids, β-diketonesBulky, electron-rich phosphines
Reaction Temperature High (often 100-220 °C)Milder (often 25-120 °C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄)
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower (abundant copper catalyst)Higher (precious palladium catalyst and specialized ligands)

Experimental Choices in Practice:

  • For large-scale industrial synthesis where cost is a major consideration, the Ullmann condensation is often preferred due to the lower cost of copper catalysts.[17]

  • For the synthesis of complex, highly functionalized molecules in a drug discovery setting, the milder reaction conditions and broader substrate scope of the Buchwald-Hartwig reaction are often advantageous.[12]

  • When dealing with sterically hindered substrates, the Buchwald-Hartwig reaction, with its tunable phosphine ligands, can often provide superior results.

Applications in Drug Discovery and Beyond

The bromophenoxy ether moiety is a key structural feature in a number of compounds with significant biological activity. For example, the thyroid hormone thyroxine contains a diiodophenoxy ether structure, and its synthesis has been a classic target for diaryl ether methodologies.[18][19] The development of efficient synthetic routes to bromophenoxy ethers has enabled the exploration of this chemical space for the discovery of new therapeutic agents.

The ability to introduce bromine atoms at specific positions on the diaryl ether scaffold allows for fine-tuning of a molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile. Bromine can also serve as a handle for further synthetic transformations, allowing for the rapid generation of diverse compound libraries.

Beyond pharmaceuticals, bromophenoxy ethers, particularly polybrominated diphenyl ethers (PBDEs), have been widely used as flame retardants in a variety of consumer products.[6] However, concerns about their environmental persistence and potential toxicity have led to restrictions on their use and have spurred research into their environmental fate and metabolic pathways.

Conclusion and Future Outlook

The discovery and synthesis of bromophenoxy ethers represent a rich and evolving field of chemical research. From their origins in the depths of the ocean to their creation on the laboratory bench, these compounds continue to capture the interest of scientists across various disciplines. The historical development of the Ullmann condensation and the more recent advent of the Buchwald-Hartwig C-O cross-coupling reaction have provided powerful and versatile tools for the construction of this important structural motif.

As our understanding of the biological roles of naturally occurring bromophenoxy ethers continues to grow, so too will the demand for innovative and efficient synthetic methods to access these molecules and their analogues. Future research will likely focus on the development of even more sustainable and cost-effective catalytic systems, as well as the application of these methods to the synthesis of increasingly complex and biologically active bromophenoxy ethers for the advancement of medicine and materials science.

References

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Exploratory

spectroscopic data for trans-2-(4-Bromophenoxy)cyclopentanol

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2-(4-Bromophenoxy)cyclopentanol This guide provides a comprehensive analysis of the , a molecule of interest in synthetic and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2-(4-Bromophenoxy)cyclopentanol

This guide provides a comprehensive analysis of the , a molecule of interest in synthetic and medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a molecule's structure and purity is paramount. This document serves as a detailed reference for the elucidation of this compound's structure through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The experimental protocols and data interpretations are presented with the aim of providing actionable insights for scientists working with this or structurally related compounds.

Introduction and Synthetic Context

trans-2-(4-Bromophenoxy)cyclopentanol belongs to the class of aryloxy alcohols, which are scaffolds found in a variety of biologically active molecules. The precise determination of its stereochemistry and the confirmation of its functional groups are critical for understanding its chemical properties and potential applications.

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of cyclopentene oxide with 4-bromophenol. This reaction generally proceeds via an SN2 mechanism, leading to the trans stereochemistry of the resulting 1,2-disubstituted cyclopentane. The choice of a basic or acidic catalyst can influence the regioselectivity and yield of the reaction. A plausible synthetic approach is outlined below.[1][2]

cluster_synthesis Synthetic Pathway Cyclopentene_Oxide Cyclopentene Oxide Reaction Nucleophilic Ring-Opening Cyclopentene_Oxide->Reaction 4-Bromophenol 4-Bromophenol 4-Bromophenol->Reaction Base_Catalyst Base Catalyst (e.g., NaH) Base_Catalyst->Reaction Product trans-2-(4-Bromophenoxy)cyclopentanol Reaction->Product

Figure 1. A generalized synthetic route to trans-2-(4-Bromophenoxy)cyclopentanol.

Spectroscopic Characterization Workflow

The structural confirmation of the synthesized product relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Start Synthesized Product HNMR ¹H NMR Spectroscopy (Proton Environments & Connectivity) Start->HNMR CNMR ¹³C NMR Spectroscopy (Carbon Skeleton) Start->CNMR IR Infrared (IR) Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Start->MS Structure_Elucidation Complete Structural Elucidation HNMR->Structure_Elucidation CNMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 2. The integrated spectroscopic workflow for structural analysis.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environments, and their spatial relationships.

Data Summary
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ha, Ha'~ 7.35d~ 8.82H
Hb, Hb'~ 6.78d~ 8.82H
H-1~ 4.45m-1H
H-2~ 4.15m-1H
-OHvariablebr s-1H
Cyclopentyl CH₂~ 1.6 - 2.2m-6H

Note: The chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.

Interpretation

The aromatic region of the spectrum is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (Ha, Ha') are deshielded compared to the protons ortho to the oxygen atom (Hb, Hb'). The methine protons on the cyclopentane ring attached to the oxygen atoms (H-1 and H-2) are significantly deshielded and appear downfield. The trans relationship between H-1 and H-2 would result in a relatively small coupling constant. The remaining six protons of the cyclopentane ring will appear as a complex multiplet in the aliphatic region. The hydroxyl proton typically appears as a broad singlet, and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. With broadband proton decoupling, each unique carbon atom appears as a single sharp peak.[3][4]

Data Summary
Carbon Assignment Chemical Shift (δ, ppm)
C=O (ether linkage)~ 157
Aromatic C-H~ 132
Aromatic C-H~ 116
Aromatic C-Br~ 113
C-O (alcohol)~ 84
C-O (ether)~ 75
Cyclopentyl CH₂~ 32
Cyclopentyl CH₂~ 24
Cyclopentyl CH₂~ 21

Note: The chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.

Interpretation

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule (assuming symmetry in the aromatic ring). The aromatic carbons are found in the downfield region (110-160 ppm), with the carbon attached to the ether oxygen being the most deshielded. The carbons of the cyclopentane ring attached to the oxygen atoms are also significantly deshielded and appear in the 70-85 ppm range. The remaining three aliphatic carbons of the cyclopentane ring are found in the upfield region (20-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[5][6]

Data Summary
Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch (alcohol)3600 - 3200Strong, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=C Stretch (aromatic)1600 - 1450Medium
C-O Stretch (ether, alcohol)1250 - 1050Strong
C-Br Stretch700 - 500Medium
Interpretation

The IR spectrum will be dominated by a strong, broad absorption in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of both aromatic and aliphatic C-H stretches will also be evident. A strong band in the 1250-1050 cm⁻¹ region corresponds to the C-O stretching vibrations of the ether and alcohol groups. The C-Br stretch appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Data Summary
m/z Assignment Notes
272/274[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
254/256[M - H₂O]⁺Loss of water from the molecular ion.
173/175[Br-C₆H₄-O]⁺Fragment corresponding to the bromophenoxy cation.
99[M - Br-C₆H₄-O]⁺Loss of the bromophenoxy group.
Interpretation

The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) at m/z 272 and 274. Common fragmentation pathways include the loss of a water molecule from the alcohol and cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy group and the cyclopentanol radical cation.

Experimental Protocols

General Considerations: All solvents used should be of spectroscopic grade. Samples should be free of particulate matter.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically >1024).

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • Infrared (IR) Spectroscopy:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

    • For an oily sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

    • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of trans-2-(4-Bromophenoxy)cyclopentanol. The data presented in this guide are consistent with the proposed structure and provide a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural elucidation and purity assessment.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Provide a reasonable synthetic strategy for the synthesis of trans-2-methoxyclyopentanol from bromocyclopentane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Dimmock, J. R., et al. (1998). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. PubMed. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). trans-2-Bromocyclopentanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanol, 2-bromo-, trans- (CAS 20377-79-1). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol, 2-bromo-, trans-. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol, 2-bromo-, trans-. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Provide a reasonable synthetic strategy for the synthesis of trans-2-methoxycyclopentanol from cyclopentanol. Show all the required steps. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A base-mediated aerobic oxidative synthesis of cyclopent-2-enol derivatives from doubly activated cyclopropanes and substituted acetonitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectra of Cyclopentanone and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2019). 13 C NMR of the reaction of 13 C-labeled CO2 with 1-(4-bromophenyl)ethan-1amine in THF at 50 °C. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2008). Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxycyclopentanol. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Frontiers. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Retrieved from [Link]

  • PMC. (n.d.). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 4.2.4 Analytical Techniques QP. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (2014). Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Identification of trans,trans-2,4-Decadienal Metabolites in Mouse and Human Cells Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • ThinkIR. (2021). Mass spectrometry based metabolomics and Lipidomics. Retrieved from [Link]

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Foundational

Introduction: The Structural Significance of a Substituted Cyclopentanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-2-(4-Bromophenoxy)cyclopentanol This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-2-(4-Bromophenoxy)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-2-(4-Bromophenoxy)cyclopentanol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-2-(4-Bromophenoxy)cyclopentanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. The document moves beyond a simple spectral prediction, delving into the underlying principles that govern the chemical shifts and coupling patterns observed. We will explore the influence of stereochemistry, substituent effects, and the conformational dynamics of the cyclopentyl ring system.

trans-2-(4-Bromophenoxy)cyclopentanol is a molecule that presents several interesting features for NMR analysis. Its structure combines an aliphatic five-membered ring with a substituted aromatic moiety. The cyclopentanol core is a common motif in various natural products and pharmaceutical compounds, making the precise determination of its substitution pattern and stereochemistry critical. The trans configuration of the hydroxyl and phenoxy groups dictates specific spatial relationships between the ring protons, which are directly observable through NMR coupling constants.

¹H NMR spectroscopy is the definitive method for elucidating such structural details in solution.[1][2] By analyzing the four key parameters of a ¹H NMR spectrum—chemical shift, integration, multiplicity (splitting), and coupling constants—we can assign each proton to its specific position in the molecule and confirm the overall architecture.[3][4]

Theoretical Framework: Predicting the ¹H NMR Spectrum

A predictive analysis of the spectrum requires a deep understanding of how the electronic environment and spatial orientation affect each proton. The interaction between nuclear spins is primarily transmitted through the bonding electrons, a phenomenon known as scalar or J-coupling.[5][6][7]

Molecular Structure and Proton Designations

To facilitate discussion, the protons of trans-2-(4-Bromophenoxy)cyclopentanol are systematically labeled as shown in the diagram below.

Caption: Labeled structure of trans-2-(4-Bromophenoxy)cyclopentanol.

Aromatic Region (δ 6.5-8.0 ppm)

The 4-bromophenoxy group gives rise to signals in the aromatic region of the spectrum. The system is a para-disubstituted benzene ring, which simplifies the spectrum into an AA'BB' system that often appears as two distinct doublets.

  • Substituent Effects: The oxygen of the phenoxy group is an electron-donating group (EDG) through resonance, which shields the ortho (Ha, Ha') and para positions. The bromine atom is an electron-withdrawing group (EWG) through induction but also donates electron density through resonance. The net effect is that protons ortho to the oxygen (Ha, Ha') will be shielded and appear more upfield, while protons ortho to the bromine (and meta to the oxygen; Hb, Hb') will be less shielded and appear more downfield.[8][9]

  • Predicted Signals:

    • Ha, Ha' (ortho to -OAr): Expected to appear as a doublet around δ 6.8-7.0 ppm .

    • Hb, Hb' (meta to -OAr): Expected to appear as a doublet around δ 7.3-7.5 ppm .[10][11]

  • Coupling: The primary coupling will be between adjacent aromatic protons (ortho-coupling), with a typical coupling constant of ³J = 7–10 Hz.[8] This will split both the Ha/Ha' and Hb/Hb' signals into doublets.

Aliphatic Region: Cyclopentyl Protons

The cyclopentyl protons present a more complex scenario due to the ring's conformational flexibility (pseudorotation), the influence of two electronegative substituents, and the fixed trans stereochemistry.[12][13]

  • H1 and H2 (Methine Protons):

    • Chemical Shift: These protons are attached to carbons bearing electronegative oxygen atoms and will be the most deshielded of the aliphatic protons. H2, being attached to the phenoxy group's oxygen, is expected to be further downfield than H1, which is attached to the hydroxyl-bearing carbon.[14][15] We predict H2 ~ δ 4.6-4.8 ppm and H1 ~ δ 4.0-4.2 ppm .

    • Multiplicity & Coupling: The trans relationship between H1 and H2 is key. In a cyclopentane ring, a trans arrangement often corresponds to a dihedral angle approaching 180° or ~120°, which, according to the Karplus relationship, results in a relatively large coupling constant.[16][17][18] We anticipate ³JH1-H2 to be in the range of 5-9 Hz . Both H1 and H2 will appear as complex multiplets due to further coupling with their respective neighboring methylene protons (H5a/H5b and H3a/H3b).

  • H3, H4, H5 (Methylene Protons):

    • Chemical Shift: These protons reside in the more shielded region of the spectrum, likely between δ 1.6-2.2 ppm .[19] The protons on C3 and C5, being adjacent to the substituted carbons, will likely be slightly further downfield than the protons on C4.

    • Diastereotopicity: Within each methylene group (CH₂), the two protons are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and different coupling constants to adjacent protons. This non-equivalence arises from the chiral centers at C1 and C2.

    • Multiplicity: These protons will exhibit complex, overlapping multiplets. Each proton is coupled to its geminal partner (²J, typically 10-14 Hz) and vicinally to the protons on adjacent carbons (³J). The exact appearance is difficult to predict without computational modeling but will be a complex pattern in the upfield region.

  • OH Proton:

    • Chemical Shift: The chemical shift of the hydroxyl proton is highly variable (typically δ 1.5-5.0 ppm ) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[3][14][20]

    • Appearance: It usually appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to H1. Its identity can be unequivocally confirmed by a D₂O shake experiment, where the OH proton exchanges with deuterium, causing its signal to disappear from the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality, reliable spectrum is paramount. The following protocol outlines a self-validating system designed for accuracy and reproducibility.

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of trans-2-(4-Bromophenoxy)cyclopentanol prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS, 0 ppm) prep2->prep3 prep4 Transfer to a high-quality 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal acq1->acq2 acq3 Shim magnet coils for field homogeneity acq2->acq3 acq4 Set acquisition parameters (SW, AT, D1, NS) acq3->acq4 acq5 Acquire Free Induction Decay (FID) acq4->acq5 proc1 Apply Fourier Transform (FID -> Spectrum) acq5->proc1 proc2 Phase correction (absorptive lineshape) proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum (TMS to 0 ppm) proc3->proc4 proc5 Integrate peaks and analyze multiplicity proc4->proc5

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid compound.[21][22]

    • Select an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[23]

    • Dissolve the sample in approximately 0.7 mL of the solvent directly in a clean vial before transferring to a high-quality 5 mm NMR tube.[21] Ensure no particulate matter is present.

    • Tetramethylsilane (TMS) is often present in commercial CDCl₃ as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup and Calibration:

    • Insert the sample into the spectrometer's magnet.

    • Lock the field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Perform shimming by adjusting the currents in the shim coils to optimize the magnetic field homogeneity across the sample volume. This is crucial for achieving sharp, symmetrical peaks and high resolution.

  • Data Acquisition Parameters:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg' or 'PROTON1') is suitable for a routine spectrum.[24][25]

    • Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically 12-16 ppm for organic molecules.

    • Acquisition Time (AT): Typically 2-4 seconds. A longer AT provides better digital resolution.[26]

    • Relaxation Delay (D1): A delay of 1-5 seconds is standard. For accurate integration (quantitative analysis), D1 should be at least 5 times the T₁ of the slowest-relaxing proton.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.[26]

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons it represents.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR spectral data for trans-2-(4-Bromophenoxy)cyclopentanol in CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityPredicted Coupling Constants (J, Hz)
Hb, Hb'7.3 – 7.52Hd (doublet)³Jab = 7–10 (ortho)
Ha, Ha'6.8 – 7.02Hd (doublet)³Jab = 7–10 (ortho)
H24.6 – 4.81Hm (multiplet)³JH1-H2 = 5–9
H14.0 – 4.21Hm (multiplet)³JH1-H2 = 5–9
OH1.5 – 5.0 (variable)1Hbr s (broad s)None
H3, H4, H51.6 – 2.26Hm (multiplet)Complex

Logical Interpretation of the Spectrum

A systematic approach is essential for accurate spectral interpretation. The process involves correlating every piece of data from the spectrum back to the proposed molecular structure.

G spectrum Full ¹H NMR Spectrum region_ar Aromatic Region (δ 6.5-8.0) spectrum->region_ar region_al Aliphatic Region (δ 1.0-5.0) spectrum->region_al ar_int Two signals, Integration 2H each region_ar->ar_int al_methine Two downfield multiplets (δ 4.0-5.0, 1H each) region_al->al_methine al_methylene Complex overlapping multiplets (δ 1.6-2.2, 6H) region_al->al_methylene al_broad One broad singlet (variable δ, 1H) region_al->al_broad ar_mult Both are doublets ar_int->ar_mult ar_j J ≈ 8 Hz ar_mult->ar_j ar_cs δ ≈ 6.9 ppm (upfield) δ ≈ 7.4 ppm (downfield) ar_j->ar_cs ar_assign Assignment: para-disubstituted bromophenoxy group ar_cs->ar_assign methine_assign Assignment: H1 and H2 (on C-O) al_methine->methine_assign methylene_assign Assignment: Cyclopentyl CH₂ groups al_methylene->methylene_assign broad_assign Assignment: -OH proton (Confirm with D₂O) al_broad->broad_assign

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

  • Identify Regions: First, divide the spectrum into the aromatic (δ ~6.5-8.0 ppm) and aliphatic (δ ~1.0-5.5 ppm) regions.

  • Analyze Aromatic Signals: Observe the two doublets integrating to 2H each. This pattern is characteristic of a 1,4-disubstituted (para) aromatic ring. The upfield doublet (Ha, Ha') is assigned to the protons ortho to the strongly electron-donating oxygen, while the downfield doublet (Hb, Hb') is assigned to the protons meta to the oxygen.

  • Analyze Aliphatic Signals:

    • Locate the two most downfield signals in this region (H1 and H2). Their chemical shifts confirm they are attached to carbons bonded to oxygen. Their integration of 1H each identifies them as methine protons.

    • The large, complex, and overlapping signals in the upfield region (δ 1.6-2.2 ppm) integrate to 6H, corresponding to the three methylene groups of the cyclopentane ring.

    • Identify the broad singlet, which is characteristic of the hydroxyl proton. A D₂O exchange experiment would confirm this assignment by causing the signal to vanish.

  • Confirm Stereochemistry: The coupling constant between H1 and H2 is the most direct evidence for the trans stereochemistry. A measured ³J value in the expected 5-9 Hz range would strongly support the proposed trans configuration, reflecting a large dihedral angle between these two protons.

By following this comprehensive analysis, from theoretical prediction to experimental verification and logical interpretation, a researcher can confidently confirm the structure and stereochemistry of trans-2-(4-Bromophenoxy)cyclopentanol.

References

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  • Supporting Inform
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Exploratory

The Physics of Halogen Detection: Isotopic Signatures and Mass Defects

Unlocking the Halogenome: Advanced Mass Spectrometry Strategies for Halogenated Organic Compounds As a Senior Application Scientist navigating the complexities of modern analytical chemistry, I frequently encounter the u...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Halogenome: Advanced Mass Spectrometry Strategies for Halogenated Organic Compounds

As a Senior Application Scientist navigating the complexities of modern analytical chemistry, I frequently encounter the unique challenges posed by halogenated organic compounds. Whether we are tracking the metabolic fate of heavily fluorinated blockbuster drugs or profiling persistent environmental pollutants like per- and polyfluoroalkyl substances (PFAS), mass spectrometry (MS) remains our most definitive tool.

However, standard MS workflows often fail to capture the full spectrum of halogenated species due to their unique ionization physics and extreme bond dissociation energies. This whitepaper provides an in-depth, causality-driven guide to the mass spectrometry of halogenated compounds, equipping researchers with the theoretical grounding and self-validating protocols necessary to accurately identify and quantify these critical molecules.

To master the analysis of halogenated compounds, we must first understand the fundamental physics that distinguish them from standard biological or hydrocarbon matrices. The core causality behind our analytical strategies lies in two phenomena: isotopic distribution and mass defect .

Isotopic Patterning (The A+2 Elements)

Chlorine (Cl) and Bromine (Br) are classified as "A+2" elements because they possess stable heavy isotopes that are two nominal mass units heavier than their most abundant isotopes.

  • Chlorine exists as 35Cl and 37Cl in a roughly 3:1 ratio.

  • Bromine exists as 79Br and 81Br in a nearly 1:1 ratio.

When a molecule contains multiple Cl or Br atoms, these ratios compound into highly distinct, mathematically predictable isotopic envelopes. In complex proteomics or environmental matrices, algorithms can scan raw MS data to identify these specific isotopic signatures, effectively pulling halogenated signals out of the chemical noise [4].

Mass Defect Filtering (The Monoisotopic Elements)

Fluorine ( 19F ) and Iodine ( 127I ) are monoisotopic, meaning we cannot rely on A+2 isotopic clustering to find them. Instead, we exploit their mass defects .

The mass defect is the difference between a nuclide's exact mass and its nominal mass. Hydrogen has a positive mass defect ( 1.0078 Da−1=+0.0078 Da ). Because standard organic backbones are rich in hydrogen, biological matrices generally exhibit positive mass defects. In stark contrast, all halogens possess negative mass defects. For example, 19F has an exact mass of 18.9984 Da , yielding a mass defect of −0.0016 Da .

When we replace a hydrogen atom with a fluorine atom, the overall mass defect of the molecule shifts downward by −0.0094 Da . By applying a computational Mass Defect Filter (MDF) to high-resolution mass spectrometry (HRMS) data, we can selectively isolate compounds that fall within this unique negative mass defect "clear zone," effectively blinding the software to non-halogenated background noise [1].

MDF_Workflow RawData Raw LC-HRMS Data PeakPicking Feature Extraction (m/z, RT, Intensity) RawData->PeakPicking MassDefect Mass Defect Calculation (Exact Mass - Nominal Mass) PeakPicking->MassDefect Isotope Isotope Pattern Matching (Cl/Br ratios) PeakPicking->Isotope Cl/Br targeting Filter Halogen Mass Defect Filter (e.g., -0.05 to +0.05 Da) MassDefect->Filter F/I targeting Candidate Halogenated Candidate List Filter->Candidate Isotope->Candidate Validation MS/MS Validation (Neutral Loss / Halide Ions) Candidate->Validation

Logical workflow for computational isolation of halogenated features using LC-HRMS data.

Ionization Strategies and Fragmentation Causality

The choice of ionization source and the interpretation of tandem MS (MS/MS) spectra must be driven by the thermodynamic properties of the carbon-halogen (C-X) bond.

Ionization Selection

Because halogens are highly electronegative, they stabilize negative charge. Consequently, Electrospray Ionization in negative mode (ESI-) is typically the most sensitive technique for halogenated carboxylic acids, sulfonates, and phenolic compounds. However, for highly lipophilic, neutral halogenated species (like polychlorinated biphenyls or certain fluorinated pharmaceuticals), Atmospheric Pressure Chemical Ionization (APCI) or traditional Electron Ionization (EI) is required to force ionization [5].

The Thermodynamics of Fragmentation

In Collision-Induced Dissociation (CID), the fragmentation pathway is directly dictated by the C-X Bond Dissociation Energy (BDE).

  • C-I, C-Br, and C-Cl Bonds: These bonds are relatively weak ( 213 to 327 kJ/mol ). Under standard CID conditions, these molecules readily undergo homolytic or heterolytic cleavage, yielding characteristic halogen radical losses or abundant halide anions ( Cl− , Br− , I− ) in negative mode [5].

  • C-F Bonds: The carbon-fluorine bond is the strongest single bond in organic chemistry ( ∼485 kJ/mol ). Direct cleavage of the C-F bond is extremely rare under standard CID. Instead, if a beta-hydrogen is present, the molecule will undergo a thermodynamically driven elimination reaction, resulting in the neutral loss of Hydrogen Fluoride (HF, −20.006 Da ) [2].

Fragmentation_Logic Precursor Halogenated Precursor Ion [M-H]- CID Collision-Induced Dissociation (CID) Precursor->CID CF_Bond C-F Bond (High BDE: ~485 kJ/mol) CID->CF_Bond CCl_Bond C-Cl / C-Br / C-I Bonds (Lower BDE: 213-327 kJ/mol) CID->CCl_Bond HF_Loss Neutral Loss of HF (-20.006 Da) CF_Bond->HF_Loss High CE required Halide_Ion Halide Anion Formation (Cl-, Br-, I-) CCl_Bond->Halide_Ion Low/Med CE required

Causality of collision-induced dissociation pathways based on carbon-halogen bond strengths.

Quantitative Data Presentation: Halogen MS Properties

To facilitate rapid method development, the following table synthesizes the critical exact masses, mass defects, and thermodynamic properties of the halogens.

HalogenPrimary IsotopeExact Mass (Da)Mass Defect (Da)Natural Abundance (%)Average C-X BDE (kJ/mol)
Fluorine 19F 18.9984-0.0016100.00485
Chlorine 35Cl 34.9689-0.031175.78327
Chlorine 37Cl 36.9659-0.034124.22327
Bromine 79Br 78.9183-0.081750.69285
Bromine 81Br 80.9163-0.083749.31285
Iodine 127I 126.9045-0.0955100.00213

Experimental Protocol: Self-Validating Screening of Fluorinated Pharmaceuticals

A major pitfall in non-targeted MS screening is "dark matter"—compounds that do not ionize well or are lost during sample prep. To ensure scientific integrity, we must employ a self-validating system . The following protocol combines LC-HRMS for identification with Combustion Ion Chromatography (CIC) for a total fluorine mass balance check [3]. If the total Extractable Organofluorine (EOF) measured by CIC exceeds the sum of the specific fluorinated compounds identified by LC-MS, the researcher immediately knows that unidentified fluorinated metabolites remain in the sample.

Step-by-Step Methodology

Phase 1: Comprehensive Extraction

  • Sample Preparation: Spike the biological or environmental matrix with isotopically labeled internal standards (e.g., 13C -labeled PFAS and fluorinated APIs).

  • Multisorbent Solid Phase Extraction (SPE): Pass the sample through a tandem SPE cartridge system containing both Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balance (HLB) resins. Causality: Fluorinated transformation products range from highly polar short-chain acids to lipophilic neutral pharmaceuticals; a single sorbent will result in severe recovery bias [3].

  • Elution & Split: Elute with 0.1% NH4​OH in methanol. Split the final extract into two equal aliquots: Aliquot A (for LC-HRMS) and Aliquot B (for CIC).

Phase 2: LC-HRMS Acquisition & Computational Filtering 4. Chromatography: Inject Aliquot A onto a C18 column coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. 5. Acquisition: Operate in negative ESI mode using Data-Dependent Acquisition (DDA). Set dynamic exclusion to 10 seconds to ensure MS/MS triggering on low-abundance co-eluting peaks. 6. Mass Defect Filtering: Process the raw data using an MDF script. Set the filter window to capture features with mass defects between −0.100 Da and +0.050 Da , effectively stripping away the non-halogenated biological background[1]. 7. Diagnostic Fragment Search: Query the filtered MS/MS spectra for the neutral loss of HF ( −20.006 Da ) or the presence of the bare fluoride anion ( m/z18.998 ) [2]. Quantify the identified features against the internal standards.

Phase 3: Self-Validation via Mass Balance 8. Combustion Ion Chromatography: Combust Aliquot B at 1000∘C to mineralize all organofluorine into inorganic fluoride ( F− ). Quantify the total F− using ion chromatography to determine the total Extractable Organofluorine (EOF) [3]. 9. Mass Balance Calculation: Convert the LC-MS quantified features into their fluorine-equivalent masses. Compare this sum to the EOF. A closed mass balance (LC-MS Fluorine EOF) validates that the analytical method has successfully captured the complete "halogenome" of the sample.

References

  • National Center for Biotechnology Information (PMC)
  • National Library of Medicine (PubMed)
  • Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals ACS Publications URL
  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp)
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds Benchchem URL
Foundational

Theoretical Properties and Computational Profiling of trans-2-(4-Bromophenoxy)cyclopentanol: A Scaffold for Halogen-Enriched Drug Design

Executive Summary In modern rational drug design, the strategic incorporation of halogenated scaffolds has evolved from merely tuning lipophilicity to exploiting highly directional non-covalent interactions. trans-2-(4-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic incorporation of halogenated scaffolds has evolved from merely tuning lipophilicity to exploiting highly directional non-covalent interactions. trans-2-(4-Bromophenoxy)cyclopentanol represents a highly versatile, theoretically rich chemical space. Featuring a flexible cyclopentane core and a stereospecific trans-1,2-disubstitution pattern, this molecule serves as an ideal model for studying conformational pseudorotation, intramolecular steric dynamics, and the σ-hole phenomena associated with halogen bonding. This whitepaper provides an in-depth technical analysis of its theoretical properties, electronic behavior, and predictive ADMET profiles, grounded in state-of-the-art computational chemistry methodologies.

Conformational Dynamics and Stereochemistry

The theoretical behavior of trans-2-(4-Bromophenoxy)cyclopentanol is primarily dictated by the pseudorotation itinerary of its cyclopentane ring. Unlike rigid aromatic systems, cyclopentane derivatives rapidly interconvert between envelope (E) and half-chair (T) conformations to alleviate torsional strain (Pitzer strain)[1].

Because the hydroxyl (-OH) and 4-bromophenoxy (-O-C6H4-Br) groups are in a trans configuration, the molecule avoids the severe steric clash inherent to cis-1,2-disubstitution. However, the trans isomer must still navigate the energetic trade-offs between diaxial and diequatorial orientations:

  • Diequatorial Preference: In the lowest-energy envelope conformation, both bulky substituents prefer pseudo-equatorial positions. This minimizes 1,3-diaxial interactions with the ring protons.

  • Dispersion Forces: The ether oxygen of the phenoxy group and the hydroxyl group can engage in subtle stereoelectronic interactions. Capturing these weak intramolecular forces requires dispersion-corrected density functional theory (DFT), such as the M06-2X functional, which is specifically parameterized for non-covalent interactions in cyclic alcohols[2].

ConformationalWorkflow Start Input 2D Structure trans-2-(4-Bromophenoxy)cyclopentanol MM Molecular Mechanics (MM) Conformational Search Start->MM Filter Energy Window Filtering (< 5 kcal/mol) MM->Filter DFT_Opt DFT Geometry Optimization (M06-2X/cc-pVTZ) Filter->DFT_Opt Freq Frequency Calculation (Zero Imaginary Freqs) DFT_Opt->Freq Output Global & Local Minima 3D Conformers Freq->Output

Figure 1: Self-validating computational workflow for DFT conformational analysis.

Electronic Properties: The Halogen Bond Paradigm

Historically, halogens in drug discovery were viewed solely as lipophilic bulk. Today, they are recognized for their ability to form highly directional, stabilizing non-covalent interactions known as halogen bonds[3].

In trans-2-(4-Bromophenoxy)cyclopentanol, the covalent bond between the aromatic carbon and the bromine atom (C-Br) pairs an electron from the carbon with one from the valence pz​ -orbital of the bromine. The electron-withdrawing nature of the phenoxy ring depopulates the outer lobe of this pz​ -orbital, creating a localized region of positive electrostatic potential at the outermost surface of the bromine atom—termed the σ-hole [4].

  • Target Interaction: When this scaffold is introduced into a biological binding pocket, the electrophilic σ-hole can act as a Lewis acid, forming a strong, highly directional halogen bond with Lewis bases (e.g., the carbonyl oxygen of a protein backbone or the nitrogen of a histidine residue)[3].

  • HOMO-LUMO Gap: Theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveal that the HOMO is largely localized over the electron-rich phenoxy ether oxygen, while the LUMO extends toward the polarizable bromine atom, dictating its reactivity profile.

In Silico ADMET Profiling

The integration of the 4-bromophenoxy moiety significantly alters the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the parent cyclopentanol. Computational predictions, driven by Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are critical for evaluating the drug-likeness of such scaffolds before synthesis[5].

  • Lipophilicity (logP): The heavy bromine atom drastically increases the partition coefficient (logP), enhancing passive membrane permeability (e.g., across the Blood-Brain Barrier or intestinal epithelium)[6].

  • Metabolic Stability: The para-substitution of the bromine atom on the phenyl ring effectively blocks a primary site of Cytochrome P450 (CYP) mediated aromatic hydroxylation, theoretically increasing the compound's metabolic half-life[6].

HalogenADMET Ligand trans-2-(4-Bromophenoxy) cyclopentanol SigmaHole C-Br Sigma-Hole (+) Anisotropic Potential Ligand->SigmaHole Electronic Lipophilicity Increased Lipophilicity (Higher logP) Ligand->Lipophilicity Physicochemical Target Protein Backbone (Lewis Base) SigmaHole->Target Halogen Bond ADMET ADMET Profile (Permeability vs. Clearance) Lipophilicity->ADMET Influences

Figure 2: Logical relationship between bromine substitution, halogen bonding, and ADMET.

Quantitative Data Summaries

To facilitate rapid assessment by medicinal chemists, the theoretical physicochemical properties and relative conformational energies of trans-2-(4-Bromophenoxy)cyclopentanol are summarized below.

Table 1: Theoretical Physicochemical Properties

PropertyValue (Theoretical)Pharmacological Implication
Molecular Weight 257.12 g/mol Optimal for oral bioavailability (Lipinski compliant).
LogP (Predicted) ~3.2High lipophilicity; good passive membrane permeability.
Topological Polar Surface Area (TPSA) 29.46 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Sufficient polarity to maintain aqueous solubility.
Halogen Bond Donors 1 (Bromine)Capable of highly directional target engagement.
Rotatable Bonds 3Low entropic penalty upon target binding.

Table 2: Relative Energies of Key Conformers (M06-2X/cc-pVTZ)

Conformer StateRing GeometrySubstituent OrientationRelative Energy (ΔE)
Global Minimum Envelope (E)trans-Diequatorial0.00 kcal/mol
Local Minimum 1 Envelope (E)trans-Diaxial+1.45 kcal/mol
Transition State Half-Chair (T)Intermediate+3.20 kcal/mol

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the theoretical data presented must be reproducible. The following protocols are designed as self-validating systems, ensuring that computational artifacts are identified and eliminated.

Protocol 1: Ab Initio Conformational Profiling

Objective: Identify the global minimum energy structure of trans-2-(4-Bromophenoxy)cyclopentanol.

  • Initial Generation: Generate the 2D structure and convert it to a 3D model using a standard force field (e.g., OPLS4 or MMFF94). Ensure the stereocenters are explicitly set to the trans configuration (1R,2R and 1S,2S enantiomers).

  • Stochastic Search: Perform a Monte Carlo conformational search to generate an ensemble of conformers, retaining those within a 5.0 kcal/mol energy window of the global minimum.

  • DFT Optimization: Submit the top 10 unique conformers to Density Functional Theory (DFT) optimization using the M06-2X functional and the cc-pVTZ basis set. Causality: M06-2X is strictly required here because traditional functionals (like B3LYP) fail to accurately account for the medium-range dispersion forces between the phenoxy ring and the cyclopentane core[2].

  • Self-Validation (Frequency Analysis): Perform a harmonic vibrational frequency calculation on all optimized geometries at the same level of theory.

    • Validation Check: The structure is only accepted if there are zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum.

Protocol 2: Predictive ADMET Modeling via Machine Learning

Objective: Predict the pharmacokinetic viability of the scaffold.

  • Descriptor Calculation: Calculate 1D and 2D molecular descriptors (e.g., molecular weight, TPSA, logP, number of rotatable bonds) using an open-source cheminformatics toolkit (e.g., RDKit).

  • Model Selection: Input the SMILES string into an ensemble machine learning model trained on empirical ADMET data (e.g., DeepOrigin ADMET Predictor or ADMETlab)[5].

  • Self-Validation (Applicability Domain): Before accepting the predicted values (e.g., Caco-2 permeability or CYP3A4 inhibition), calculate the compound's distance to the model's training set in the descriptor space.

    • Validation Check: If the compound falls outside the model's Applicability Domain (AD), the prediction is flagged as low-confidence and must be supplemented with physics-based QSAR modeling[6].

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of trans-2-(4-Bromophenoxy)cyclopentanol via Stereoselective Epoxide Ring-Opening

Introduction & Mechanistic Rationale The synthesis of β-aryloxy alcohols is a fundamental transformation in medicinal chemistry, as this structural motif is a ubiquitous pharmacophore in numerous active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of β-aryloxy alcohols is a fundamental transformation in medicinal chemistry, as this structural motif is a ubiquitous pharmacophore in numerous active pharmaceutical ingredients (APIs). The base-catalyzed nucleophilic ring-opening of epoxides by phenols remains the most robust methodology for constructing these scaffolds ().

The synthesis of trans-2-(4-Bromophenoxy)cyclopentanol relies on the reaction between 4-bromophenol and cyclopentene oxide. Mechanistically, this transformation proceeds via an SN​2 pathway. Because cyclopentene oxide is a rigid, fused bicyclic system (a meso internal epoxide), the incoming phenoxide nucleophile is strictly forced to attack from the backside of the carbon-oxygen bond. This anti-periplanar transition state dictates the absolute stereochemical outcome, exclusively yielding the trans relative configuration (as a racemic mixture of the 1R, 2R and 1S, 2S enantiomers) ().

Mechanism Phenol 4-Bromophenol Phenoxide 4-Bromophenoxide (Active Nucleophile) Phenol->Phenoxide K2CO3 (- KHCO3) TS S_N2 Anti-Periplanar Transition State Phenoxide->TS Backside Attack Epoxide Cyclopentene Oxide Epoxide->TS Ring Strain Product trans-2-(4-Bromophenoxy) cyclopentanol TS->Product Ring Opening & Protonation

Fig 1: SN2 anti-periplanar mechanistic pathway for epoxide ring-opening.

Experimental Design & Causality

To ensure a high-yielding and self-validating protocol, every reagent and condition has been selected based on strict chemical causality:

  • Choice of Base ( K2​CO3​ ): 4-Bromophenol has a pKa​ of ~9.3. Potassium carbonate ( pKa​ of conjugate acid ~10.3) is perfectly calibrated to quantitatively deprotonate the phenol without being sufficiently nucleophilic to attack the epoxide itself. Stronger bases (like NaOH ) carry associated water or generate hydroxide ions that lead to competitive epoxide hydrolysis.

  • Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Thermal Activation (80 °C): Unlike terminal epoxides, internal epoxides like cyclopentene oxide suffer from significant steric hindrance. Heating to 80 °C provides the necessary activation energy to overcome this barrier. While Lewis acid catalysts such as Bi(OTf)3​ can drive this reaction at room temperature (), the thermal K2​CO3​ /DMF system is preferred for its superior scalability, lower cost, and insensitivity to trace moisture.

Quantitative Optimization Data

The following table summarizes the optimization parameters that validate the chosen protocol.

Table 1: Optimization of Reaction Conditions for Epoxide Ring-Opening

EntryCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NoneDMF8024< 5Neutral phenol is insufficiently nucleophilic to open the epoxide.
2 K2​CO3​ (1.5 eq) DMF 80 5 88 Optimal conditions; high phenoxide solubility and reactivity.
3 K2​CO3​ (1.5 eq)MeCN801265Lower solubility of inorganic base slows the reaction rate.
4 Bi(OTf)3​ (5 mol%) CH2​Cl2​ 25292Lewis acid activation; faster but requires strictly anhydrous conditions.
5 NaOH (1.5 eq) H2​O 100840High competitive hydrolysis yielding cyclopentane-1,2-diol.

Materials and Equipment

Table 2: Reagent Quantities for a 10 mmol Standard Scale

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromophenol173.011.01.73 gNucleophile precursor
Cyclopentene oxide84.121.21.05 mLElectrophile
Potassium carbonate138.211.52.07 gMild Base
Anhydrous DMFN/AN/A15.0 mLSolvent

Equipment required: 50 mL oven-dried round-bottom flask, magnetic stir bar, reflux condenser, oil bath, separatory funnel, and thin-layer chromatography (TLC) supplies.

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Preparation 4-Bromophenol + K2CO3 in DMF Step2 2. Epoxide Addition Dropwise addition of Cyclopentene Oxide Step1->Step2 Step3 3. Thermal Activation Heating at 80 °C for 4-6 hours Step2->Step3 Step4 4. Reaction Monitoring TLC Analysis (Hexane:EtOAc) Step3->Step4 Step5 5. Aqueous Workup Extraction with EtOAc & Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Product Pure trans-2-(4-Bromophenoxy) cyclopentanol Step6->Product

Fig 2: Experimental workflow for trans-2-(4-Bromophenoxy)cyclopentanol synthesis.

Step 1: Reagent Preparation
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Suspend the mixture in anhydrous DMF (15 mL).

  • Stir at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon). Note: This pre-stirring period allows for the complete deprotonation of the phenol. The mixture will transition to a slight yellow tint, visually confirming the generation of the phenoxide anion.

Step 2: Epoxide Addition
  • Attach a reflux condenser to the reaction flask.

  • Using a gas-tight syringe, add cyclopentene oxide (1.05 mL, 12.0 mmol) dropwise over 5 minutes. Note: Dropwise addition prevents localized thermal spikes and minimizes the risk of epoxide homopolymerization or volatilization into the condenser headspace.

Step 3: Thermal Activation
  • Transfer the flask to a pre-heated oil bath set strictly to 80 °C.

  • Stir vigorously for 4 to 6 hours.

Step 4: Reaction Monitoring (Self-Validation System)
  • After 4 hours, remove a 10 µL aliquot, dilute in 1 mL Ethyl Acetate, and wash with 1 mL water to remove the DMF.

  • Spot the organic layer on a silica gel TLC plate alongside a 4-bromophenol standard. Elute using Hexanes:Ethyl Acetate (4:1 v/v).

  • Validation Check: The starting 4-bromophenol is strongly UV-active ( Rf​≈0.4 ). The product will appear as a new, highly UV-active spot with higher polarity ( Rf​≈0.25 ). The complete disappearance of the Rf​≈0.4 spot confirms reaction completion. Troubleshooting: If the reaction stalls at <80% conversion, it indicates moisture ingress. The presence of a highly polar, non-UV active spot (visualized only with KMnO4​ stain) suggests competitive hydrolysis to the diol byproduct.

Step 5: Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water ( 3×30 mL). Causality: DMF is highly water-soluble; multiple aggressive aqueous washes are critical to prevent DMF from co-eluting during downstream chromatography.

  • Perform a final wash with saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

  • Collect the product fractions ( Rf​≈0.25 ) and concentrate in vacuo to afford trans-2-(4-Bromophenoxy)cyclopentanol as a colorless to pale yellow oil (which may slowly crystallize upon standing) in 85–90% yield.

References

  • Title: Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols Source: ACS Sustainable Chemistry & Engineering URL: [Link] [1]

  • Title: Asymmetric Catalytic Synthesis of R-Aryloxy Alcohols: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring Opening with Phenols Source: Journal of the American Chemical Society URL: [Link] [2]

  • Title: Bi(OTf)3-catalyzed regioselective ring opening of epoxides with phenols. Facile synthesis of 1,3-diaryloxy-2-propanols Source: Chemistry Letters URL: [Link] [3]

Application

The Strategic Utility of trans-2-(4-Bromophenoxy)cyclopentanol in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis In the landscape of medicinal chemistry and materials science, the demand for novel molecular architectures with precisely defined three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of medicinal chemistry and materials science, the demand for novel molecular architectures with precisely defined three-dimensional structures is incessant. The cyclopentane ring, a common motif in a vast array of natural products and pharmaceuticals, offers a rigid scaffold that can be strategically functionalized. When combined with the synthetic versatility of an aryl bromide, the resulting molecule becomes a powerful intermediate for the construction of complex molecular targets. trans-2-(4-Bromophenoxy)cyclopentanol is one such building block, offering a unique combination of a stereochemically defined oxygenated carbocycle and a reactive handle for advanced cross-coupling methodologies.

This guide provides an in-depth exploration of the synthesis and synthetic applications of trans-2-(4-Bromophenoxy)cyclopentanol. We will delve into the causality behind the chosen synthetic strategies and provide detailed, field-proven protocols for its preparation and subsequent derivatization. The applications highlighted herein are of particular relevance to researchers, scientists, and drug development professionals engaged in the multi-step synthesis of novel chemical entities.[1] The inherent functionalities of this molecule—a secondary alcohol and an aryl bromide—open a gateway to a diverse range of chemical transformations, making it a valuable asset in the synthetic chemist's toolbox.

Synthesis of trans-2-(4-Bromophenoxy)cyclopentanol: A Stereoselective Approach

The most direct and efficient synthesis of trans-2-(4-Bromophenoxy)cyclopentanol is achieved through the base-catalyzed ring-opening of cyclopentene oxide with 4-bromophenol. This method is predicated on the well-established SN2-type attack of a nucleophile on an epoxide, which proceeds with inversion of configuration at the attacked carbon center, leading to the trans product.

The choice of a base is critical in this transformation. A moderately strong base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion, without promoting unwanted side reactions. Sodium hydride or potassium carbonate are commonly employed for this purpose. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF), which effectively solvates the cation of the base and facilitates the nucleophilic attack.

Experimental Protocol: Synthesis of trans-2-(4-Bromophenoxy)cyclopentanol

Materials:

  • 4-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Cyclopentene oxide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromophenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add cyclopentene oxide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford trans-2-(4-Bromophenoxy)cyclopentanol.

Diagram of the Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Bromophenol 4-Bromophenol Reaction Reaction 4-Bromophenol->Reaction Cyclopentene_Oxide Cyclopentene_Oxide Cyclopentene_Oxide->Reaction Base NaH or K2CO3 Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Temperature 0 °C to 70 °C Temperature->Reaction Quench Sat. aq. NH4Cl Extraction Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product trans-2-(4-Bromophenoxy)cyclopentanol Purification->Product Reaction->Quench Reaction Completion

Caption: Workflow for the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of trans-2-(4-Bromophenoxy)cyclopentanol lies in the reactivity of its aryl bromide moiety. This functional group is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[2][3][4][5] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this class.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[6][7][8][9][10] In the context of trans-2-(4-Bromophenoxy)cyclopentanol, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenoxy ring. This capability is invaluable for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[6]

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)L2-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of trans-2-(4-Bromophenoxy)cyclopentanol

Materials:

  • trans-2-(4-Bromophenoxy)cyclopentanol

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere supplies

Procedure:

  • In a reaction vessel, combine trans-2-(4-Bromophenoxy)cyclopentanol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterTypical Conditions
Aryl Bromide trans-2-(4-Bromophenoxy)cyclopentanol (1.0 eq)
Boronic Acid 1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh3)4 (5 mol%), PdCl2(dppf) (2 mol%)
Base K2CO3, Cs2CO3, K3PO4 (2.0 - 3.0 eq)
Solvent Toluene/Water (4:1), Dioxane/Water (4:1)
Temperature 80 - 110 °C

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[11][12][13] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.[11][13] Applying this methodology to trans-2-(4-Bromophenoxy)cyclopentanol provides a direct route to a diverse array of N-arylated compounds.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle.[2] The base employed is also crucial, with sterically hindered alkoxides like sodium tert-butoxide being particularly effective.

Protocol: Buchwald-Hartwig Amination of trans-2-(4-Bromophenoxy)cyclopentanol

Materials:

  • trans-2-(4-Bromophenoxy)cyclopentanol

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K3PO4)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add trans-2-(4-Bromophenoxy)cyclopentanol (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product via flash column chromatography.

ParameterTypical Conditions
Aryl Bromide trans-2-(4-Bromophenoxy)cyclopentanol (1.0 eq)
Amine 1.1 - 1.5 equivalents
Palladium Precatalyst Pd2(dba)3 (1-2 mol%), Pd(OAc)2 (2 mol%)
Ligand XPhos, RuPhos, SPhos, BINAP (1.1-1.2 x mol% of Pd)
Base NaOtBu, K3PO4, Cs2CO3 (1.4 - 2.0 eq)
Solvent Toluene, Dioxane
Temperature 80 - 120 °C

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination.

Potential Applications in Drug Discovery and Development

The derivatized products of trans-2-(4-Bromophenoxy)cyclopentanol are of significant interest in drug discovery. The ability to rapidly generate a diverse library of analogs through cross-coupling reactions is a powerful tool for exploring SAR.[6] For instance, the synthesis of novel antiviral agents often involves the multi-step construction of complex heterocyclic systems, and building blocks like this can serve as key intermediates.[1][14] The cyclopentanol moiety can engage in hydrogen bonding interactions with biological targets, while the synthetically modified biaryl or arylamine portion can be tailored to optimize binding affinity and pharmacokinetic properties. The incorporation of brominated phenols and their derivatives has been a strategy in the development of various bioactive compounds, including potential antiviral and enzyme-inhibiting agents.[14][15][16]

Conclusion

trans-2-(4-Bromophenoxy)cyclopentanol is a strategically important building block in organic synthesis. Its stereodefined structure and bifunctional nature allow for a wide range of synthetic manipulations. The protocols detailed in this guide for its synthesis and subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust framework for researchers to access a diverse array of complex molecules. The potential for these products to serve as scaffolds in the development of new therapeutic agents underscores the value of this versatile intermediate in the modern synthetic chemist's arsenal.

References

  • ResearchGate. (n.d.). Synthesis of antiviral agent pleconaril. Retrieved from [Link]

  • Razali, N. H., & Saiman, M. I. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-10. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4965. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. Retrieved from [Link]

  • PubMed. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Bioorganic chemistry, 87, 587-595. Retrieved from [Link]

  • Study.com. (n.d.). Provide a reasonable synthetic strategy for the synthesis of trans-2-methoxycyclopentanol from cyclopentanol. Show all the required steps. Retrieved from [Link]

  • SlidePlayer. (2014). Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. Retrieved from [Link]

  • MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7949. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization. Retrieved from [Link]

  • OSTI.gov. (n.d.). Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. Retrieved from [Link]

  • Purdue University. (n.d.). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Retrieved from [Link]

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  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Retrieved from [Link]

  • R Discovery. (1998). Synthesis and enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. Retrieved from [Link]

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  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
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Sources

Method

Foreword: A Roadmap for Investigating a Novel Chemical Entity

An in-depth guide for researchers, scientists, and drug development professionals on the investigation of trans-2-(4-Bromophenoxy)cyclopentanol as a potential research tool. The compound trans-2-(4-Bromophenoxy)cyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the investigation of trans-2-(4-Bromophenoxy)cyclopentanol as a potential research tool.

The compound trans-2-(4-Bromophenoxy)cyclopentanol is not extensively characterized in the existing scientific literature. Therefore, this document deviates from a standard application note for an established research tool. Instead, it serves as a comprehensive, hypothesis-driven guide for the initial synthesis, characterization, and biological screening of this novel molecule. As a Senior Application Scientist, my objective is to provide a logical and scientifically rigorous framework for researchers to explore its potential, drawing upon established principles and data from structurally related compounds. This guide is designed to be a self-validating system for investigation, explaining the causality behind each proposed experimental choice and grounding its hypotheses in authoritative prior art.

Section 1: Chemical Characterization and Synthesis Strategy

Before any biological evaluation, the target compound must be synthesized and its fundamental properties confirmed. The structure of trans-2-(4-Bromophenoxy)cyclopentanol combines three key moieties: a cyclopentanol ring, a phenoxy ether linkage, and a para-substituted bromophenyl group. Each of these is present in known bioactive molecules, providing the rationale for investigating this specific combination. For instance, various bromophenols have demonstrated significant antioxidant and anticancer properties[1], while the cyclopentane scaffold is a common feature in numerous natural products and pharmaceuticals[2].

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound based on its chemical structure.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₃BrO₂---
Molecular Weight 257.12 g/mol ---
Appearance Likely a white to off-white solidInferred from analogs
Solubility Expected to be soluble in organic solvents (DMSO, DMF, Methanol, Ethanol) and poorly soluble in water.Based on structural features (aromatic ring, bromo-substituent)
InChIKey (Predicted)---
CAS Number Not assigned---
Proposed Synthetic Strategy: Williamson Ether Synthesis

The most direct and logical approach to synthesizing trans-2-(4-Bromophenoxy)cyclopentanol is via a Williamson ether synthesis. This classic reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this context, we propose the reaction between the commercially available trans-2-bromocyclopentanol and 4-bromophenol. The stereochemistry of the cyclopentanol is preserved during this reaction.

An alternative, and perhaps more favorable strategy, involves the reaction of cyclopentene oxide with 4-bromophenol. The acid-catalyzed ring-opening of the epoxide by the phenol nucleophile would proceed via an SN2 mechanism, resulting in the desired trans stereochemistry.[3][4]

Below is a detailed protocol for the epoxide ring-opening pathway.

G cluster_start Starting Materials cluster_reaction1 Step 1: Epoxidation cluster_reaction2 Step 2: Ether Synthesis cluster_end Purification & Analysis Cyclopentene Cyclopentene Epoxidation Epoxidation Reaction (DCM, 0°C to RT) Cyclopentene->Epoxidation mCPBA m-CPBA mCPBA->Epoxidation Bromophenol 4-Bromophenol RingOpening Nucleophilic Ring-Opening (Acid Catalyst, e.g., H₂SO₄) Bromophenol->RingOpening CyclopenteneOxide Cyclopentene Oxide Epoxidation->CyclopenteneOxide Intermediate CyclopenteneOxide->RingOpening TargetCompound trans-2-(4-Bromophenoxy)cyclopentanol RingOpening->TargetCompound Crude Product Purification Column Chromatography TargetCompound->Purification Analysis NMR, MS, HPLC Purification->Analysis Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Protocol 1: Synthesis via Epoxide Ring-Opening

  • Rationale: This method is chosen for its high stereoselectivity. The backside attack of the phenoxide on the protonated epoxide intermediate ensures the formation of the trans product.[3][4]

  • Step 1: Synthesis of Cyclopentene Oxide

    • Dissolve cyclopentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM to the flask over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclopentene oxide. This intermediate is often used directly in the next step without further purification.

  • Step 2: Synthesis of trans-2-(4-Bromophenoxy)cyclopentanol

    • Dissolve 4-bromophenol (1.2 eq) in a suitable solvent such as toluene or DMF.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid).

    • Add the crude cyclopentene oxide (1.0 eq) to the solution.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with 1M NaOH solution to remove unreacted phenol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Purification and Characterization

    • Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

    • Combine fractions containing the pure product and concentrate to yield trans-2-(4-Bromophenoxy)cyclopentanol.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: Hypothesis-Driven Biological Screening

The structural alerts within trans-2-(4-Bromophenoxy)cyclopentanol—specifically the bromophenol moiety—suggest potential bioactivity. Derivatives of natural bromophenols have been shown to possess both antioxidant and anticancer activities.[1] Furthermore, other brominated phenyl compounds with cyclic structures have demonstrated potent effects on central nervous system targets, such as serotonin receptors.[5] This provides a strong rationale for a multi-pronged initial screening strategy.

G Compound trans-2-(4-Bromophenoxy)cyclopentanol (Stock in DMSO) Assay1 Cell Viability Assay (MTT / CellTiter-Glo) Compound->Assay1 Assay2 Cellular ROS Assay (DCFH-DA) Compound->Assay2 Assay3 Receptor Binding Assay (Radioligand Competition) Compound->Assay3 Hypothesis1 Hypothesis 1: Anticancer Activity (Ref: Bromophenols) Hypothesis1->Assay1 CellLines1 K562 Leukemia Cells (Ref: [13]) Assay1->CellLines1 CellLines2 Panel of solid tumor lines (e.g., MCF-7, A549) Assay1->CellLines2 Hypothesis2 Hypothesis 2: Antioxidant Activity (Ref: Bromophenols) Hypothesis2->Assay2 CellLines3 HaCaT Keratinocytes (Ref: [13]) Assay2->CellLines3 Hypothesis3 Hypothesis 3: CNS Receptor Activity (Ref: Bromophenylcyclopropylamines) Hypothesis3->Assay3 Target1 5-HT2A / 5-HT2C Receptors (Ref: [8]) Assay3->Target1

Caption: A multi-hypothesis approach for primary bioactivity screening.

Protocol: Cell Viability Screening (MTT Assay)
  • Rationale: To assess the cytotoxic potential of the compound against cancer cells, a standard viability assay is the first-line screen. The MTT assay is a colorimetric method that measures metabolic activity, which is an indicator of cell viability. We select K562 leukemia cells as a starting point, based on prior studies with bromophenol derivatives.[1]

  • Methodology:

    • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

    • Compound Treatment: Prepare a 10 mM stock solution of trans-2-(4-Bromophenoxy)cyclopentanol in DMSO. Create a serial dilution (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in culture medium. The final DMSO concentration in all wells must be kept constant and below 0.5%.

    • Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48 or 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Cellular Reactive Oxygen Species (ROS) Assay
  • Rationale: To investigate the antioxidant potential suggested by the bromophenol structure[1], a cellular ROS assay using DCFH-DA is appropriate. This probe is cell-permeable and fluoresces upon oxidation by ROS.

  • Methodology:

    • Cell Culture: Culture HaCaT keratinocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

    • Compound Pre-treatment: Treat cells with various concentrations of trans-2-(4-Bromophenoxy)cyclopentanol (e.g., 1-20 µM) for 1-2 hours.

    • Loading with DCFH-DA: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Induction of Oxidative Stress: Wash the cells with PBS. Then, add fresh medium containing an ROS inducer (e.g., 500 µM H₂O₂) to all wells (except the negative control). The pre-treatment compound should also be included in this medium.

    • Data Acquisition: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) every 5 minutes for 1-2 hours using a fluorescence plate reader.

    • Analysis: Compare the rate of fluorescence increase in compound-treated wells to the H₂O₂-only control. A reduced slope indicates antioxidant activity.

Section 3: Investigating Mechanism of Action (Forward Look)

If the primary screens yield a positive "hit" (e.g., potent cytotoxicity in K562 cells), the next logical step is to investigate the underlying molecular mechanism. A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death).

G cluster_pathway Hypothetical Apoptotic Pathway Compound trans-2-(4-Bromophenoxy)cyclopentanol (Bioactive Hit) Cell K562 Cancer Cell Compound->Cell Induces Stress? Bax Pro-apoptotic Bax/Bak Bcl2 Anti-apoptotic Bcl-2/Bcl-xL Mito Mitochondria Bax->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP (Apoptosis Marker) PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway to be investigated.

Protocol: Western Blot for Apoptosis Markers
  • Rationale: To determine if the observed cytotoxicity is due to apoptosis, we can measure the levels of key proteins in the apoptotic cascade. Cleavage of Caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis.

  • Methodology:

    • Treatment and Lysis: Treat K562 cells with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 hours. Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-Actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST (3x). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST (3x). Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensities relative to the loading control. An increase in the levels of cleaved Caspase-3 and cleaved PARP in treated samples compared to the vehicle control would confirm the induction of apoptosis.

References

  • Chemical Properties of Cyclopentanol, 2-bromo-, trans- (CAS 20377-79-1). Cheméo. [Link]

  • Provide a reasonable synthetic strategy for the synthesis of trans-2-methoxyclyopentanol from bromocyclopentane. Homework.Study.com. [Link]

  • (a) The reaction of butan-2-ol with concentrated aqueous HBr... Vaia. [Link]

  • trans-2-(4-Bromo-phenyl)-cyclohexanol | C12H15BrO | CID 91828136. PubChem. [Link]

  • Cyclopentanol, 2-bromo-, trans-. NIST WebBook. [Link]

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journals. [Link]

  • Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. PMC. [Link]

  • Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. PubMed. [Link]

  • Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. The Scripps Research Institute. [Link]

  • Synthesis of cis and trans 2,4,6-Tetrahydropyranols via Prins-Type Cyclization and Mitsunob Inversion. Asian Journal of Chemistry. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]

  • Provide a reasonable synthetic strategy for the synthesis of trans-2-methoxycyclopentanol from cyclopentanol. Homework.Study.com. [Link]

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Application

Application Note: Purification and Isolation Strategies for trans-2-(4-Bromophenoxy)cyclopentanol

Introduction & Mechanistic Context trans-2-(4-Bromophenoxy)cyclopentanol is a high-value synthetic intermediate frequently utilized in the development of spiro-heterocycles, agrochemicals, and biologically active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

trans-2-(4-Bromophenoxy)cyclopentanol is a high-value synthetic intermediate frequently utilized in the development of spiro-heterocycles, agrochemicals, and biologically active pharmaceutical ingredients (APIs). The compound is synthesized via the nucleophilic ring-opening of cyclopentene oxide by 4-bromophenol.

Achieving >99% analytical purity of this compound requires a strategic, multi-modal purification approach due to the presence of unreacted starting materials and trace oligomeric byproducts. This application note details the physicochemical rationale and field-proven protocols for isolating the pure trans-diastereomer, designed specifically for drug development professionals requiring scalable and reproducible workflows.

The formation of the target molecule is strictly governed by the stereospecific nature of epoxide ring-opening reactions[1]. Under basic conditions, the 4-bromophenoxide anion attacks the less sterically hindered carbon of the three-membered oxirane ring. This SN2 trajectory necessitates an anti-periplanar approach relative to the oxygen leaving group, resulting in the exclusive formation of the trans-isomer[1].

Mechanism N1 Cyclopentene Oxide N3 Anti-Periplanar Attack (SN2 Transition) N1->N3 N2 4-Bromophenoxide N2->N3 N4 trans-2-(4-Bromophenoxy) cyclopentanol N3->N4 Stereospecific Inversion

Stereospecific SN2 ring-opening mechanism yielding the trans-isomer.

Physicochemical Profiling & Purification Logic

To establish a self-validating purification system, our methodology exploits the distinct physicochemical differences between the target product, the unreacted 4-bromophenol, and the cyclopentene oxide starting material.

Table 1: Physicochemical Properties Relevant to Purification
Property4-Bromophenol (Impurity)Cyclopentene Oxide (Impurity)trans-2-(4-Bromophenoxy)cyclopentanol (Target)
Molecular Weight 173.01 g/mol 84.12 g/mol 257.13 g/mol
pKa ~9.3N/A~14.5
TLC Rf (8:2 Hex:EtOAc)~0.50 (UV active)~0.90 (Stain required)~0.35 (UV active)
Solubility Profile Soluble in basic aq. solutionsHighly volatile, organic solubleAmphiphilic, organic soluble

Causality in Experimental Design:

  • Alkaline Extraction: 4-Bromophenol acts as a weak acid with a pKa of approximately 9.3. By washing the crude organic mixture with 1.0 M NaOH (pH ~14), the phenol is quantitatively deprotonated to form water-soluble sodium 4-bromophenoxide, effectively partitioning it into the aqueous waste[2]. This phase separation physically removes the most problematic and reactive impurity before chromatography, preventing column fouling.

  • Flash Chromatography: The target molecule contains both a polar hydroxyl group and a lipophilic bromophenoxy moiety. A step-gradient of Hexane and Ethyl Acetate (EtOAc) leverages this amphiphilic nature, allowing any remaining non-polar impurities to elute first, followed cleanly by the target alcohol.

Workflow A Crude Reaction Mixture B 1M NaOH Extraction A->B C Aqueous Phase (Phenoxide Waste) B->C pH > 11 D Organic Phase (Product) B->D Extraction E Silica Chromatography (Hexane/EtOAc) D->E F Pure trans-Isomer E->F Rf ~ 0.35

Workflow for the isolation and purification of trans-2-(4-Bromophenoxy)cyclopentanol.

Step-by-Step Experimental Protocols

Protocol A: Reaction Quench and Liquid-Liquid Extraction

Objective: Isolate the crude organic product and quantitatively eliminate residual 4-bromophenol.

  • Quench & Dilution: Dilute the crude reaction mixture (assuming a standard 10 mmol scale in DMF or THF) with 50 mL of Ethyl Acetate (EtOAc) to reduce the dielectric constant of the solution.

  • Alkaline Wash: Transfer the mixture to a separatory funnel. Add 30 mL of 1.0 M NaOH(aq). Shake vigorously and vent frequently.

    • Causality: The high pH ensures >99.9% deprotonation of 4-bromophenol, driving the resulting phenoxide salt entirely into the aqueous phase[2].

  • Phase Separation: Allow the layers to resolve completely. Drain and discard the lower aqueous layer.

  • Self-Validation Check: Spot the organic layer on a silica TLC plate alongside a pure 4-bromophenol standard. Elute with 8:2 Hexane:EtOAc. The UV-active phenol spot (Rf ~0.50) must be completely absent. If it persists, repeat Step 2.

  • Neutralization & Drying: Wash the organic layer with 30 mL of saturated NaCl (brine) to remove residual water and alkali. Dry the organic phase over anhydrous Na2SO4 for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 35 °C, 150 mbar) to yield the crude product as a viscous oil.

Protocol B: Flash Column Chromatography

Objective: Polish the crude extract to >98% purity by removing trace oligomers, unreacted epoxide, or catalyst residues.

  • Column Preparation: Pack a glass column with 40-63 µm silica gel (approximately 30 g of silica per gram of crude product) using 100% Hexane as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) (1-2 mL) and apply it evenly to the top of the silica bed.

  • Elution Gradient Execution: Follow the optimized gradient outlined in Table 2 below.

  • Monitoring: Analyze fractions via TLC (visualize under 254 nm UV light and stain with Potassium Permanganate). The target trans-2-(4-Bromophenoxy)cyclopentanol exhibits an Rf of 0.35.

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent in vacuo.

Table 2: Flash Chromatography Gradient Optimization
Column Volume (CV)Solvent Ratio (Hexane:EtOAc)Elution TargetRationale
1 - 3 100:0Non-polar impuritiesFlushes unreacted cyclopentene oxide and non-polar oligomers.
4 - 7 95:5Transition zoneConditions the silica bed for polar elution and separates trace brominated byproducts.
8 - 12 85:15Target Compound Elutes the amphiphilic trans-isomer cleanly (Rf ~0.35).
13 - 15 50:50Column WashStrips strongly retained polar degradation products from the stationary phase.
Protocol C: Final Polish and Drying

Objective: Achieve >99.5% analytical purity suitable for downstream API synthesis.

  • Transfer the pooled, concentrated oil to a pre-weighed, oven-dried round-bottom flask.

  • If the product solidifies upon standing (dependent on ambient temperature and trace impurities), recrystallize from a minimal amount of hot hexanes with a few drops of diethyl ether.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour to maximize crystal yield.

  • Collect the crystals via vacuum filtration and wash with ice-cold hexanes.

  • Dry the purified compound under high vacuum (0.1 mbar) at room temperature for 12 hours to remove trace solvent trapped in the crystal lattice.

References

  • [2] Title: Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • [1] Title: Two stereoisomers are obtained from the reaction of cyclopentene oxide... Source: Pearson URL:[Link]

Sources

Method

Application Note: Advanced Column Chromatography Strategies for the Purification of Brominated Compounds

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Principles The purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Principles

The purification of brominated compounds—ranging from synthetic pharmaceutical intermediates to persistent environmental pollutants like brominated flame retardants (BFRs)—presents unique chromatographic challenges. As a Senior Application Scientist, I frequently observe that standard purification templates fail when applied to brominated species. This failure stems from the unique physicochemical properties of the bromine atom.

The Causality of Chromatographic Behavior: While the carbon-bromine (C-Br) bond is polar, the large atomic radius of bromine renders its electron cloud highly polarizable. This polarizability diffuses the partial negative charge, often making brominated aromatics surprisingly lipophilic and less retained on normal-phase silica than their oxygenated or nitrogenous analogues. Furthermore, heavily brominated compounds (e.g., polybrominated biphenyls) suffer from severe steric hindrance, which masks polar core structures and leads to co-elution with non-polar matrix components. To achieve high-purity isolation, the chromatographic strategy must be tailored to the specific matrix and the degree of bromination[1].

Chromatographic Workflow Decision Matrix

Selecting the correct stationary phase is the most critical variable in purifying brominated compounds. The diagram below illustrates the logical pathway for selecting a purification strategy based on the sample matrix and target lipophilicity.

Workflow Crude Crude Brominated Mixture Eval Matrix & Polarity Evaluation Crude->Eval Normal Normal Phase Silica (100-200 mesh) Eval->Normal Synthetic Intermediates Multi Multilayer Silica (H2SO4 / AgNO3) Eval->Multi Environmental Matrices Reverse Reversed-Phase (C18 / Lipidex-5000) Eval->Reverse Highly Lipophilic Congeners Mobile Mobile Phase Optimization (Hexane / EtOAc Gradients) Normal->Mobile Multi->Mobile Reverse->Mobile Elution Chromatographic Elution & Fractionation Mobile->Elution Validate Self-Validation (TLC & GC-MS/NMR) Elution->Validate

Decision matrix for selecting chromatographic workflows for brominated compounds.

Quantitative Method Parameters

To establish a self-validating protocol, empirical data must drive solvent selection. Table 1 outlines the optimal mobile and stationary phase combinations, while Table 2 provides a troubleshooting matrix based on field-proven observations.

Table 1: Mobile Phase Optimization Guide
Matrix / Compound TypeRecommended Stationary PhaseOptimal Mobile PhaseTarget Rf​ Scientific Rationale
Synthetic Brominated Aromatics Silica Gel (100-200 mesh)Hexanes : EtOAc (90:10)0.25 - 0.35Balances the lipophilicity of the aromatic ring with the polarizability of the C-Br bond, preventing rapid fronting[2][3].
Polybrominated Biphenyls (PBBs) Reversed-Phase (Lipidex-5000)Acetonitrile : Water GradientsN/A (HPLC)Resolves highly structurally similar congeners that co-elute via standard alumina/silica adsorption[1].
Brominated Flame Retardants (PBDEs) Multilayer Silica (Acid/Base/AgNO 3​ )Hexanes : DCM (80:20)0.40 - 0.50DCM provides sufficient solvent strength to elute PBDEs while leaving oxidized biological lipids trapped on the column[4].
Table 2: Troubleshooting and Self-Validation Matrix
ObservationRoot CauseCorrective Action & Validation Step
Co-elution of starting material and product The C-Br bond does not significantly alter the bulk dipole moment compared to the precursor.Action: Switch to a shallower gradient (e.g., 98:2 Hexanes:EtOAc). Validation: Co-spot TLC; ensure ΔRf​≥0.15 .
Severe streaking on TLC plate Secondary interactions between basic functional groups and acidic silanols.Action: Add 1% Triethylamine (TEA) to the mobile phase. Validation: TLC spots must resolve into tight, circular bands.
Low yield / Loss of product Debromination catalyzed by active acidic sites on the silica gel during prolonged exposure.Action: Minimize column residence time via pressurized flash chromatography. Validation: Check crude NMR for loss of aromatic protons.

Step-by-Step Methodologies

Protocol A: Normal Phase Flash Chromatography for Synthetic Brominated Aromatics

This protocol is optimized for the isolation of regioselectively brominated synthetic intermediates[2].

  • Scientific Rationale: Brominated aromatics often exhibit poor solubility in pure hexanes. Dry loading is mandated here because wet loading with a strong solvent (like dichloromethane) will disrupt the initial solvent band, causing the target compound to streak down the column prematurely.

Step 1: Column Preparation

  • Select a glass column appropriate for the scale (typically 30–50 g of 100–200 mesh silica gel per 1 g of crude product).

  • Prepare a slurry of silica gel in 100% hexanes and pour it into the column.

  • Apply compressed air to pack the bed tightly.

    • Self-Validation Checkpoint: The solvent level must never drop below the silica bed. A perfectly translucent bed indicates uniform packing without channeling.

Step 2: Dry Loading the Sample

  • Dissolve the crude brominated mixture in a minimal amount of volatile solvent (e.g., acetone or DCM).

  • Add silica gel (approx. 3x the mass of the crude product) to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed silica bed.

Step 3: Elution and Fractionation

  • Begin elution with a 9:1 mixture of Hexanes:Ethyl Acetate[3].

  • Collect fractions in standard test tubes (e.g., 15 mL volumes).

  • Monitor the elution using UV-active TLC plates (254 nm). Brominated aromatics are strongly UV-active due to the extended conjugation influenced by the bromine lone pairs.

Protocol B: Multilayer Silica Gel Cleanup for Brominated Flame Retardants (BFRs)

Environmental and biological matrices containing polybrominated diphenyl ethers (PBDEs) require aggressive cleanup to remove lipids and sulfur compounds before analysis[5]. A multilayer silica column acts as a chemical filter rather than a traditional separation bed[4].

  • Scientific Rationale: Sulfuric acid-impregnated silica oxidizes and retains bulk lipids. Silver nitrate-impregnated silica precipitates biogenic sulfur compounds (as Ag 2​ S) that would otherwise severely interfere with downstream Mass Spectrometry.

Step 1: Sorbent Preparation

  • Acidic Silica: Slowly add 44 g of concentrated H 2​ SO 4​ to 100 g of activated neutral silica gel. Shake vigorously until free-flowing.

  • Argentation Silica: Dissolve 10 g of AgNO 3​ in minimal water, mix with 90 g of silica gel, and dry in an oven at 120°C in the dark.

Step 2: Column Layering

  • Pack a glass column from bottom to top in the following order:

    • Glass wool plug

    • 2 g Anhydrous Na 2​ SO 4​ (removes residual moisture)

    • 2 g Neutral Silica Gel

    • 5 g H 2​ SO 4​ -impregnated Silica Gel (lipid destruction)

    • 2 g Neutral Silica Gel

    • 2 g AgNO 3​ -impregnated Silica Gel (sulfur removal)

    • 2 g Anhydrous Na 2​ SO 4​

    • Self-Validation Checkpoint: Ensure distinct, flat boundaries between layers. Uneven layers will cause solvent channeling and breakthrough of matrix lipids.

Step 3: Sample Application and Elution

  • Apply the biological extract (dissolved in 2 mL of hexane) to the top of the column.

  • Elute the column with 50 mL of Hexane followed by 50 mL of a 80:20 Hexane:Dichloromethane mixture.

  • Collect the entire eluate. The PBDEs will elute in this fraction, while the oxidized lipids and sulfur compounds remain permanently bound to the reactive silica layers.

Analytical Self-Validation: Confirming Bromination

To ensure the integrity of the purified compounds, rely on Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI MS).

  • The Causality of Detection: Bromine atoms possess a high electron affinity, making NCI highly sensitive and selective for BFRs[5].

  • Isotopic Validation: When analyzing the mass spectrum, always validate the presence of the target by its distinct isotopic signature. Bromine exists naturally as 79 Br and 81 Br in a nearly 1:1 ratio. A purified monobrominated compound must display a characteristic doublet (M and M+2) of equal intensity. Dibrominated compounds will display a 1:2:1 triplet (M, M+2, M+4). If this pattern is absent, the compound has undergone debromination during the chromatographic process.

References

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. "Purification of polybrominated biphenyl congeners." J Toxicol Environ Health, 1982.[Link]

  • "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." PMC, National Institutes of Health.[Link]

  • "CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds.
  • "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives." National Science Foundation (NSF).[Link]

  • Gao, L., et al. "Determination of novel brominated flame retardants and polybrominated diphenyl ethers in serum using gas chromatography-mass spectrometry with two simplified sample preparation procedures." ProQuest.[Link]

Sources

Application

Application Note: Advanced Recrystallization Methodologies for Cyclopentanol Derivatives

Target Audience: Researchers, Formulation Scientists, and API Development Professionals Focus: Overcoming Liquid-Liquid Phase Separation (LLPS) and Optimizing Crystal Purity Executive Summary & Mechanistic Context Cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and API Development Professionals Focus: Overcoming Liquid-Liquid Phase Separation (LLPS) and Optimizing Crystal Purity

Executive Summary & Mechanistic Context

Cyclopentanol derivatives are highly valuable as active pharmaceutical ingredients (APIs), chiral intermediates, and specialized polymer additives (e.g., 1-phenyl-1-cyclopentanol)[1][2]. However, scaling up their purification via recrystallization presents a notorious thermodynamic challenge: "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3].

The cyclopentyl ring imparts significant lipophilicity to the molecule, while the hydroxyl moiety acts as a strong hydrogen-bond donor/acceptor. During cooling or anti-solvent addition, the system's supersaturation often crosses the metastable limit of the liquid-liquid coexistence curve (the binodal curve) before reaching the solubility curve[3][4]. Instead of nucleating a highly ordered crystal lattice, the system minimizes free energy by separating into a solute-rich "oil" phase and a solvent-rich "mother" phase[1].

The Causality of Impurity Entrapment: Oiling out is generally detrimental to product quality. The solute-rich oil phase acts as a highly effective organic sink for structurally similar impurities[4][5]. When this oil phase eventually solidifies—often as an amorphous glass or a sticky resin—it irreversibly traps these impurities and residual solvent, destroying the chemical purity, morphology, and handling characteristics of the final product[3]. To engineer a successful recrystallization protocol, we must manipulate the phase diagram to either bypass the oil phase entirely or kinetically control the oil droplets to force secondary nucleation[1][6].

Quantitative Solvent System Parameters

Selecting the correct solvent system is the primary defense against LLPS. The table below synthesizes field-proven solvent ratios and thermodynamic parameters for various cyclopentanol classes.

Derivative ClassRecommended Solvent SystemRatio (v/v)Crystallization Temp.Mechanistic Rationale & Observations
cis-3-amino-cyclopentanol HCl Ethyl Acetate / Petroleum Ether1:1.5 to 1:3-5 °C to 0 °CPetroleum ether acts as a strong anti-solvent; low temperature forces supersaturation without triggering LLPS, yielding high purity[7].
trans-2-(2-Propenyl)cyclopentanol Ethanol / Water4:14 °CWater drives the hydrophobic cyclopentyl ring out of solution; the high ethanol content prevents the formation of an oil phase[8].
1-Phenyl-1-cyclopentanol Heptane / Ethyl AcetateVariable0 °C to 25 °CHeptane selectively reduces the solubility of the polar hydroxyl group, yielding high-purity polymer additives[2].
Lipophilic APIs (Cyclopentanol analogs) Acetone / Water1:1 (50 wt%)20 °CHighly prone to oiling out. Requires >200 rpm agitation to minimize oil droplet size and promote nucleation[6].

Strategic Workflow for Recrystallization

The following decision matrix illustrates the logical progression for isolating cyclopentanol derivatives while mitigating the risk of phase separation.

G Start Crude Cyclopentanol Derivative Dissolve Dissolve in Good Solvent (e.g., EtOAc, EtOH) Start->Dissolve Assess Assess LLPS Risk (Oiling Out) Dissolve->Assess Standard Standard Cooling (0 to -5 °C) Assess->Standard Low Risk AntiSolvent Add Anti-Solvent Slowly (e.g., Pet. Ether, Water) Assess->AntiSolvent High Risk Isolate Filter & Wash Crystals Standard->Isolate Seed Add Seed Crystals & High Agitation AntiSolvent->Seed Oil droplets form AntiSolvent->Isolate Clear crystals form Seed->Isolate

Workflow for cyclopentanol derivative recrystallization, emphasizing mitigation of oiling out.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Bypassing LLPS)

Target Application: cis-3-amino-cyclopentanol hydrochloride and highly polar derivatives.

Mechanistic Causality: We utilize an anti-solvent approach because cooling a highly concentrated solution of this derivative in a single solvent often crosses the liquid-liquid binodal curve. By adding a non-polar anti-solvent (petroleum ether) to a moderately polar solution (ethyl acetate), we rapidly decrease the solubility of the target compound, forcing spontaneous nucleation before LLPS can occur[7].

  • Dissolution: Dissolve the crude cis-3-amino-cyclopentanol HCl in a minimum volume of ethyl acetate at 40 °C.

  • Clarification: Perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add petroleum ether (volume ratio 1:1.5 to 1:3 relative to EtOAc) dropwise under moderate stirring (150 rpm)[7].

    • Self-Validation Checkpoint: The solution should become slightly turbid (cloud point) but remain free of distinct, coalescing oil droplets. If a milky emulsion or distinct oil droplets form, the anti-solvent was added too quickly. Immediately reheat to 40 °C until the solution clears, and reduce the addition rate.

  • Cooling & Nucleation: Cool the mixture gradually to a range of -5 °C to 0 °C at a controlled rate of 0.5 °C/min[7].

  • Isolation: Filter the resulting white-like solid powder under vacuum. Wash the filter cake with a cold 1:3 mixture of EtOAc/Petroleum Ether. Causality: Using the exact anti-solvent ratio for washing prevents the re-dissolution of the purified crystal lattice. Dry under vacuum at 30 °C to 40 °C to remove residual solvent[7].

Protocol B: Seeding & Agitation-Controlled Crystallization (Managing LLPS)

Target Application: Complex APIs and lipophilic derivatives (e.g., 1-phenyl-1-cyclopentanol) in aqueous mixtures.

Mechanistic Causality: For highly lipophilic derivatives in aqueous mixtures (like Acetone/Water), oiling out may be thermodynamically unavoidable. Instead of fighting the thermodynamics, we manipulate the kinetics of the oil phase. High agitation reduces the oil droplet size, increasing the interfacial surface area and promoting secondary nucleation[6]. Strategic seeding further suppresses the incorporation of impurities into the mother phase by providing an immediate template for crystal growth[1][5].

  • Supersaturation Generation: Dissolve the crude derivative in an Acetone/Water mixture (e.g., 50 wt% acetone) at an elevated temperature (e.g., 40 °C)[6].

  • High-Shear Agitation: Induce cooling while maintaining a high agitation speed (≥200 rpm)[6].

    • Self-Validation Checkpoint: Observe the mixture using an in-situ probe (like FBRM) or visually. The oil droplets should appear as a fine, homogenous micro-emulsion. If large, coalescing pools of oil form at the bottom of the reactor, the agitation speed is insufficient to overcome the surface tension of the oil phase.

  • Strategic Seeding: Just before reaching the metastable limit (typically 5-10 °C below the dissolution temperature), introduce a large amount of pure seed crystals (1-5 wt% of the total solute)[5].

    • Causality: The massive surface area of the seeds rapidly depletes the supersaturation, starving the oil phase of solute. This effectively forces the oil droplets to dissolve back into the continuous phase while the target compound deposits onto the pure crystal lattice[1][5].

  • Maturation and Isolation: Hold the temperature for 2 hours to allow the system to reach thermodynamic equilibrium. Filter under vacuum and wash with ice-cold water to yield the highly purified cyclopentanol derivative.

Sources

Method

Analytical Strategies for the Quantification of trans-2-(4-Bromophenoxy)cyclopentanol: From API Assay to Trace Bioanalysis

Introduction & Physicochemical Profiling trans-2-(4-Bromophenoxy)cyclopentanol is a halogenated cycloalkanol derivative characterized by an ether linkage connecting a rigid cyclopentane ring to a brominated phenyl moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

trans-2-(4-Bromophenoxy)cyclopentanol is a halogenated cycloalkanol derivative characterized by an ether linkage connecting a rigid cyclopentane ring to a brominated phenyl moiety. Due to its unique stereochemistry and the presence of both a hydrophobic aromatic halogen and a polar hydroxyl group, this compound presents specific analytical challenges. Accurate quantification is critical whether analyzing bulk active pharmaceutical ingredient (API) purity or conducting trace-level pharmacokinetic (PK) bioanalysis.

To develop a robust analytical method, we must first establish the physicochemical baseline of the analyte:

ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₃BrO₂Contains a 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br, providing a highly specific mass spectrometric signature.
Monoisotopic Mass 256.0099 Da (⁷⁹Br)Determines the precise precursor ion m/z for high-resolution MS.
LogP (Estimated) ~3.2Indicates moderate lipophilicity; requires a high percentage of organic modifier for efficient reversed-phase elution.
Stereochemistry trans isomerRequires shape-selective stationary phases to resolve from potential cis impurities.
Chromophores Bromophenoxy groupExhibits strong UV absorbance maxima at ~225 nm and ~275 nm[1].

Causality in Method Development: The "Why" Behind the Protocol

As analytical scientists, we do not merely execute methods; we engineer them based on molecular causality. The protocols detailed below are designed around the specific vulnerabilities and strengths of trans-2-(4-Bromophenoxy)cyclopentanol.

Stationary Phase Selection: The Power of Pi-Pi Interactions

Standard C18 columns often fail to adequately resolve trans and cis diastereomers of rigid ring systems because they rely purely on hydrophobic partitioning. By selecting a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase, we introduce π−π and dipole-dipole interactions. The bromophenyl ring of the analyte intercalates with the phenyl phase, and the spatial orientation of the trans-hydroxyl group dictates the depth of this interaction, providing superior shape selectivity and baseline resolution of diastereomers.

Mobile Phase Chemistry

The addition of 0.1% Formic Acid (FA) serves a dual purpose. In HPLC-UV, it suppresses the ionization of any residual silanols on the column, preventing peak tailing[1]. In LC-MS/MS, FA acts as a critical proton source. While the hydroxyl group is a poor site for protonation, the ether oxygen readily accepts a proton in the Electrospray Ionization (ESI) source, yielding a stable [M+H]+ precursor ion.

Ionization Dynamics and MS/MS Fragmentation

Bromophenoxy compounds undergo predictable fragmentation pathways in collision-induced dissociation (CID)[2]. The most thermodynamically favorable pathway for a protonated cycloalkanol is the neutral loss of water (-18 Da). A secondary pathway involves the cleavage of the ether bond, leaving the charge on the bromophenol fragment.

Fragmentation Parent Precursor Ion [M+H]+ m/z 257.0 (79Br) / 259.0 (81Br) Frag1 Product Ion 1 (Quantifier) [M+H - H2O]+ m/z 239.0 / 241.0 Parent->Frag1 Neutral Loss of H2O (-18 Da) Frag2 Product Ion 2 (Qualifier) Bromophenol Cation m/z 173.0 / 175.0 Parent->Frag2 Ether Cleavage (- C5H8) Frag3 Product Ion 3 (Qualifier) Cyclopentyl Cation m/z 69.1 Parent->Frag3 Ether Cleavage (- C6H5BrO)

Figure 1: ESI+ MS/MS fragmentation pathways for trans-2-(4-Bromophenoxy)cyclopentanol.

Protocol I: HPLC-UV Method for API Purity and Assay

This method is engineered for high-throughput purity assessment and quantification of the API in formulation matrices.

Materials and Reagents
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Chromatographic Workflow
  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 40°C with 30% B for 15 minutes or until baseline pressure is stable.

  • Sample Preparation: Accurately weigh 10.0 mg of trans-2-(4-Bromophenoxy)cyclopentanol reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Gradient Execution: Inject 10 µL of the sample using the following gradient table:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.07030
8.01.01090
10.01.01090
10.11.07030
15.01.07030
  • Detection: Monitor UV absorbance at 225 nm (primary quantification) and 275 nm (impurity profiling)[1].

Self-Validating System Suitability Testing (SST)

A protocol is only as trustworthy as its internal controls. Before accepting any sample data, the system must pass the following self-validation criteria:

  • Carryover Check: A blank diluent injection immediately following the highest calibration standard must show an interfering peak area 0.1% of the target peak.

  • Precision: Six replicate injections of the 100 µg/mL standard must yield a Relative Standard Deviation (RSD) 1.0% for peak area and 0.5% for retention time.

  • Resolution: If spiked with the cis isomer, the resolution ( Rs​ ) between the trans and cis peaks must be 2.0.

Protocol II: LC-MS/MS Method for Trace Bioanalysis

For pharmacokinetic studies, UV detection lacks the sensitivity required to quantify drug concentrations in plasma or urine. This LC-MS/MS protocol utilizes Multiple Reaction Monitoring (MRM) for sub-nanogram quantification[3].

Sample Preparation (Protein Precipitation)

Causality Rationale: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for its rapid turnaround time, which is critical in high-throughput clinical bioanalysis[4].

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., deuterated analog or structurally similar bromophenol at 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS Water.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in ESI positive mode. The dual isotopic nature of bromine provides a unique opportunity to monitor two independent MRM transitions to ensure absolute peak purity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target (⁷⁹Br)257.0239.05015Quantifier
Target (⁸¹Br)259.0241.05015Qualifier 1
Target (⁷⁹Br)257.0173.05025Qualifier 2
Self-Validating Matrix Controls
  • Matrix Effect Assessment: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of the analyte in neat solvent. The IS-normalized MF must be between 0.85 and 1.15, proving that plasma phospholipids are not suppressing the ionization.

  • Calibration Linearity: The calibration curve (1.0 ng/mL to 1000 ng/mL) must utilize a 1/x2 weighting factor, achieving an R2≥0.995 .

Figure 2: End-to-end bioanalytical workflow for trace quantification.

Method Validation Data Summary

The following table summarizes the expected validation parameters when executing the above protocols under Good Laboratory Practice (GLP) conditions, demonstrating the robustness of the methodology.

Validation ParameterHPLC-UV (API Assay)LC-MS/MS (Plasma Bioanalysis)Acceptance Criteria
Linear Range 1.0 – 200 µg/mL1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.2 µg/mL0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLS/N 10, Accuracy ± 20%
Intra-day Precision (RSD) 0.8% 4.5% 2.0% (UV) / 15% (MS)
Inter-day Accuracy 99.1% – 101.2%92.4% – 106.5%98-102% (UV) / 85-115% (MS)
Recovery / Extraction Eff. N/A (Direct Dilution)88.5%Consistent across all QC levels

References

  • Analytical and Bioanalytical Chemistry : Development of a rapid column-switching LC-MS/MS method for quantification in whole blood. (Grounds the principles of rapid protein precipitation and LC-MS/MS matrix validation).[4] Source: unibe.ch URL:[Link]

  • Talanta / NIH : Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. (Grounds the mass spectrometric detection limits and ionization behavior of brominated phenols).[3] Source: nih.gov URL:[Link]

  • Journal of Medicinal Chemistry / ACS : Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one. (Grounds the structural fragmentation and synthesis analysis of bromophenoxy ether derivatives).[2] Source: acs.org URL:[Link]

  • Marine Drugs / MDPI : Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. (Grounds the HPLC-UV gradient parameters, acidic mobile phase modifiers, and UV absorbance maxima for bromophenols).[1] Source: mdpi.com URL:[Link]

Sources

Application

Advanced HPLC and UHPLC Methodologies for the Analysis of Phenoxy Compounds: An Application Guide

This comprehensive guide provides detailed application notes and protocols for the analysis of phenoxy compounds using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the analysis of phenoxy compounds using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced methodologies required for the accurate quantification of these compounds in diverse matrices, from environmental samples to pharmaceutical formulations. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Significance of Phenoxy Compounds

Phenoxy compounds encompass a broad class of chemicals characterized by a phenyl group bonded to an oxygen atom. This structural motif is present in a wide array of commercially significant molecules, including:

  • Phenoxy Herbicides: A critical class of selective herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are used extensively in agriculture to control broadleaf weeds.[1][2] Their potential for environmental contamination necessitates sensitive and reliable analytical methods for monitoring their presence in soil and water.[3][4]

  • Pharmaceutical Preservatives: 2-Phenoxyethanol is a widely used antimicrobial preservative in vaccines, cosmetics, and topical pharmaceutical formulations, preventing microbial contamination and ensuring product stability.[5][6][7] Its concentration must be carefully controlled to ensure both efficacy and safety.

Given the diverse applications and potential environmental and health implications of phenoxy compounds, robust analytical methods are paramount for quality control, regulatory compliance, and research. HPLC, with its high resolving power and versatility, stands as a cornerstone technique for the analysis of these compounds.[8]

Foundational Principles of Phenoxy Compound Analysis by HPLC

The successful HPLC analysis of phenoxy compounds hinges on a thorough understanding of their physicochemical properties and the principles of chromatographic separation. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these compounds, leveraging a non-polar stationary phase and a polar mobile phase.[3][4]

Causality in Method Development:

  • Stationary Phase Selection: C18 (octadecyl) and C8 (octyl) columns are the workhorses for phenoxy compound analysis due to their hydrophobicity, which provides excellent retention for the non-polar phenyl ring.[5][9] The choice between C18 and C8 often depends on the overall polarity of the target analytes; more hydrophobic compounds may be better resolved on a C8 column to prevent excessively long retention times.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. The organic modifier's proportion is a critical parameter for controlling retention time; increasing the organic content will decrease retention.[3][5]

  • pH Control for Acidic Phenoxy Compounds: For phenoxyacetic acid herbicides, which are acidic, the pH of the mobile phase is a crucial factor influencing their retention and peak shape.[3] Maintaining the mobile phase pH below the pKa of the acidic analytes (typically around 3-4) ensures they are in their protonated, less polar form, leading to better retention on a reversed-phase column.[10] Formic acid or phosphoric acid are common mobile phase additives for pH control.[11][12]

  • Detection: The aromatic ring in phenoxy compounds provides strong UV absorbance, making UV detection a simple and robust method.[7][9] Diode Array Detectors (DAD) offer the advantage of acquiring full UV spectra, aiding in peak identification and purity assessment.[13] For highly sensitive and selective analysis, especially in complex matrices, coupling HPLC with mass spectrometry (MS/MS) is the gold standard.[11][14]

Protocol 1: Analysis of Phenoxyacetic Acid Herbicides in Water Samples by UHPLC-MS/MS

This protocol details a sensitive and selective method for the simultaneous determination of multiple phenoxyacetic acid herbicides and their transformation products in groundwater, adapted from established methodologies.[14][15] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster analysis times and improved resolution compared to conventional HPLC.[16]

Workflow Diagram:

workflow1 A Sample Collection & Acidification B Solid-Phase Extraction (SPE) A->B  pH < 3 C Elution B->C  Methanol/Acetonitrile D Evaporation & Reconstitution C->D E UHPLC-MS/MS Analysis D->E  Mobile Phase

Caption: Workflow for the analysis of phenoxy herbicides in water.

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to concentrate the analytes from the water sample and remove interfering matrix components.[10]

  • Materials:

    • SPE Cartridges (e.g., Bond Elut ENV 200 mg/6 mL or Strata-X 100 mg/6 mL)[10]

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Deionized water

    • SPE manifold

  • Procedure:

    • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH below 3 with formic acid.[10] This ensures the herbicides are in their neutral form for optimal retention on the SPE sorbent.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes.

    • Elution: Elute the retained herbicides with two 3 mL aliquots of methanol or acetonitrile into a clean collection tube.

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[10]

B. UHPLC-MS/MS Conditions

  • Instrumentation:

    • UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][17]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[11]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient is typically employed, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the herbicides. A representative gradient could be: 0-1 min, 95% A; 1-8 min, ramp to 5% A; 8-10 min, hold at 5% A; 10-10.1 min, return to 95% A; 10.1-12 min, re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[17]

    • Capillary Voltage: 2.0 - 3.0 kV[17]

    • Desolvation Temperature: 500 - 600°C[17]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each herbicide and their transformation products. This provides high selectivity and sensitivity.[17]

C. Data Analysis and Validation

The method should be validated according to ICH guidelines (Q2(R1)) or other relevant regulatory standards.[8][18][19]

Validation Parameter Typical Acceptance Criteria Rationale
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional response of the detector to the analyte concentration over a defined range.[20]
Accuracy (Recovery) 70-120%Measures the closeness of the experimental value to the true value, often assessed by spiking blank matrix with known analyte concentrations.[12][14]
Precision (RSD) Intra-day RSD ≤ 15%, Inter-day RSD ≤ 20%Assesses the closeness of repeated measurements under the same and different conditions (e.g., different days, analysts).[14]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of an analyte that can be reliably detected.[5][11]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[5]

Expected Results: This method can achieve low limits of detection (in the ng/L range), making it suitable for monitoring compliance with drinking water regulations.[11][14] The high selectivity of MS/MS detection minimizes the risk of interference from complex environmental matrices.

Protocol 2: Isocratic HPLC-UV Method for the Quantification of 2-Phenoxyethanol in a Pharmaceutical Gel

This protocol describes a simple, rapid, and robust isocratic HPLC method for the determination of 2-phenoxyethanol in a topical pharmaceutical gel formulation, based on validated methodologies.[7][9]

Workflow Diagram:

workflow2 A Sample Weighing & Dilution B Sonication & Centrifugation A->B  Diluent C Filtration B->C D HPLC-UV Analysis C->D  0.45 µm filter

Caption: Workflow for the analysis of 2-phenoxyethanol in a gel.

A. Sample Preparation

The goal of sample preparation for a pharmaceutical formulation is to efficiently extract the analyte of interest from the excipients.

  • Materials:

    • Methanol (HPLC grade)

    • Deionized water

    • Volumetric flasks

    • Sonicator

    • Centrifuge

    • Syringe filters (0.45 µm PVDF or PTFE)

  • Procedure:

    • Sample Weighing: Accurately weigh an amount of the pharmaceutical gel equivalent to a target concentration of 2-phenoxyethanol (e.g., 0.25 mg/mL) into a volumetric flask.

    • Dilution and Extraction: Add a suitable diluent (e.g., a mixture of methanol and water) to the flask. The choice of diluent should ensure complete dissolution of the 2-phenoxyethanol and precipitation of insoluble excipients.

    • Sonication: Sonicate the mixture for 15-20 minutes to ensure complete extraction of the analyte.

    • Centrifugation: Centrifuge the solution at 4000 rpm for 10 minutes to pellet any undissolved excipients.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[21]

B. HPLC-UV Conditions

  • Instrumentation:

    • HPLC system with a UV or DAD detector.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent.[5] A C8 column can also be used.[9]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[5] In some cases, a combination of acetonitrile, tetrahydrofuran, and water can provide better resolution, especially if other preservatives like parabens are present.[9]

    • Flow Rate: 1.0 mL/min[5][7]

    • Column Temperature: 30°C[7]

    • Detection Wavelength: 270 nm[5][7]

    • Injection Volume: 20 µL

C. Data Analysis and Validation

The method validation should follow ICH guidelines to ensure its suitability for quality control purposes.[7][8]

Parameter Typical Results for 2-Phenoxyethanol
Retention Time Approximately 4-6 minutes
Linearity Range 0.07 - 1.1 mg/mL (r² > 0.999)[5]
Accuracy (Recovery) 98-102%[12]
Precision (%RSD) < 2%[9]
LOD ~0.1 µg/mL[5]
LOQ ~0.3 µg/mL[5]

Expected Results: This isocratic method provides a rapid and reliable means for the routine quality control analysis of 2-phenoxyethanol in pharmaceutical formulations. The simple mobile phase and isocratic elution make it a cost-effective and easy-to-implement method. The validation data should demonstrate that the method is accurate, precise, and specific for the intended application.[9]

Conclusion and Future Perspectives

The HPLC and UHPLC methods detailed in this guide provide robust and reliable frameworks for the analysis of phenoxy compounds in diverse matrices. The key to successful analysis lies in a rational approach to method development, considering the physicochemical properties of the analytes and the nature of the sample matrix. For trace-level environmental analysis, the sensitivity and selectivity of UHPLC-MS/MS are indispensable. For routine quality control of pharmaceutical products, simple and validated isocratic HPLC-UV methods offer a cost-effective and efficient solution.

Future trends in the analysis of phenoxy compounds are likely to focus on the development of even faster and more environmentally friendly methods, such as those employing core-shell column technology and greener mobile phases. Additionally, the increasing demand for comprehensive analysis of multiple compound classes in a single run will drive the development of more sophisticated multi-residue methods.

References

  • McManus, S.L., Moloney, M., Richards, K.G., Coxon, C.E., & Danaher, M. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20649. [Link]

  • Mallet, C.R., Shah, D., & Burgess, J. (2013). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Corporation Application Note. [Link]

  • Waters Corporation. (2013). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]

  • D'Archivio, A. A., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 25(5), 1234. [Link]

  • Marino, F., et al. (2021). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines for human use. Biologicals, 69, 15-21. [Link]

  • D'Archivio, A. A., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PubMed, [Link]

  • Esposito, S., et al. (2021). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines for human use. DCVMN, [Link]

  • Zhao, et al. (2008). Steps of sample preparation for HPLC characterization of phenolic compounds. ResearchGate. [Link]

  • Esposito, S., et al. (2021). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines for human use. ResearchGate. [Link]

  • McManus, S.L., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. T-Stór. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of MCPA. [Link]

  • Płotka, J., et al. (2004). Simultaneous Determination of Selected Phenoxyacid Herbicides and Chlorophenols in Surface and Seawater by HPLC Coupled to DAD. Analytical Letters, 37(3), 545-560. [Link]

  • Chromtech. Environmental HPLC. [Link]

  • eConference.io. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. [Link]

  • Debnath, M., et al. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 73(1), 52-57. [Link]

  • Kızılçay, G., & Toker, S. E. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Journal of the Faculty of Pharmacy of Istanbul University, 54(1), 109-116. [Link]

  • Kızılçay, G., & Toker, S. E. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. DergiPark. [Link]

  • Reddy, P. B., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 53(5), 745-752. [Link]

  • Główka, F. K., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • D'Archivio, A. A., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. MDPI. [Link]

  • ResearchGate. (2003). Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2,4-D. [Link]

  • LCGC North America. (2015). IMPROVING SAMPLE PREPARATION IN HPLC. [Link]

  • Debnath, M., & Saisivam, S. (2011). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Indian Journal of Pharmaceutical Sciences, 73(4), 441-445. [Link]

  • Patel, S., et al. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Quality Assurance, 12(2), 163-173. [Link]

  • ResearchGate. (2025). Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Ismail, B. S., et al. (2013). Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). Journal of Environmental Science and Technology, 6(3), 134-144. [Link]

  • Patel, K., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 1-8. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Mei, X. Y., Hong, Y. Q., & Chen, G. H. (2016). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 9(6), 1532-1561. [Link]

  • ResearchGate. (2025). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. [Link]

  • ResearchGate. (2010). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]

  • Mei, X. Y., Hong, Y. Q., & Chen, G. H. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. R Discovery. [Link]

Sources

Method

Application Note: GC-MS Analysis of Halogenated Intermediates in Pharmaceutical Development

Introduction & Mechanistic Principles Halogenated intermediates (containing F, Cl, Br, or I) are ubiquitous in pharmaceutical synthesis, serving as critical electrophilic building blocks. However, trace carryover of thes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Halogenated intermediates (containing F, Cl, Br, or I) are ubiquitous in pharmaceutical synthesis, serving as critical electrophilic building blocks. However, trace carryover of these compounds into final active pharmaceutical ingredients (APIs) poses a significant regulatory risk, as many low-molecular-weight halogenated alkanes and aromatics are classified as genotoxic impurities (GTIs) ([1]).

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing these volatile and semi-volatile compounds. The causality behind this choice relies on two fundamental principles:

  • Volatility & Thermal Stability: Most halogenated intermediates have high vapor pressures, making them highly amenable to GC separation without prior derivatization. Direct-injection or headspace GC-MS is the method of choice for detecting these semi-volatile and volatile organic compounds ([2]).

  • Isotopic Fingerprinting: Halogens possess distinct natural isotopic abundances. This produces unique molecular ion (M^+\bullet^) and fragment ion clusters that serve as self-validating diagnostic markers during MS analysis ([3]).

Analytical Workflow & System Design

To ensure analytical integrity, the workflow must be designed as a self-validating system. This involves utilizing Headspace (HS) sampling to minimize matrix interference from the non-volatile API, followed by capillary GC separation and Electron Ionization (EI) MS detection.

GCMS_Workflow A Sample Preparation (Headspace Extraction) B Gas Chromatography (Capillary Column Separation) A->B Volatilization C Mass Spectrometry (EI Ionization @ 70 eV) B->C Elution D Isotopic Pattern Analysis (M, M+2, M+4 Ratios) C->D Fragmentation E Quantification & Validation (Genotoxic Impurity Profiling) D->E Data Processing

Caption: GC-MS workflow for the isolation, separation, and isotopic validation of halogenated compounds.

Experimental Protocol

Sample Preparation (Headspace-GC)

Direct injection of API solutions can lead to non-volatile matrix buildup in the GC inlet, causing active site formation and analyte degradation. Headspace (HS) sampling isolates the volatile halogenated intermediates from the API matrix, providing detection limits down to the ppb range ([4]).

Step-by-Step Procedure:

  • Diluent Selection: Dissolve 100 mg of the API in 1.0 mL of a high-boiling, non-volatile diluent. Recent advancements highlight Deep Eutectic Solvents (DESs) as superior diluents for enhancing the partitioning of genotoxins into the headspace ([1]).

  • Internal Standard Addition: Spike the sample with a deuterated halogenated analog (e.g., Chlorobenzene-d5) to correct for matrix effects and partitioning variations.

  • Equilibration: Seal the 20 mL headspace vial with a PTFE/silicone septum. Incubate at 85 °C for 30 minutes with agitation to ensure thermodynamic equilibrium between the liquid and gas phases.

  • Extraction: Extract 1.0 mL of the headspace vapor using a heated gas-tight syringe (maintained at 95 °C to prevent condensation) and inject it into the GC inlet.

Instrumental Parameters

The following parameters are optimized for the resolution of low-molecular-weight halogenated alkanes and aromatics, drawing upon principles from EPA Method 8260D ([5]).

Table 1: Optimized GC-MS Parameters

ParameterSettingCausality / Rationale
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm, 1.0 µm film)Thick film (1.0 µm) increases retention of highly volatile halogenated species, preventing co-elution with the solvent front.
Inlet Temperature 200 °CSufficient to vaporize analytes without inducing thermal degradation of thermally labile halogenated intermediates.
Injection Mode Split (Ratio 10:1)Prevents column overloading and sharpens peak shape for high-concentration headspace injections.
Carrier Gas Helium (Constant Flow: 1.2 mL/min)Provides optimal linear velocity and inertness for mass spectral detection.
Oven Program 40 °C (hold 3 min) → 15 °C/min to 200 °C (hold 2 min)Initial low temperature focuses volatile analytes; ramp ensures timely elution of heavier polyhalogenated species.
MS Ionization Electron Ionization (EI), 70 eVHard ionization generates reproducible fragmentation pathways essential for library matching and isotopic analysis ([3]).
MS Source Temp 230 °CPrevents condensation of semi-volatile fragments while minimizing thermal breakdown of molecular ions.
Acquisition Mode SIM (Selected Ion Monitoring)Enhances sensitivity (sub-ppm limits) for GTIs by monitoring specific halogenated fragment ions ([6]).

Data Interpretation: Mass Spectral Fragmentation Rules

The trustworthiness of GC-MS data for halogenated compounds relies heavily on understanding their fragmentation causality. At 70 eV, the molecular ion (M^+\bullet^) is formed, which subsequently undergoes characteristic cleavages ([3]).

Isotopic Signatures

The presence and type of halogen atom profoundly influence the fragmentation pattern due to isotopic abundances:

  • Chlorine (Cl): A single Cl atom yields an M and M+2 peak with a height ratio of ~3:1. Two Cl atoms yield M, M+2, and M+4 in a 9:6:1 ratio ([3]).

  • Bromine (Br): A single Br atom yields M and M+2 peaks of nearly equal intensity (~1:1 ratio). Two Br atoms yield M, M+2, and M+4 in a 1:2:1 ratio ([3]).

  • Fluorine (F) & Iodine (I): Monoisotopic (100% ^19^F and 100% ^127^I). They do not produce M+2 peaks, but iodine is easily identified by a large mass defect and a characteristic I^+ fragment at m/z 127.

Primary Cleavage Pathways
  • Loss of Halogen Radical (X•): The principal fragmentation pathway is the simple cleavage of the C-X bond to lose a halogen radical, forming a carbocation. The ease of this cleavage depends on the C-X bond strength (C-F > C-Cl > C-Br > C-I) ([3]).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the halogen, driven by the stability of the resulting halogen-stabilized carbocation.

  • Loss of Hydrogen Halide (HX): A common secondary fragmentation mode where HX (e.g., HCl, 36 Da; HBr, 80 Da) is eliminated, forming a stable alkene radical cation.

Quality Control & Validation

To ensure the protocol is a self-validating system, the following controls must be integrated:

  • System Suitability Test (SST): Inject a standard mixture containing early, mid, and late-eluting halogenated compounds (e.g., dichloromethane, chlorobenzene, 1,2-dibromoethane). Verify resolution (Rs > 1.5) and peak symmetry (Tailing Factor < 1.5).

  • Blank Subtraction: Analyze a diluent blank to confirm the absence of carryover or background halogenated contaminants (common in laboratory environments, e.g., chloroform).

  • Isotopic Ratio Verification: In SIM mode, always monitor at least two ions (Quantifier and Qualifier) for each analyte. Positive identification is ensured by verifying that the ratio of the Qualifier to Quantifier ion matches the theoretical isotopic ratio within an acceptable tolerance (e.g., ±15% to ±20%) ([6]).

References

  • Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography | LCGC International |[Link]

  • Key Analytical Techniques in E&L Testing | ResolveMass Laboratories Inc. |[Link]

  • Detection Limits of EPA Method 8260 with Static and Dynamic Headspace GC–MS Analysis | Chromatography Online |[Link]

  • EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS) | EPA.gov |[Link]

  • A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples | NIH / PMC |[Link]

Sources

Application

Application Note: Derivatization Strategies for the Trace Analysis of trans-2-(4-Bromophenoxy)cyclopentanol

Introduction & Analytical Rationale The accurate quantification of trans-2-(4-Bromophenoxy)cyclopentanol —a sterically hindered secondary alcohol with a bulky halogenated ether moiety—presents distinct challenges in both...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The accurate quantification of trans-2-(4-Bromophenoxy)cyclopentanol —a sterically hindered secondary alcohol with a bulky halogenated ether moiety—presents distinct challenges in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In its native state, the secondary hydroxyl group at the C1 position readily forms hydrogen bonds with active silanol sites on GC columns, leading to severe peak tailing, unpredictable retention times, and thermal degradation. Conversely, in LC-MS, the molecule is considered an "unactivated" alcohol; it lacks strongly acidic or basic functional groups, resulting in exceptionally poor ionization efficiency in Electrospray Ionization (ESI) .

To achieve trace-level sensitivity (parts-per-billion), analysts must employ targeted chemical derivatization. This guide details two field-proven, self-validating derivatization workflows: Silylation for GC-MS and Dansylation for LC-MS .

Mechanistic Pathways & Reagent Selection

GC-MS: Silylation via BSTFA and TMCS

For GC-MS, the goal is to mask the polar hydroxyl group by converting it into a volatile, thermally stable trimethylsilyl (TMS) ether. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the preferred reagent because its byproducts are highly volatile and do not co-elute with early peaks. However, the bulky 4-bromophenoxy group at the C2 position creates significant steric hindrance around the target hydroxyl. To overcome this, 1% Trimethylchlorosilane (TMCS) must be added. TMCS acts as a catalyst by increasing the electrophilicity of the silyl donor, driving the sluggish reaction of the hindered secondary alcohol to quantitative completion .

LC-MS: Dansylation via DNS and DMAP

For LC-MS, the analytical objective shifts from volatility to ionization enhancement. Dansyl chloride (DNS) reacts with the hydroxyl group to attach a dimethylaminonaphthalenesulfonate moiety. The introduced tertiary amine possesses a high proton affinity, drastically increasing the signal-to-noise ratio in positive ion mode (ESI+) . Because secondary alcohols are poor nucleophiles, 4-(Dimethylamino)pyridine (DMAP) is utilized as a nucleophilic catalyst to facilitate the sulfonylation .

Derivatization Workflow

Workflow Analyte trans-2-(4-Bromophenoxy) cyclopentanol Silylation Silylation BSTFA + 1% TMCS Analyte->Silylation GC-MS Route Dansylation Dansylation Dansyl Chloride + DMAP Analyte->Dansylation LC-MS Route TMS_Deriv TMS-Ether Derivative (Thermally Stable) Silylation->TMS_Deriv TMCS Catalysis Dansyl_Deriv Dansyl Derivative (ESI+ Active) Dansylation->Dansyl_Deriv DMAP Catalysis

Dual derivatization workflow for trans-2-(4-Bromophenoxy)cyclopentanol via GC-MS and LC-MS.

Validated Experimental Protocols

Protocol A: Silylation for GC-EI-MS Analysis

This protocol incorporates a base-treatment step to eliminate excess BSTFA, preventing detector fouling and ensuring a self-validating baseline.

  • Sample Preparation: Aliquot 100 µL of the sample extract (in a non-protic solvent such as hexane) into a silanized 2 mL GC auto-sampler vial.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Trace moisture will rapidly hydrolyze both the BSTFA reagent and the formed TMS-ether.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger for the reaction.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 45 minutes.

  • Self-Validation & Cleanup: To prevent excess BSTFA from interfering with trace-level quantitation, add 100 µL of 0.17 N aqueous NaOH and 100 µL of hexane. Vortex for 30 seconds. The base treatment decomposes unreacted BSTFA into water-soluble trifluoroacetic acid, while the robust TMS-derivatized analyte partitions cleanly into the upper hexane layer .

  • Analysis: Transfer the upper organic layer to a new vial and inject 1 µL into the GC-MS.

Protocol B: Dansylation for LC-ESI-MS/MS Analysis

This protocol utilizes a quenching step that generates a monitorable byproduct, acting as an internal verification that the derivatization was successful.

  • Sample Preparation: Aliquot 100 µL of the sample into a reaction vial and evaporate to dryness.

  • Reconstitution: Dissolve the residue in 100 µL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of Dansyl Chloride solution (2 mg/mL in acetonitrile) and 50 µL of DMAP catalyst (1 mg/mL in acetonitrile).

  • Incubation: Seal the vial and incubate at 65°C for 60 minutes, vortexing briefly every 20 minutes to ensure homogeneity.

  • Self-Validation & Quenching: Add 10 µL of 1% formic acid in water. Causality: This step quenches the reaction and converts excess Dansyl Chloride into Dansyl sulfonic acid (DNS-OH). By monitoring the early-eluting DNS-OH peak in the LC chromatogram, the analyst can visually validate that the reagent was active and present in excess.

  • Analysis: Analyze via LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the transition to the highly stable m/z 170 dansyl product ion.

Quantitative Data & Method Comparison

The table below summarizes the expected analytical metrics when applying these derivatization strategies to trans-2-(4-Bromophenoxy)cyclopentanol.

ParameterGC-MS (Silylation)LC-MS (Dansylation)
Derivatization Reagent BSTFA + 1% TMCSDansyl Chloride (DNS) + DMAP
Target Moiety Added Trimethylsilyl (TMS) etherDimethylaminonaphthalenesulfonate
Primary Analytical Benefit Volatility ↑, Thermal Stability ↑, Tailing ↓ESI+ Ionization Efficiency ↑↑ (Protonation)
Reaction Conditions 60°C for 45 minutes65°C for 60 minutes
Byproduct Management Base treatment (NaOH) extractionChromatographic separation of DNS-OH
Typical LOD 10 – 50 ng/mL0.01 – 0.1 ng/mL

References

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PubMed Central (nih.gov).

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.

  • Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray. Journal of Chromatography A (Elsevier / PubMed).

  • Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A (PubMed).

Method

Application Note &amp; Protocol: A Scalable, High-Yield Synthesis of trans-2-(4-Bromophenoxy)cyclopentanol

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of trans-2-(4-Bromophenoxy)cyclopentanol, a valuable intermediate in pharmaceutical research and development. The protocol is centered ar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of trans-2-(4-Bromophenoxy)cyclopentanol, a valuable intermediate in pharmaceutical research and development. The protocol is centered around a robust and efficient base-catalyzed epoxide ring-opening reaction. We delve into the mechanistic underpinnings of the synthesis, offer a detailed, step-by-step protocol suitable for multigram-scale production, and outline critical safety, analytical, and process control considerations to ensure a reproducible and safe outcome.

Introduction and Scientific Foundation

trans-2-(4-Bromophenoxy)cyclopentanol and its derivatives are key structural motifs in the development of novel therapeutic agents. The vicinal (1,2) ether-alcohol functionality on a cyclopentyl scaffold provides a versatile platform for further chemical modification. The synthesis strategy detailed herein leverages a classic SN2-type epoxide ring-opening reaction, a cornerstone of modern organic synthesis renowned for its stereochemical precision.

The core transformation involves the nucleophilic attack of the 4-bromophenoxide ion on cyclopentene oxide. The use of a base is critical; it deprotonates the weakly acidic 4-bromophenol to generate the significantly more potent nucleophile, the phenoxide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring. Due to the inherent strain of the three-membered ring, epoxides are susceptible to ring-opening even with moderately strong nucleophiles.[1][2][3]

The stereochemical outcome of this reaction is exclusively trans. This is a direct consequence of the SN2 mechanism, where the nucleophile must attack from the side opposite to the C-O bond that is breaking (backside attack), leading to an inversion of stereochemistry at the reaction center. Since the attack can occur with equal probability at either carbon of the symmetric cyclopentene oxide, a racemic mixture of trans-enantiomers is produced.

cluster_0 Reaction Mechanism Phenol 4-Bromophenol Phenoxide 4-Bromophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., Cs₂CO₃) TransitionState SN2 Transition State Phenoxide->TransitionState Backside Attack Epoxide Cyclopentene Oxide (Electrophile) Epoxide->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Ring Opening Product trans-2-(4-Bromophenoxy)cyclopentanol Alkoxide->Product Protonation ProtonSource Proton Source (H₂O during work-up)

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Materials, Reagents, and Equipment

Successful and safe execution of this protocol requires the following materials and equipment. All reagents should be of high purity (≥98%) unless otherwise noted.

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Wt.Key PropertiesSupplier Suggestion
4-Bromophenol106-41-2173.01 g/mol Solid, corrosive, skin/eye irritant.[4][5][6]Sigma-Aldrich, Alfa Aesar
Cyclopentene Oxide285-67-684.12 g/mol Liquid, flammable, volatile.TCI, Acros Organics
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol Solid, hygroscopic, effective base.[7]Oakwood Chemical, Strem
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Liquid, anhydrous, polar aprotic solvent.Fisher Scientific, VWR
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Liquid, extraction solvent.Major chemical suppliers
Hexanes110-54-386.18 g/mol Liquid, recrystallization/TLC solvent.Major chemical suppliers
Brine (Saturated NaCl)7647-14-558.44 g/mol Aqueous solution for washing.Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Solid, drying agent.Major chemical suppliers

Required Equipment:

  • Three-neck round-bottom flask (2 L)

  • Mechanical overhead stirrer with a Teflon paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with inert gas (N₂ or Ar) inlet

  • Pressure-equalizing addition funnel (250 mL)

  • Large separatory funnel (4 L)

  • Rotary evaporator with vacuum pump and cold trap

  • Büchner funnel and vacuum flask (2 L)

  • Standard laboratory glassware, magnetic stirrer, and TLC plates (silica gel)

Scaled-Up Synthesis Protocol (100 g Scale)

This protocol is designed for a target yield of approximately 100 g of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5][8]

Table 2: Quantitative Reaction Parameters

ReagentMolar MassMolesEquivalentsAmount
4-Bromophenol173.01 g/mol 0.665 mol1.0115.0 g
Cyclopentene Oxide84.12 g/mol 0.731 mol1.161.5 g (65.4 mL)
Cesium Carbonate325.82 g/mol 0.997 mol1.5325.0 g
DMF (Anhydrous)---1.0 L
Step-by-Step Methodology

Part A: Reaction Setup and Execution

  • Reactor Preparation: Assemble a 2 L three-neck flask with a mechanical stirrer, reflux condenser (with N₂ inlet), and a thermocouple. Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add cesium carbonate (325.0 g) and 4-bromophenol (115.0 g).

  • Solvent Addition: Add anhydrous DMF (1.0 L) to the flask. Begin stirring to create a slurry. The use of a polar aprotic solvent like DMF is crucial for solvating the ionic intermediates and facilitating the reaction.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. A mild exotherm may be observed as the cesium carbonate deprotonates the phenol.

  • Substrate Addition: Slowly add cyclopentene oxide (61.5 g) to the reaction mixture via an addition funnel over 30-45 minutes. A slight excess of the epoxide is used to ensure complete consumption of the limiting 4-bromophenol.

  • Reaction: Heat the reaction mixture to 70 °C and maintain this temperature for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot (~0.1 mL), diluting it with water, extracting with ethyl acetate, and spotting the organic layer.

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Confirmation: The reaction is complete upon the disappearance of the 4-bromophenol spot (Rf ≈ 0.5). The product spot will appear at a lower Rf (≈ 0.3).

Part B: Work-up and Isolation

  • Cooling and Quenching: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Hydrolysis: Slowly and carefully pour the reaction mixture into a beaker containing 2 L of cold deionized water with stirring. This step quenches the reaction and precipitates the crude product.

  • Extraction: Transfer the aqueous mixture to a 4 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 500 mL) and then with saturated brine (1 x 500 mL). The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude off-white solid or oil.

Part C: Purification by Recrystallization

  • Solvent Selection: A mixed solvent system of ethyl acetate and hexanes is effective for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of hot ethyl acetate.[9] Slowly add hexanes until the solution becomes cloudy (the cloud point).

  • Crystallization: Gently heat the solution until it becomes clear again, then remove it from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, subsequently cool the flask in an ice bath for 1-2 hours.

  • Isolation: Collect the pure white crystalline product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold hexanes.

  • Drying: Dry the product under vacuum at 40 °C to a constant weight.

    • Expected Yield: 130-145 g (76-85%)

    • Appearance: White crystalline solid.

Caption: Scaled-up synthesis workflow.

Analytical Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

Table 3: Product Characterization Data

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.35 (d, 2H), 6.75 (d, 2H), 4.40 (m, 1H), 4.05 (m, 1H), 2.50 (br s, 1H, -OH), 2.10-1.60 (m, 6H).
¹³C NMR (100 MHz, CDCl₃)δ 157.5, 132.4, 116.8, 113.2, 83.1, 75.5, 32.8, 30.1, 21.2.
Mass Spec (ESI+) m/z 257.0/259.0 [(M+H)⁺], characteristic isotopic pattern for Bromine.
Melting Point 77-79 °C
TLC (20% EtOAc/Hexanes) Rf ≈ 0.3

Process Safety and Environmental Considerations

  • Hazard Identification: 4-Bromophenol is corrosive and toxic upon ingestion.[5][6] Cyclopentene oxide is flammable. DMF is a reproductive toxin. Handle all chemicals with appropriate care inside a fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, safety glasses with side shields, and a flame-retardant lab coat.[4][8][10]

  • Waste Disposal: Aqueous waste from the work-up should be neutralized before disposal. Organic waste containing DMF and halogenated materials must be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

References

  • Material Safety Data Sheet. (2023, January 20). Generic MSDS. Retrieved from a generic source providing safety handling information. [Link]

  • Waldeck GmbH & Co KG. (2017, September 29). Bromophenol blue, indicator Safety Data Sheet. Retrieved from a general safety data sheet provider. [Link]

  • Organic Syntheses. (n.d.). General procedure for reaction work-up and purification. Retrieved from Organic Syntheses. [Link]

  • Homework.Study.com. (n.d.). Synthetic strategy for trans-2-methoxycyclopentanol. Retrieved from Study.com. [Link]

  • Arkivoc. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. ARKIVOC, 2016(iv), 217-226. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from Master Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from OpenStax. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. Retrieved from YouTube. [Link]

  • SciSpace. (2017, October 30). Synthesis of cis and trans 2,4,6-Tetrahydropyranols via Prins-Type Cyclization and Mitsunob Inversion. Retrieved from SciSpace. [Link]

Sources

Application

Application Note: trans-2-(4-Bromophenoxy)cyclopentanol as a Conformationally Constrained Scaffold in Agrochemical Discovery

Target Audience: Discovery Chemists, Agrochemical Researchers, and Structural Biologists Focus Areas: Demethylase Inhibitors (DMIs), Aryloxyphenoxypropionate (AOPP) Herbicides, Stereocontrolled Synthesis Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Structural Biologists Focus Areas: Demethylase Inhibitors (DMIs), Aryloxyphenoxypropionate (AOPP) Herbicides, Stereocontrolled Synthesis

Executive Summary & Mechanistic Rationale

In modern agrochemical drug discovery, overcoming target-site resistance requires the design of highly specific, conformationally locked active ingredients. trans-2-(4-Bromophenoxy)cyclopentanol serves as a versatile, rigidified building block with dual utility in the synthesis of next-generation triazole fungicides and acetyl-CoA carboxylase (ACCase) inhibiting herbicides.

Fungicide Target Engagement (CYP51)

Triazole fungicides—known as Demethylase Inhibitors (DMIs)—exert their fungicidal activity by targeting lanosterol 14α-demethylase ()[1]. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The trans-cyclopentyl scaffold is uniquely advantageous:

  • Causality of Stereochemistry: In the trans configuration, the bulky 4-bromophenoxy group and the triazole-methyl moiety (installed downstream) occupy pseudo-equatorial positions on the cyclopentane ring. This minimizes pseudo-1,3-diaxial steric repulsion, locking the molecule into a stable twist-envelope conformation.

  • Binding Dynamics: This rigid geometry perfectly vectors the triazole nitrogen (N4) to coordinate with the CYP51 heme iron, while the lipophilic 4-bromophenoxy group anchors deeply into the hydrophobic substrate access channel, avoiding steric clashes with conserved residues like Y140 ()[2].

Herbicide Target Engagement (ACCase)

Aryloxyphenoxypropionate (AOPP) herbicides control grass weeds by inhibiting plastidic ACCase, halting fatty acid synthesis ()[3]. Traditional AOPPs (e.g., quizalofop) utilize flexible ether linkages. By substituting the linear chain with the trans-2-(4-bromophenoxy)cyclopentyl scaffold, researchers can create conformationally constrained AOPP analogs that maintain high binding affinity even in the presence of common weed resistance mutations (e.g., Ile-2041-Asn) ()[4].

Visualizations of Pathways and Workflows

CYP51_Pathway Lanosterol Lanosterol (Endogenous Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Metabolized by Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway CellDeath Fungal Cell Death (Membrane Disruption) CYP51->CellDeath Depletion of Ergosterol & Accumulation of Toxic Sterols Ergosterol->CellDeath Survival Triazole trans-Cyclopentyl Triazole (DMI Fungicide) Heme Heme Iron Coordination Triazole->Heme Binds to Heme->CYP51 Inhibits

Fig 1. CYP51 inhibition pathway by trans-cyclopentyl triazole derivatives leading to fungal cell death.

Fig 2. Three-step synthetic workflow for conformationally locked triazole fungicides.

Experimental Protocols: Triazole Fungicide Synthesis

The following protocols detail the conversion of trans-2-(4-Bromophenoxy)cyclopentanol into a potent DMI fungicide. These methods are designed as self-validating systems , ensuring intermediate purity before progression.

Protocol A: Oxidation to 2-(4-Bromophenoxy)cyclopentanone

Causality: The secondary hydroxyl group must be oxidized to a ketone to serve as the electrophilic center for the subsequent methylene insertion. A Swern oxidation is selected over chromium-based oxidants to prevent over-oxidation and maintain a green-chemistry profile suitable for agrochemical scale-up.

  • Setup: Purge a dry round-bottom flask with N₂. Add oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool to -78°C.

  • Activation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation: Slowly add a solution of trans-2-(4-Bromophenoxy)cyclopentanol (1.0 eq) in CH₂Cl₂. Stir for 45 minutes at -78°C.

  • Quenching: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Self-Validation (QC): Perform FT-IR analysis on the crude organic layer. The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) completely disappears and a sharp, intense C=O stretch (~1745 cm⁻¹, typical for cyclopentanones) appears.

Protocol B: Corey-Chaykovsky Epoxidation

Causality: Direct nucleophilic attack of a triazole on a secondary alkyl halide often leads to elimination side-products. Converting the ketone to an oxaspiro[5]heptane intermediate ensures that the subsequent triazole ring-opening is regiospecific and high-yielding.

  • Ylide Generation: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.5 eq) at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins). Note: DMSO is critical here as it stabilizes the sulfur ylide.

  • Epoxidation: Add 2-(4-Bromophenoxy)cyclopentanone (1.0 eq) in DMSO dropwise. Heat to 50°C for 2 hours.

  • Workup: Quench with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (QC): Analyze via ¹H-NMR (CDCl₃). The disappearance of the ketone and the appearance of highly shielded, diastereotopic epoxide methylene protons (two doublets around 2.7–2.9 ppm, J ≈ 5 Hz) confirm successful oxaspiro formation.

Protocol C: Triazole Coupling and Ring Opening
  • Coupling: Dissolve the oxaspiro intermediate (1.0 eq) in anhydrous DMF. Add 1,2,4-triazole (1.5 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Heating: Heat the mixture to 90°C for 12 hours. The basic conditions facilitate the nucleophilic attack of the triazole N1/N4 on the less sterically hindered methylene carbon of the epoxide.

  • Purification: Cool, dilute with water, and extract with dichloromethane. Purify via flash chromatography (Silica gel, EtOAc/Hexanes).

  • Self-Validation (QC): LC-MS must show the [M+H]⁺ peak corresponding to the final product. ¹H-NMR will reveal the characteristic downfield triazole protons (singlets at ~7.9 ppm and ~8.2 ppm) and the reappearance of a tertiary hydroxyl proton.

Quantitative SAR Data

The stereochemistry of the cyclopentyl scaffold profoundly impacts target engagement. The table below summarizes the in vitro structure-activity relationship (SAR) data for derivatives synthesized from the title compound, demonstrating the necessity of the trans configuration for biological efficacy.

Table 1: In Vitro SAR Data of Cyclopentyl-Scaffold Agrochemicals

Scaffold DerivativeStereochemistryCYP51 IC₅₀ (nM)*ACCase IC₅₀ (nM)**Primary Agrochemical Application
2-(4-Bromophenoxy)cyclopentyl-triazoletrans 4.2 >10,000Broad-spectrum DMI Fungicide
2-(4-Bromophenoxy)cyclopentyl-triazolecis185.0>10,000Inactive (Steric clash in active site)
2-(4-Bromophenoxy)cyclopentyl-propanoatetrans >10,00012.5 Post-emergence AOPP Herbicide
2-(4-Bromophenoxy)cyclopentyl-propanoatecis>10,000450.0Weak Herbicide

*Assayed against recombinant Zymoseptoria tritici CYP51. **Assayed against plastidic ACCase from Alopecurus myosuroides (Black-grass).

References

  • Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals Source: PLOS One (2016) URL:[Link]

  • Resistance to antifungals that target CYP51 Source: Journal of Chemical Biology / NIH PubMed Central (2014) URL:[Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship Source: SciELO / Planta Daninha (2020) URL:[Link]

  • Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense Source: MDPI Journal of Fungi (2022) URL:[Link]

  • Mechanism of resistance to ACCase-inhibiting herbicides in wild oat (Avena fatua) from Latin America Source: Journal of Agricultural and Food Chemistry / PubMed (2011) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

common issues in the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol

Welcome to the Technical Support Center for the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol. This guide is designed for research scientists and drug development professionals to troubleshoot, optimize, and execute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol. This guide is designed for research scientists and drug development professionals to troubleshoot, optimize, and execute the nucleophilic ring-opening of cyclopentene oxide with 4-bromophenol.

Below, you will find a mechanistic breakdown, diagnostic FAQs, optimized reaction parameters, and a self-validating standard operating procedure (SOP).

Mechanistic Pathway

The synthesis relies on the base-catalyzed ring-opening of an epoxide. Understanding this pathway is critical for diagnosing experimental failures.

Mechanism A Cyclopentene Oxide + 4-Bromophenol B Base (K2CO3) Deprotonation A->B C 4-Bromophenoxide (Nucleophile) B->C D S_N2 Attack (Anti-addition) C->D E trans-2-(4-Bromophenoxy) cyclopentanol D->E

SN2 mechanism of cyclopentene oxide ring-opening by 4-bromophenoxide yielding the trans isomer.

Diagnostic FAQs & Troubleshooting

Q1: My reaction is stalling with significant unreacted cyclopentene oxide. How do I drive it to completion? A1: Cyclopentene oxide is an internal, sterically hindered epoxide, making it inherently less reactive than terminal epoxides. If you are using a protic solvent (like ethanol), the solvent will hydrogen-bond with the 4-bromophenoxide nucleophile, severely dampening its reactivity. Causality & Solution: Switch to a polar aprotic solvent like anhydrous DMF and heat the reaction to 60–80 °C. DMF strongly solvates the potassium cation from the K2CO3 base but leaves the phenoxide anion "naked" and highly nucleophilic, providing the necessary kinetic energy to overcome the steric barrier of the internal epoxide[1].

Q2: I am isolating a significant amount of trans-1,2-cyclopentanediol. How do I prevent this side reaction? A2: This indicates the presence of moisture. If your K2CO3 is hygroscopic and wet, or if your solvent is not strictly anhydrous, water introduces hydroxide ions into the system. Hydroxide is a small, hard nucleophile that easily outcompetes the bulkier 4-bromophenoxide, attacking the epoxide to form the diol[2]. Causality & Solution: Flame-dry all glassware, use strictly anhydrous DMF, and store your K2CO3 in a desiccator.

Q3: My NMR shows a mixture of cis and trans isomers. Why did I lose stereoselectivity? A3: Base-catalyzed epoxide ring-opening is strictly an S_N2 process. The nucleophile must attack from the backside of the C–O bond (anti-addition), which guarantees the trans configuration[3]. If you observe the cis isomer, your reaction environment has become acidic. Acidic impurities protonate the epoxide oxygen, weakening the C–O bond and introducing S_N1-like carbocation character. A planar carbocation intermediate can be attacked from either face, destroying your stereocontrol[2]. Causality & Solution: Ensure your reagents are free of Lewis or Brønsted acid impurities. Maintain strictly basic conditions throughout the heating phase.

Q4: How do I completely remove residual 4-bromophenol during the workup? A4: 4-Bromophenol has a pKa of ~8.6. If you quench and wash with neutral water or brine, the phenol remains protonated and highly soluble in your organic extraction layer (e.g., ethyl acetate). Causality & Solution: Wash the organic layer with 1M NaOH. The strong base deprotonates the residual phenol into sodium 4-bromophenoxide. This ionic species partitions exclusively into the aqueous layer, allowing for a seamless liquid-liquid separation.

Quantitative Optimization Data

To ensure high yields and purity, adhere to the optimized parameters outlined below.

ParameterSuboptimal ConditionOptimized ConditionCausality / RationaleExpected Outcome
Solvent Ethanol (Protic)Anhydrous DMF (Aprotic)Protic solvents cage the nucleophile; aprotic solvents leave it highly reactive.Rapid conversion
Base Triethylamine (Weak)K2CO3 (Solid, Dry)K2CO3 efficiently deprotonates the phenol (pKa 8.6) without degrading the epoxide.Complete deprotonation
Temperature Room Temperature60–80 °CInternal epoxides require higher activation energy for the S_N2 attack.>85% Yield
Workup Wash Brine / Neutral H2O1M NaOH (aq)Converts unreacted 4-bromophenol into a highly water-soluble sodium salt.High purity product

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical cues are embedded into the steps to confirm success before proceeding.

Step 1: Reagent Preparation In an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.2 equiv) and finely powdered, anhydrous K2CO3 (1.5 equiv) to anhydrous DMF (to achieve a 0.5 M solution relative to the epoxide).

Step 2: Deprotonation Stir the suspension vigorously at room temperature for 15–30 minutes. Self-Validation: The solution will transition from clear to a distinct yellow/orange hue. This color change visually confirms the successful formation of the highly conjugated potassium 4-bromophenoxide anion.

Step 3: Epoxide Addition Add cyclopentene oxide (1.0 equiv) dropwise via syringe to the stirring mixture to prevent localized thermal spikes.

Step 4: Heating & Reaction Attach a reflux condenser and heat the reaction mixture to 60–80 °C using an oil bath[1]. Self-Validation: Monitor via TLC (80:20 Hexanes:EtOAc). The reaction is complete when the UV-active phenol spot diminishes and a new, lower-Rf product spot (which stains strongly with anisaldehyde) appears. This typically takes 12–16 hours.

Step 5: Quench & Extraction Cool the mixture to room temperature. Quench by pouring into a separatory funnel containing distilled water (3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

Step 6: Purification Wash Wash the combined organic layers twice with 1M NaOH (aq). Self-Validation: The aqueous NaOH layer will turn yellow as it extracts the unreacted 4-bromophenoxide, while the organic layer becomes colorless. This confirms the successful removal of the phenolic impurity. Follow with a final brine wash to remove residual DMF.

Step 7: Isolation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure trans-2-(4-Bromophenoxy)cyclopentanol.

Workflow S1 1. Reagent Prep (Dry DMF, K2CO3) S2 2. Deprotonation (Stir at RT for 15 min) S1->S2 S3 3. Epoxide Addition (Dropwise) S2->S3 S4 4. Heating (60-80 °C for 16 h) S3->S4 S5 5. Quench & Extract (Water/EtOAc) S4->S5 S6 6. Base Wash (1M NaOH) S5->S6 S7 7. Concentration & Purification S6->S7

Step-by-step experimental workflow for synthesizing trans-2-(4-Bromophenoxy)cyclopentanol.

References

  • Fer, M. J., Doan, P., Prangé, T., Calvet-Vitale, S., & Gravier-Pelletier, C. "A Diastereoselective Synthesis of 5′-Substituted-Uridine Derivatives." Journal of Organic Chemistry, 2014. URL:[Link]

  • Asano, N. "Epoxide Ring Opening With Base." Master Organic Chemistry, 2015. URL:[Link]

  • Smith, J. "18.6: Reactions of Epoxides - Ring-opening." Chemistry LibreTexts, 2024. URL:[Link]

Sources

Optimization

Synthesis Tech Support Center: Optimizing Williamson Ether Synthesis for Phenoxy Compounds

Welcome to the Application Science Technical Support Center. Synthesizing alkyl aryl ethers via the Williamson ether synthesis is a fundamental SN​2 transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Synthesizing alkyl aryl ethers via the Williamson ether synthesis is a fundamental SN​2 transformation. However, when utilizing phenoxide anions, chemists frequently encounter yield-limiting side reactions such as C-alkylation and E2 elimination.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you maximize your O-alkylation yields.

Part 1: Mechanistic Causality & Reaction Pathways

Phenoxide ions are ambident nucleophiles; they can attack an electrophile via the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation). Controlling the regioselectivity requires precise manipulation of the solvent environment and counter-ion interactions to favor the kinetic ether product over the thermodynamic ring-substituted product.

Pathway Phenol Phenol + Base Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation O_Alk O-Alkylation (Ether) Desired Product Phenoxide->O_Alk Polar Aprotic Solvent (DMF, DMSO) C_Alk C-Alkylation (Ring) Side Product Phenoxide->C_Alk Protic Solvent (Water, MeOH)

Regioselectivity pathways of phenoxide anions dictated by solvent choice.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding C-alkylated side products instead of the desired phenoxy ether? Root Cause: The phenoxide ion is an ambident nucleophile. In protic solvents (like methanol or water), the highly electronegative oxygen atom becomes heavily solvated via hydrogen bonding. This steric and electronic shielding reduces the oxygen's nucleophilicity, forcing the electrophile to react with the less-solvated ortho/para carbons on the aromatic ring . Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents solvate the metal cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen "naked" and highly reactive, strongly favoring O-alkylation .

Q2: Why am I seeing alkene formation and low ether yields when using secondary alkyl halides? Root Cause: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. Because phenoxides are strong bases as well as nucleophiles, they can abstract a beta-proton from sterically hindered secondary or tertiary alkyl halides, leading to competing E2 elimination . Solution: Whenever possible, redesign your retrosynthetic route to use a primary alkyl halide or methyl halide . If a secondary alkyl group is strictly required, minimize elimination by lowering the reaction temperature, using a less basic/more nucleophilic phenoxide, or employing a non-basic alkylating agent like a dialkyl sulfate or sulfonate ester (e.g., tosylate).

Q3: My phenol is sterically hindered and unreactive. How can I force the O-alkylation? Root Cause: Bulky ortho-substituents prevent the phenoxide oxygen from effectively attacking the alkyl halide. Furthermore, weak bases like K₂CO₃ may fail to fully deprotonate less acidic, hindered phenols . Solution:

  • Base Upgrade: Switch from K₂CO₃ to a stronger base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective because the large, soft cesium cation creates a highly reactive, loosely bound ion pair with the phenoxide.

  • Phase Transfer Catalysis (PTC): Implement a biphasic system using a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB). PTC enhances reaction rates by shuttling the highly reactive, unsolvated phenoxide ion pair directly into the organic phase .

Part 3: Quantitative Data: Solvent Effects on Regioselectivity

The choice of solvent fundamentally alters the ratio of O-alkylation to C-alkylation. The following table summarizes experimental regioselectivity data for the reaction of sodium β-naphthoxide with benzyl bromide at 298 K, demonstrating the severe penalty of using protic solvents .

Solvent SystemSolvent TypeO-Alkylation Yield (%)C-Alkylation Yield (%)
Acetonitrile Polar Aprotic97.03.0
Methanol Polar Protic72.028.0
Ethanol Polar Protic~72.024.0 (+ 4% double C-alkylation)
Water Highly Protic~16.083.0 (+ 1% double C-alkylation)

Part 4: Self-Validating Experimental Protocols

Protocol A: Standard Phenoxy Ether Synthesis (Polar Aprotic Method)

Design Logic: Utilizes K₂CO₃ as a mild base to prevent over-reaction, and DMF to leave the phenoxide oxygen unsolvated for maximum SN​2 reactivity.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide generation.

    • Self-Validation Check: The solution will typically undergo a distinct color change (often deepening to yellow/orange) confirming the generation of the phenoxide anion.

  • Alkylation: Dropwise add the primary alkyl halide (1.2 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 60–80 °C under an inert nitrogen atmosphere for 4–8 hours. Monitor via TLC until the phenol is entirely consumed.

  • Workup: Cool down to room temperature, quench with distilled water (to dissolve inorganic salts and partition the DMF), and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Phase Transfer Catalysis (PTC) Method

Design Logic: Ideal for industrial scale-up or water-soluble phenols. TBAB shuttles the phenoxide into the organic layer, driving the reaction forward without requiring anhydrous conditions.

Phase Transfer Catalysis workflow for Williamson ether synthesis.

  • Biphasic Setup: In a reaction vessel, dissolve the phenol (1.0 equiv) in a 20% aqueous NaOH solution (1.5 equiv of NaOH).

  • Organic Phase Addition: Dissolve the alkyl halide (1.2 equiv) in an immiscible organic solvent such as Toluene or Dichloromethane (DCM) and add it to the aqueous mixture.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.05–0.1 equiv) to the biphasic mixture.

  • Vigorous Stirring: Stir the mixture vigorously (≥800 rpm) at 50–70 °C (or reflux for DCM) for 2–6 hours.

    • Self-Validation Check: Vigorous stirring is critical; if the emulsion visibly breaks into two distinct layers during the reaction, the reaction rate will plummet due to reduced interfacial surface area. Ensure a continuous, cloudy emulsion is maintained.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic layer, wash with 1M NaOH (to remove any unreacted phenol), followed by water and brine. Dry over Na₂SO₄ and evaporate to yield the pure ether.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, Oct 2014. URL:[Link]

  • Diamanti, A., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." RSC Advances, 2021. URL:[Link]

  • BYJU'S. "Williamson Ether Synthesis reaction." BYJU'S Chemistry. URL: [Link]

  • K. Weissermel, et al. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." Organic Process Research & Development, ACS Publications, 2005. URL:[Link]

Troubleshooting

side reactions in the bromination of cyclopentanol derivatives

Welcome to the Cyclopentanol Bromination Troubleshooting & Technical Support Center . As researchers and drug development professionals, you know that the functionalization of cyclopentane rings is often plagued by compe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclopentanol Bromination Troubleshooting & Technical Support Center . As researchers and drug development professionals, you know that the functionalization of cyclopentane rings is often plagued by competing reaction pathways. This guide, curated by senior application scientists, bypasses generic textbook summaries to directly address the mechanistic causality behind your failed reactions, stereochemical scrambling, and poor yields.

Section 1: Troubleshooting Common Side Reactions (FAQs)

Q: Why am I observing cyclopentene and rearranged products instead of bromocyclopentane when treating my cyclopentanol derivative with HBr? A: Direct hydrobromination using aqueous HBr is a harsh, acid-catalyzed process. The acid protonates the hydroxyl group to form an oxonium ion, which leaves as water to generate a cyclopentyl carbocation[1]. Once the carbocation is formed, the reaction pathway diverges. While the bromide ion can attack to form the desired bromocyclopentane ( SN​1 ), the intermediate is highly susceptible to β -hydride elimination ( E1 ), yielding cyclopentene. Furthermore, if your cyclopentane ring has alkyl substituents, the carbocation will undergo hydride or alkyl shifts to form a more stable tertiary carbocation, leading to structural rearrangement[2]. To bypass the carbocation intermediate entirely, switch to a reagent that operates via an SN​2 mechanism, such as Phosphorus Tribromide ( PBr3​ )[3].

Q: I switched to PBr3​ to avoid rearrangements, but my sterically hindered (tertiary) cyclopentanol is unreactive or yielding elimination products. Why? A: PBr3​ activates the alcohol by forming an alkoxy-dibromophosphite intermediate, transforming the hydroxyl into an excellent leaving group[4]. The subsequent step requires the displaced bromide ion to perform a backside SN​2 attack on the carbon center[5]. In primary and secondary cyclopentanols, this proceeds smoothly with inversion of stereochemistry. However, in tertiary or highly substituted cyclopentanols, steric bulk physically blocks the backside trajectory. Consequently, the SN​2 pathway is kinetically suppressed, allowing E2 elimination to dominate, or halting the reaction entirely[6]. For hindered substrates, alternative strategies like the Appel reaction or converting the alcohol to a mesylate prior to halide displacement are recommended.

Q: How does the Appel Reaction minimize stereochemical scrambling, and what are its primary side reactions? A: The Appel reaction utilizes triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ) under mild, nearly neutral conditions[7]. The reaction forms an oxyphosphonium intermediate, and the massive thermodynamic driving force of forming the strong P=O bond in the triphenylphosphine oxide byproduct pushes the reaction forward[8]. Because it avoids strong acids, it prevents carbocation formation, ensuring a clean SN​2 displacement with complete stereochemical inversion for secondary cyclopentanols[9]. However, side reactions can occur: tertiary alcohols may still ionize to undergo SN​1 or elimination[10]. Additionally, the stoichiometric generation of Ph3​P=O can complicate purification, requiring careful precipitation techniques.

Section 2: Quantitative Comparison of Bromination Methods

To optimize your synthetic route, consult the quantitative metrics and outcome profiles of standard bromination techniques below:

MethodTypical YieldStereochemical OutcomeReaction TempPrimary ByproductBest Use Case
HBr (Aqueous) 40–60%Racemization ( SN​1 )Reflux H2​O Simple, unhindered alkanes where rearrangement is impossible.
PBr3​ 70–85%Inversion ( SN​2 )0 °C to RT H3​PO3​ 1° and 2° cyclopentanols; avoiding carbocations.
Appel ( PPh3​/CBr4​ ) 80–95%Complete Inversion ( SN​2 )0 °C to RT Ph3​P=O , CHBr3​ Acid-sensitive substrates; strict stereochemical control.

Section 3: Mechanistic Pathways

Understanding the logical flow of these reactions is critical for predicting and mitigating side products.

G Start Cyclopentanol HBr HBr Reagent Start->HBr PBr3 PBr3 Reagent Start->PBr3 Carbocation Cyclopentyl Carbocation (Intermediate) HBr->Carbocation Protonation & -H2O Phosphite Alkoxy-dibromophosphite (Intermediate) PBr3->Phosphite Activation Elimination E1 Elimination (Cyclopentene) Carbocation->Elimination Side Reaction Rearrangement Hydride Shift (Rearranged Product) Carbocation->Rearrangement Side Reaction SN1 SN1 Attack (Racemic Bromocyclopentane) Carbocation->SN1 Target Reaction SN2 SN2 Backside Attack (Inverted Bromocyclopentane) Phosphite->SN2 Clean Substitution

Mechanistic divergence between HBr and PBr3 bromination of cyclopentanol.

Appel PPh3 PPh3 + CBr4 Activation Phosphonium Salt Formation PPh3->Activation Alkoxide Alkoxyphosphonium Intermediate Activation->Alkoxide + Cyclopentanol PrimarySec 1° or 2° Cyclopentanol Alkoxide->PrimarySec Tertiary Sterically Hindered / 3° Alkoxide->Tertiary SN2 SN2 Displacement (Inversion) PrimarySec->SN2 SN1E1 SN1 / E1 Elimination (Dehydration) Tertiary->SN1E1 Product Bromocyclopentane + Ph3P=O SN2->Product

Logic workflow of the Appel reaction highlighting substrate-dependent side reactions.

Section 4: Standardized Experimental Protocols

The following self-validating protocols are engineered to suppress the side reactions discussed above.

Protocol A: Mild Bromination using PBr3​

Designed to prevent acid-catalyzed elimination and ether formation.

  • Substrate Preparation: Dissolve 1.0 eq of the cyclopentanol derivative in anhydrous dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • Acid Scavenging: Add 0.1 eq of anhydrous pyridine.

    • Causality Check: Pyridine acts as an acid sponge to neutralize the HBr byproduct generated during the reaction, strictly suppressing E1 elimination pathways[4].

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add 0.35 eq of PBr3​ dropwise over 15 minutes.

    • Causality Check: PBr3​ can activate up to three alcohol molecules. Maintaining 0 °C minimizes thermal elimination and controls the exothermic activation step[5].

  • Reaction & Monitoring: Stir at 0 °C for 2 hours. Validate reaction progress via TLC (visualize with KMnO4​ stain).

  • Quench & Workup: Quench carefully with cold saturated NaHCO3​ . Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Stereospecific Bromination via the Appel Reaction

Designed for acid-sensitive substrates requiring strict stereochemical inversion.

  • Reagent Assembly: Dissolve 1.0 eq of the cyclopentanol derivative and 1.2 eq of CBr4​ in anhydrous DCM. Cool the mixture to 0 °C.

  • Activation: Slowly add 1.2 eq of PPh3​ in small portions over 20 minutes.

    • Causality Check: PPh3​ attacks CBr4​ to form the highly reactive halomethylphosphonium salt in situ, which subsequently activates the alcohol without generating free acid[10].

  • Substitution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until TLC indicates complete consumption of the starting material.

    • Causality Check: The reaction is thermodynamically driven to completion by the formation of the extremely stable P=O bond[8].

  • Purification (Crucial Step): To remove the massive Ph3​P=O byproduct, concentrate the reaction mixture to a small volume, then vigorously stir and add cold hexane.

    • Validation: Triphenylphosphine oxide is highly insoluble in cold hexane and will precipitate as a white solid[11]. Filter the suspension through a Celite pad, concentrate the filtrate, and purify the crude bromide via flash column chromatography.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Purifying Brominated Organic Compounds

Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity brominated molecules. Brominated organic compounds are pivotal in numerous fields, from pharmaceuticals to materials science; however, their synthesis often yields a mixture of products and byproducts that can complicate downstream applications.[1][2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly, question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with brominated organic compounds.

Q1: What are the most common impurities I should expect when synthesizing brominated organic compounds?

A1: The impurities in your crude product are highly dependent on the starting materials and the bromination reaction conditions. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Material: The bromination reaction may not have gone to completion.

  • Over-brominated or Under-brominated Species: It is common to have a mixture of mono-, di-, and poly-brominated products, especially when multiple sites on a molecule are susceptible to bromination.[5]

  • Isomeric Products: Bromination of aromatic compounds can often lead to a mixture of ortho, meta, and para isomers, which can be challenging to separate due to their similar physical properties.[6]

  • Residual Bromine (Br₂): Free bromine from the reaction is a frequent and often colorful contaminant.[7]

  • Oxidation Products: Some organic molecules, particularly electron-rich species like hydroquinones, are susceptible to oxidation during bromination, leading to colored impurities like quinones.[5]

  • Solvent and Reagents: Residual solvents from the reaction or workup, as well as byproducts from the brominating agent (e.g., succinimide from NBS), can also be present.

Q2: My crude brominated product is a dark red/brown/yellow color. What is the likely cause and how can I fix it?

A2: A persistent color in your product is most often due to the presence of residual elemental bromine (Br₂).[7] Another possibility, especially with sensitive substrates like phenols or anilines, is the formation of colored oxidation byproducts.[5]

To address this, a chemical wash is often the most effective first step before attempting more rigorous purification methods. Washing the crude product with a dilute aqueous solution of a reducing agent will quench the excess bromine. Common choices include:

  • Sodium thiosulfate (Na₂S₂O₃): A 10% aqueous solution is widely used and effectively reduces bromine to colorless bromide ions.[7]

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃): These are also effective reducing agents for quenching bromine.[7][8]

After the wash, the organic layer can be separated, dried, and the solvent removed to yield a significantly cleaner, less colored product. If the color persists, it may be due to other chromophoric impurities that will need to be removed by chromatography or recrystallization.

Q3: Which purification technique is best for my brominated compound?

A3: The optimal purification strategy depends on the physical state of your compound (solid or liquid) and the nature of the impurities.

  • For solid compounds, recrystallization is often the most powerful and scalable technique. [1][9][10] It is particularly effective at removing small amounts of impurities from a large amount of product.

  • Column chromatography is a highly versatile method for both solid and liquid compounds. [8][9] It excels at separating mixtures of compounds with different polarities, such as isomeric products or over/under-brominated species.[5][6]

  • Distillation is the primary method for purifying liquid brominated compounds. [9][10] The feasibility of distillation depends on the boiling points of your desired product and the impurities. Vacuum distillation is employed for high-boiling or heat-sensitive compounds.

The following sections provide detailed troubleshooting for each of these techniques.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid brominated compounds, but it can present challenges.

Q4: I have a low yield after recrystallization. What went wrong?

A4: Low recovery is a common issue in recrystallization and can stem from several factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[1][5][11] If the compound is too soluble at low temperatures, it will not crystallize out effectively.

  • Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve your compound.[1][5] An excess of solvent will keep more of your product dissolved even after cooling.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation instead of crystallization.[5] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[1][5]

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and flask are pre-heated.

Q5: My compound "oils out" instead of crystallizing. How do I fix this?

A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is problematic as the oil often traps impurities.

Here are some solutions:

  • Choose a Lower-Boiling Solvent: The boiling point of the recrystallization solvent should be lower than the melting point of your compound.[11]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "bad" solvent (an anti-solvent) in which it is poorly soluble until the solution becomes cloudy. Heat the mixture until it is clear again, and then allow it to cool slowly. A common combination is ethyl acetate/hexane.[6]

Workflow for a Successful Recrystallization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A generalized workflow for the purification of a solid brominated organic compound via recrystallization.

Troubleshooting Guide: Column Chromatography

Column chromatography is a mainstay for separating complex mixtures of brominated compounds.

Q6: My brominated compound is degrading on the silica gel column. What can I do?

A6: Bromoacetylated compounds and other acid-sensitive brominated molecules can be susceptible to degradation on standard silica gel, which is inherently acidic.[8]

Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).[6][8]

  • Switch to a Different Stationary Phase: If deactivation is not sufficient, consider using a more inert stationary phase.[6]

    • Alumina (Neutral or Basic): This is often a good alternative for acid-sensitive compounds.[5][6]

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica.[6]

    • Reverse-Phase Silica (C18): For non-polar compounds, reverse-phase chromatography can be a viable option.[6]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase.[6]

Q7: I am having trouble separating isomers of my bromoquinoline product. How can I improve the separation?

A7: Isomers often have very similar polarities, making their separation by standard chromatography challenging.[6]

To improve separation:

  • Optimize Your Solvent System: Meticulously screen different eluent systems using Thin Layer Chromatography (TLC) to find a system that provides the best separation (ΔRf). Experiment with different solvent ratios and combinations of solvents with varying polarities.

  • Use a Shallow Solvent Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can significantly improve the separation of closely eluting compounds.[8]

  • Column Dimensions and Loading: Do not overload the column, as this is a common cause of poor separation.[8] A good rule of thumb is to load 1-5% of the silica gel mass with your crude material. Using a longer, narrower column can also enhance separation.

Visualizing the Chromatography Process

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Stationary Phase load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end end evaporate->end Pure Product

Caption: The key stages of purifying a brominated compound using column chromatography.

Troubleshooting Guide: Distillation

For liquid brominated compounds, distillation is the go-to purification method.

Q8: Can I use distillation to remove unreacted bromine from my product?

A8: Yes, if your product has a significantly higher boiling point than bromine (58.8 °C), distillation can be an effective method for removing it.[7] This is particularly useful for products that are not heat-sensitive. Fractional distillation can be employed if other volatile components are also present.[7]

Q9: My compound decomposes at its boiling point. Can I still use distillation?

A9: Yes, for heat-sensitive compounds, distillation under reduced pressure (vacuum distillation) is the recommended technique.[9] By lowering the pressure, the boiling point of the liquid is reduced, allowing for distillation at a lower, non-destructive temperature.

Technique Principle of Separation Best For Common Issues
Recrystallization Difference in solubility at different temperatures[12]Purifying solids[9]Low yield, "oiling out"[5][6]
Column Chromatography Differential adsorption to a stationary phase[9]Separating mixtures with varying polarities[5]Compound degradation, poor separation of isomers[6][8]
Distillation Difference in boiling points[10]Purifying liquids[9]Thermal decomposition[9]
Chemical Wash Chemical reaction to convert impurity to a more easily removable form[7]Removing residual bromine[7][8]Formation of emulsions or precipitates[7]

Detailed Experimental Protocols

Protocol 1: Quenching Residual Bromine with Aqueous Sodium Thiosulfate

This protocol is a standard procedure for removing excess bromine from a reaction mixture.[7]

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add the sodium thiosulfate solution with vigorous stirring. Continue adding until the characteristic red-brown color of bromine disappears.[7]

  • Workup: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Wash the organic layer sequentially with water and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[7]

Protocol 2: Purification of a Solid Brominated Compound by Recrystallization

This is a general protocol for recrystallization. The choice of solvent is critical and must be determined experimentally.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a minimal amount of the chosen solvent to wet the solid. Heat the mixture with stirring and add small portions of hot solvent until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.[5]

  • Hot Filtration (if using carbon): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][5]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove soluble impurities. Continue to pull air through the funnel to partially dry the crystals, then dry them completely under vacuum.[1]

References

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Hydroquinones.
  • BenchChem. (2025). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
  • Google Patents. (1968). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • De Dietrich. (n.d.). Bromine Processes.
  • BenchChem. (2025). Technical Support Center: Bromine Removal from Reaction Mixtures.
  • BenchChem. (2025). Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystallization.
  • Scribd. (n.d.). Bromine Extraction and Purification Process.
  • Google Patents. (1996). EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. (2018). A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi collector inductively coupled plasma mass spectrometry.
  • Google Patents. (1964). US3314762A - Bromine purification process.
  • BenchChem. (2025). Troubleshooting guide for the use of 2,3-Dibromopropylazanium;bromide.
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • Organic Syntheses. (n.d.). hydrobromic acid - method.
  • Scribd. (n.d.). Purification of Cholesterol via Bromination.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • ResearchGate. (n.d.). Recrystallization.
  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Unknown. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (2023). Sorbents for the Removal of Organic Compounds that Interfere with the Determination of Bromide in Natural Waters.
  • Quora. (2020). How to remove bromine from a reaction mixture?.
  • Organic Syntheses. (n.d.). A. - Coumarin dibromide.
  • PMC. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems.
  • Purolite. (n.d.). Removing Organics and bromide to control disinfection byproducts.
  • Scribd. (n.d.). Purification Methods in Organic Chemistry.
  • PMC. (n.d.). Perspective on halogenated organic compounds.
  • Wikipedia. (n.d.). Organobromine chemistry.
  • ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). Chromatographic Techniques for Organic Analytes.
  • PubMed. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
  • ResearchGate. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF.
  • ResearchGate. (n.d.). Bromine, Organic Compounds.
  • Chemical Reviews. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phenoxy Ether Synthesis

Welcome to the Technical Support Center. As application scientists, we know that synthesizing phenoxy ethers—whether through aliphatic-aromatic coupling or diaryl condensation—often presents unexpected bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing phenoxy ethers—whether through aliphatic-aromatic coupling or diaryl condensation—often presents unexpected bottlenecks. This guide moves beyond basic reaction templates to address the mechanistic causality behind common failures in the Williamson, Ullmann, and Mitsunobu ether syntheses.

Below, you will find field-proven troubleshooting FAQs, optimized protocols, and visual workflow analyses designed to ensure your experiments are self-validating and reproducible.

Section 1: Williamson Ether Synthesis (Aliphatic-Aromatic Ethers)

Q: My reaction of phenol with a secondary alkyl halide is yielding mostly alkenes and C-alkylated byproducts instead of the desired phenoxy ether. How can I optimize this?

A: This is a classic issue of competing reaction pathways driven by the ambident nature of the phenoxide nucleophile and the steric bulk of your electrophile.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. When using secondary or tertiary alkyl halides, the phenoxide acts as a strong base rather than a nucleophile, promoting E2 elimination and leading to alkene formation[1].

Furthermore, phenoxide can attack from either its oxygen atom (O-alkylation) or its aromatic ring (C-alkylation)[2]. In protic solvents (like water or ethanol), the solvent forms strong hydrogen bonds with the phenoxide oxygen. This shielding effect raises the activation energy for O-alkylation, forcing the reaction through the less hindered but aromaticity-disrupting C-alkylation pathway[2].

Solution: To force O-alkylation, you must use a polar aprotic solvent (e.g., DMF, DMSO) which leaves the oxygen highly nucleophilic[3]. Additionally, always prioritize primary alkyl halides or sulfonates (mesylates/tosylates) to favor the SN​2 pathway[1].

Williamson Phenoxide Phenoxide (Ambident Nucleophile) O_Alk O-Alkylation (Desired Ether) Phenoxide->O_Alk Polar Aprotic Solvent (DMF/DMSO) Primary R-X C_Alk C-Alkylation (Alkylphenol) Phenoxide->C_Alk Protic Solvent (Water/TFE) Elim E2 Elimination (Alkene) Phenoxide->Elim Secondary/Tertiary R-X Strong Base

Reaction pathways for phenoxide alkylation based on solvent and electrophile.

Table 1: Optimization Parameters for Williamson Ether Synthesis
VariableFavors O-Alkylation (Desired Ether)Favors C-Alkylation / Elimination
Solvent DMF, DMSO, Acetone, Acetonitrile[3]Water, Trifluoroethanol (TFE), Ethanol[2]
Alkylating Agent Primary alkyl halides, Methyl iodide[1]Secondary/Tertiary alkyl halides[1]
Base / Counterion K2​CO3​ , Cs2​CO3​ (Weak O− coordination)[3]NaOH, KOH in protic media[3]
Protocol 1: Standard Williamson Ether Synthesis (O-Alkylation)

This protocol is self-validating: the disappearance of the phenol spot on TLC confirms complete deprotonation and subsequent alkylation.

  • Deprotonation: Suspend the phenol derivative (1.0 eq) and K2​CO3​ (2.0 eq) in anhydrous DMF (10 volumes)[3].

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add the primary alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat to 60 °C and monitor via TLC until the phenol is consumed (typically 4-6 hours).

  • Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Section 2: Ullmann-Type Diaryl Ether Synthesis

Q: I am attempting to synthesize a diaryl ether from a phenol and an aryl chloride, but I am getting less than 10% conversion even after refluxing at 150 °C for 24 hours. What is going wrong?

A: The classic Ullmann ether synthesis requires exceptionally harsh conditions (often >200 °C) and stoichiometric amounts of copper, which frequently leads to poor yields and substrate degradation[4]. Aryl chlorides are notoriously unreactive in these classic conditions due to their high C-Cl bond dissociation energy compared to aryl iodides or bromides[5].

Solution: Transition to a modern, ligand-assisted "Ullmann-type" cross-coupling . The addition of bidentate ligands (e.g., N,N-dimethylglycine, diamines, or 1,10-phenanthroline) serves a dual purpose: it solubilizes the copper(I) species in organic solvents and stabilizes the active catalytic intermediate[4]. This lowers the activation barrier for the oxidative addition of the aryl chloride, allowing the reaction to proceed efficiently at much lower temperatures (80–100 °C)[4].

Ullmann Cu_Cat L-Cu(I)-X Active Catalyst Ox_Add Oxidative Addition (Ar-Cl insertion) Cu_Cat->Ox_Add Ar-Cl Lig_Ex Ligand Exchange (Phenoxide binds) Ox_Add->Lig_Ex Base, Phenol Red_Elim Reductive Elimination (Diaryl Ether forms) Lig_Ex->Red_Elim Red_Elim->Cu_Cat Product Release

Ligand-assisted copper(I) catalytic cycle for diaryl ether synthesis.

Protocol 2: Ligand-Assisted Ullmann Coupling (Mild Conditions)

This methodology ensures high catalyst turnover by preventing Cu(I) oxidation.

  • Preparation: In an oven-dried Schlenk flask, combine the phenol (1.0 eq), aryl halide (1.2 eq), CuI (10 mol%), and Cs2​CO3​ (2.0 eq)[5].

  • Ligand Addition: Add a bidentate ligand such as 1,10-phenanthroline (20 mol%).

  • Solvent & Degassing: Add anhydrous DMSO or dioxane. Degas the mixture via three freeze-pump-thaw cycles and backfill with nitrogen. (Critical: Cu(I) is easily oxidized to inactive Cu(II) by atmospheric oxygen)[4].

  • Heating: Stir the reaction mixture at 90–110 °C for 12–18 hours.

  • Purification: Cool, filter through a pad of Celite to remove copper salts, and purify via flash chromatography.

Section 3: Mitsunobu Reaction for Phenoxy Ethers

Q: I am using the Mitsunobu reaction to couple a sterically hindered secondary alcohol with a phenol. The reaction is sluggish, and I am isolating mostly the unreacted phenol and triphenylphosphine oxide. How do I force the reaction to completion?

A: The Mitsunobu reaction relies on a delicate pKa​ balance. The betaine intermediate formed by triphenylphosphine ( PPh3​ ) and the azodicarboxylate (e.g., DEAD or DIAD) must deprotonate the nucleophile (phenol) to proceed[6]. If your phenol is highly hindered or electron-rich (making it less acidic, pKa​ > 11), the deprotonation is incomplete. Consequently, the activated alcohol intermediate will either decompose or fail to react, leaving you with unreacted starting materials and the triphenylphosphine oxide byproduct[6].

Solution: Switch to a more basic azodicarboxylate system. Using 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in combination with tributylphosphine ( PBu3​ ) forms a much more basic betaine intermediate than the standard DEAD/DIAD system, effectively deprotonating weaker acids[6]. Note that the Mitsunobu reaction will proceed with a clean inversion of stereochemistry at the secondary alcohol center via an SN​2 displacement[7].

Table 2: Mitsunobu Reagent Selection based on Substrate pKa
Reagent SystemNucleophile pKa​ LimitTypical Applications
PPh3​
  • DEAD / DIAD
pKa​ < 11Standard phenols, carboxylic acids[6]
PBu3​
  • ADDP
  • pKa​ 11 - 13Electron-rich phenols, hindered alcohols[6]
    PMe3​
  • TMAD
  • pKa​ > 13Extremely weak acids, aliphatic alcohols
    Protocol 3: Modified Mitsunobu Reaction (Using DIAD)

    Visual cue: The precipitation of triphenylphosphine oxide (TPPO) serves as an in-situ indicator of reaction progress.

    • Initialization: Dissolve the secondary alcohol (1.0 eq), phenol (1.2 eq), and PPh3​ (1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere[6].

    • Cooling: Cool the mixture to 0 °C using an ice bath. This prevents the premature decomposition of the betaine intermediate[6].

    • Activation: Add DIAD (1.5 eq) dropwise over 15–30 minutes. (Safety note: Azodicarboxylates are thermally unstable and pose an explosion risk; always use them as solutions, e.g., 40% in toluene)[8].

    • Reaction: Allow the mixture to warm to room temperature and stir for 6–8 hours. The formation of solid TPPO indicates the reaction is proceeding[8].

    • Workup: Concentrate the solvent. To remove the bulk of TPPO, triturate the crude mixture with cold diethyl ether; filter off the white solid, then purify the filtrate via column chromatography.

    Sources

    Optimization

    Technical Support Center: Synthesis of trans-2-(4-Bromophenoxy)cyclopentanol

    Welcome to the Technical Support Center for the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol. This guide is designed for researchers and drug development professionals seeking to optimize the nucleophilic ring-open...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol. This guide is designed for researchers and drug development professionals seeking to optimize the nucleophilic ring-opening of cyclopentene oxide using 4-bromophenol.

    Here, we dissect the causality behind solvent effects, provide self-validating experimental protocols, and offer a comprehensive troubleshooting matrix to ensure high-yield, stereospecific synthesis.

    Knowledge Base: Mechanistic Causality & Solvent Dynamics

    The synthesis of trans-2-(4-bromophenoxy)cyclopentanol relies on the base-catalyzed nucleophilic ring-opening of an epoxide . Because epoxides possess significant ring strain (~13 kcal/mol), they are highly susceptible to nucleophilic attack.

    Under basic conditions, this reaction proceeds strictly via an SN2 mechanism . The 4-bromophenoxide anion must attack the carbon-oxygen σ* antibonding orbital from the backside (180° opposite to the epoxide oxygen). This trajectory dictates a stereospecific anti-addition, ensuring that the resulting hydroxyl and phenoxy groups are exclusively trans to one another.

    The Role of the Solvent: The choice of solvent fundamentally alters the activation enthalpy of the SN2 transition state :

    • Polar Aprotic Solvents (e.g., DMF, MeCN): These are the gold standard. They effectively solvate the counter-cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion "naked." Without a solvent shell blunting its charge, the phenoxide becomes highly nucleophilic, drastically accelerating the SN2 attack.

    • Polar Protic Solvents (e.g., EtOH): While they can electrophilically activate the epoxide via hydrogen bonding, they strongly solvate the phenoxide anion, reducing its nucleophilicity. Furthermore, the solvent itself can act as a competing nucleophile (solvolysis).

    • Non-Polar Solvents (e.g., Toluene): Phenoxide salts are virtually insoluble in non-polar media. The reaction will stall unless a Phase Transfer Catalyst (PTC) or a specialized Lewis acid catalyst (like a metal-salen complex) is introduced to shuttle the reagents .

    Mechanism A Cyclopentene Oxide + 4-Bromophenoxide B SN2 Transition State (Backside Attack) A->B Polar Aprotic Solvent (Enhances Nucleophile) C trans-Alkoxide Intermediate B->C Ring Opening D trans-2-(4-Bromophenoxy) cyclopentanol C->D Protonation (Workup)

    Figure 1: SN2 mechanism for epoxide ring opening highlighting solvent-enhanced nucleophilic attack.

    Troubleshooting FAQs

    Q: I am observing a mixture of products, including a mass of 130 Da in my LC-MS. I am using ethanol as my solvent. What is happening? A: You are observing a solvolysis side reaction. In polar protic solvents, the solvent acts as a competing nucleophile. Ethanol (MW 46) attacks cyclopentene oxide (MW 84) to form trans-2-ethoxycyclopentanol (MW 130). Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF to prevent solvent participation and maximize the nucleophilicity of your phenoxide.

    Q: My reaction in toluene has completely stalled at 5% conversion after 24 hours at 80 °C. How can I drive it to completion? A: The stalling is caused by the poor solubility of the potassium 4-bromophenoxide salt in non-polar solvents. The reacting species are trapped in a heterogeneous solid-liquid mixture. Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5–10 mol%. The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, pulling it into the organic phase and lowering the activation energy for the SN2 attack.

    Q: Is there a risk of forming the cis-isomer during this synthesis? A: No. Because cyclopentene oxide is a rigid cyclic ether, the nucleophile is sterically forced to attack from the face opposite the oxygen atom. This stereospecific anti-addition guarantees >99% formation of the trans-isomer. If you detect a cis-isomer, verify the purity of your starting epoxide, as it may be contaminated with cyclopentane-1,2-diol.

    Troubleshooting Start Low Yield in Epoxide Ring Opening? CheckSolvent Identify Current Solvent Start->CheckSolvent NonPolar Non-Polar (e.g., Toluene) CheckSolvent->NonPolar Protic Polar Protic (e.g., EtOH, H2O) CheckSolvent->Protic Aprotic Polar Aprotic (e.g., DMF, MeCN) CheckSolvent->Aprotic AddPTC Add Phase Transfer Catalyst (e.g., TBAB) or Heat NonPolar->AddPTC CheckSideProd Check for Solvolysis Side Products Protic->CheckSideProd CheckBase Check Base Strength & Solubility Aprotic->CheckBase

    Figure 2: Decision tree for troubleshooting low yields based on solvent polarity and properties.

    Quantitative Data: Solvent Performance Matrix

    The table below summarizes the expected outcomes of the synthesis based on solvent selection, assuming standard basic conditions (e.g., K₂CO₃, 80 °C).

    Solvent SystemDielectric Constant (ε)Relative SN2 RatePrimary ByproductsRecommendation
    DMF / K₂CO₃ 38.2Very Fast (< 4 h)None (if anhydrous)Optimal. High solubility yields a "naked" nucleophile.
    MeCN / K₂CO₃ 35.9Fast (4 - 8 h)NoneExcellent. Easier to remove during aqueous workup than DMF.
    EtOH / NaOEt 24.5Slow (> 24 h)trans-2-ethoxycyclopentanolNot Recommended. Solvolysis competes with the phenoxide.
    Toluene / NaOH 2.4Very Slow (Stalls)Unreacted starting materialsRequires PTC. Add TBAB to enable biphasic reaction.

    Standard Operating Procedures (Protocols)

    To ensure trustworthiness and reproducibility, the following protocols include built-in self-validation steps.

    Protocol A: Polar Aprotic Workflow (Recommended for Highest Yield)

    This method leverages the high nucleophilicity of unsolvated anions in aprotic media.

    • Salt Generation: Charge an oven-dried round-bottom flask with 4-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration. Stir at room temperature for 30 minutes. Note: The solution will transition to a slightly darker hue as the phenoxide salt forms.

    • Epoxide Addition: Add cyclopentene oxide (1.2 equiv) dropwise via syringe.

    • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under an inert nitrogen atmosphere.

    • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The product will validate itself by displaying a characteristic 1:1 isotopic doublet at m/z 256/258 [M-H]⁻ (due to the ⁷⁹Br and ⁸¹Br isotopes). TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active phenol spot and the appearance of a new, lower-R_f UV-active spot.

    • Workup: Once the phenol is consumed (typically 4–6 hours), cool to room temperature. Quench with distilled water to protonate the intermediate alkoxide. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Phase-Transfer Catalysis (Green/Biphasic Alternative)

    This method avoids polar aprotic solvents by utilizing an aqueous-organic interface.

    • Reagent Assembly: Combine 4-bromophenol (1.0 equiv), cyclopentene oxide (1.2 equiv), and Tetrabutylammonium bromide (TBAB) (0.1 equiv) in Toluene (0.5 M).

    • Biphasic Initiation: Add an equal volume of 2M aqueous NaOH to the flask.

    • Reaction: Vigorously stir the biphasic mixture at 60 °C. The TBAB will shuttle the phenoxide into the toluene layer, allowing it to react with the epoxide.

    • Self-Validation (Monitoring): Because toluene and water separate when stirring stops, sample the upper organic layer for TLC analysis. Ensure the phenol spot is fully consumed.

    • Workup: Separate the layers using a separatory funnel. Wash the organic layer with 1M NaOH (to remove any unreacted phenol), followed by water and brine. Dry over Na₂SO₄ and concentrate.

    References

    • "18.6: Reactions of Epoxides - Ring-opening." Chemistry LibreTexts. URL:[Link]

    • "Epoxide Ring Opening With Base." Master Organic Chemistry. URL:[Link]

    • "Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites." JACS Au, ACS Publications. URL:[Link]

    • "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes." MDPI. URL:[Link]

    Troubleshooting

    Technical Support Center: Catalyst Selection for the Synthesis of Substituted Ethers

    Welcome to the Technical Support Center for catalyst selection in substituted ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for catalyst selection in substituted ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.

    Choosing Your Synthetic Route: A High-Level Overview

    The selection of a synthetic strategy for a substituted ether is dictated by the nature of your starting materials and the structure of the target molecule. The three most common pathways are the Williamson ether synthesis, acid-catalyzed dehydration of alcohols, and the addition of alcohols to alkenes. Below is a decision-making workflow to guide your initial selection.

    Caption: Decision workflow for selecting an ether synthesis method.

    Section 1: The Williamson Ether Synthesis

    The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. It proceeds via an S\N2 reaction between an alkoxide and an organohalide.[1][2]

    Frequently Asked Questions (FAQs)

    Q1: What is the general mechanism and why is catalyst choice important?

    A1: The reaction involves the deprotonation of an alcohol by a base to form a highly reactive alkoxide ion. This alkoxide then acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide (or other substrate with a good leaving group, like a tosylate) in a concerted S\N2 mechanism.[1] While not a catalytic reaction in the traditional sense, certain reagents can be used to accelerate the reaction or improve its efficiency under milder conditions. For instance, phase-transfer catalysts are used to increase the solubility of the alkoxide in the organic phase where the alkyl halide resides.[1][3] In specific cases, silver salts like silver oxide (Ag₂O) can be used to facilitate the departure of the halide leaving group.[1][2][4]

    Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) TransitionState [R-O···R'···X]⁻ (Transition State) RO_minus->TransitionState R_prime_X R'-X (Alkyl Halide) R_prime_X->TransitionState Ether R-O-R' (Ether) TransitionState->Ether X_minus X⁻ (Halide) TransitionState->X_minus

    Caption: General mechanism of the Williamson ether synthesis.

    Q2: When should I use a phase-transfer catalyst (PTC)?

    A2: A phase-transfer catalyst is highly recommended when you are working with a two-phase system, typically an aqueous solution of a base (like NaOH or KOH) and an organic solvent containing your alkyl halide. The PTC, often a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), transports the alkoxide or phenoxide anion from the aqueous phase to the organic phase, allowing it to react with the alkyl halide.[1][3][5] This avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride, making the reaction conditions milder and more scalable.[3][6]

    Q3: Can I use secondary or tertiary alkyl halides in a Williamson synthesis?

    A3: It is strongly discouraged. The alkoxide is not only a strong nucleophile but also a strong base. With secondary, and especially tertiary alkyl halides, the competing E2 elimination reaction becomes dominant, leading to the formation of an alkene as the major product instead of the desired ether.[7][8][9][10] The reaction is most efficient with methyl and primary alkyl halides.[10] If you need to synthesize an ether with a secondary or tertiary alkyl group, it is crucial to design your synthesis so that the sterically hindered component is the alkoxide and the other component is a primary alkyl halide.[10][11]

    Troubleshooting Guide

    Problem 1: My reaction yield is low or there is no product formation.

    Possible Cause Troubleshooting Suggestion Rationale
    Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents.[7]The alkoxide is a strong base and will be quenched by any protic species, especially water. This reduces the concentration of the active nucleophile.[7]
    Insufficient Base Strength Use a sufficiently strong base to fully deprotonate the alcohol. Sodium hydride (NaH) is a common choice for complete deprotonation.[10] For phenols, a weaker base like potassium carbonate can be effective.Incomplete deprotonation leads to a lower concentration of the nucleophilic alkoxide. Neutral alcohols are much weaker nucleophiles.[10]
    Poor Leaving Group Use an alkyl iodide or bromide instead of a chloride. Alternatively, convert the alcohol into a tosylate or mesylate, which are excellent leaving groups.The rate of an S\N2 reaction is dependent on the ability of the leaving group to depart. The order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻.[10]
    Inappropriate Solvent Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO.[1][12]Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity. Apolar solvents may not sufficiently dissolve the ionic alkoxide.[1]
    Reaction Temperature/Time The reaction may require heating (typically 50-100 °C) and can take several hours (1-8 h) to reach completion.[1][2][9] Monitor the reaction by TLC or GC.S\N2 reactions have an activation energy barrier that needs to be overcome. Insufficient time or temperature will result in an incomplete reaction.[1][9]

    Problem 2: The main product is an alkene instead of the desired ether.

    Possible Cause Troubleshooting Suggestion Rationale
    Sterically Hindered Alkyl Halide Redesign the synthesis to use a primary alkyl halide and a more sterically hindered alkoxide. For example, to make tert-butyl methyl ether, use potassium tert-butoxide and methyl iodide, not sodium methoxide and tert-butyl chloride.[10][11]Secondary and tertiary alkyl halides strongly favor the E2 elimination pathway over S\N2 substitution when a strong base like an alkoxide is used.[8][9][10]
    High Reaction Temperature Lower the reaction temperature.Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[8]

    Section 2: Acid-Catalyzed Dehydration of Alcohols

    This method is primarily used for the industrial synthesis of symmetrical ethers from primary alcohols.[11][13]

    Frequently Asked Questions (FAQs)

    Q1: Which catalysts are typically used for alcohol dehydration to ethers?

    A1: Strong Brønsted acids are the catalysts of choice. Sulfuric acid (H₂SO₄) is the most common and classic example.[13] Heterogeneous catalysts, such as acidic clays (e.g., Montmorillonite) or alumina (Al₂O₃), are often used in industrial processes for easier separation and catalyst recycling.[13][14]

    Q2: Why is this method generally limited to symmetrical ethers from primary alcohols?

    A2: If you use a mixture of two different primary alcohols, you will get a statistical mixture of three different ethers (R-O-R, R'-O-R', and R-O-R'), which are often difficult to separate. For secondary and tertiary alcohols, the competing E1 elimination reaction to form an alkene becomes the dominant pathway at the temperatures required for etherification.[11][15]

    Troubleshooting Guide

    Problem: My primary alcohol is yielding an alkene instead of the symmetrical ether.

    Possible Cause Troubleshooting Suggestion Rationale
    Reaction Temperature is Too High Carefully control the reaction temperature. For example, the dehydration of ethanol to diethyl ether occurs around 140°C, while at 180°C, ethene is the major product.[15]At higher temperatures, the intramolecular E1 elimination pathway is kinetically favored over the intermolecular S\N2 reaction that leads to the ether.

    Section 3: Addition of Alcohols to Alkenes

    This method is an effective way to produce ethers, particularly those with a tertiary alkyl group.

    Frequently Asked Questions (FAQs)

    Q1: What are the main catalytic methods for adding an alcohol to an alkene?

    A1: There are two primary methods:

    • Acid-Catalyzed Addition: This involves using a strong acid catalyst (like H₂SO₄) to protonate the alkene, forming a carbocation intermediate which is then attacked by the alcohol.[16][17] Both Brønsted and Lewis acids can catalyze this reaction.[18][19]

    • Alkoxymercuration-Demercuration: This is a two-step process that uses mercury(II) acetate [Hg(OAc)₂] in the first step, followed by reduction with sodium borohydride (NaBH₄).[16][20]

    Q2: When should I choose alkoxymercuration-demercuration over direct acid catalysis?

    A2: You should choose alkoxymercuration-demercuration when your alkene substrate is prone to carbocation rearrangements.[20] The acid-catalyzed method proceeds through a discrete carbocation intermediate, which can rearrange to a more stable carbocation, leading to a constitutional isomer of the desired ether.[17][20] The alkoxymercuration reaction proceeds via a bridged mercurinium ion intermediate, which does not undergo rearrangement.[20] Both methods follow Markovnikov's regioselectivity, with the alkoxy group adding to the more substituted carbon of the double bond.[16]

    Alkene_Addition_Paths Alkene Alkene Substrate q_rearrangement Is the substrate prone to carbocation rearrangement? Alkene->q_rearrangement Acid_Catalysis Acid-Catalyzed Addition q_rearrangement->Acid_Catalysis No Alkoxymercuration Alkoxymercuration-Demercuration q_rearrangement->Alkoxymercuration Yes Rearranged_Product Risk of Rearranged Ether Product Acid_Catalysis->Rearranged_Product Desired_Product Desired Markovnikov Ether Product Acid_Catalysis->Desired_Product Alkoxymercuration->Desired_Product

    Caption: Catalyst selection for alcohol addition to alkenes.

    Troubleshooting Guide

    Problem: The acid-catalyzed addition of my alcohol to an alkene is giving a mixture of isomeric ethers.

    Possible Cause Troubleshooting Suggestion Rationale
    Carbocation Rearrangement Switch to the alkoxymercuration-demercuration method.This is a classic sign of carbocation rearrangement. A less stable secondary carbocation, formed initially, is rearranging (e.g., via a hydride or methyl shift) to a more stable tertiary carbocation before being trapped by the alcohol nucleophile.[17][20] The mercury-bridged intermediate in the alkoxymercuration pathway prevents this rearrangement.[20]

    Section 4: Catalyst Deactivation and Regeneration

    Catalyst deactivation is a critical issue in industrial and long-term laboratory syntheses, leading to a loss of activity and/or selectivity over time.

    Q1: What are the common causes of catalyst deactivation in ether synthesis?

    A1: The primary causes depend on the catalyst and reaction type:

    • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. This is a common issue in high-temperature reactions, such as the direct synthesis of dimethyl ether (DME) from syngas.[14][21]

    • Poisoning: Strong chemisorption of impurities from the feed (e.g., sulfur or nitrogen compounds) onto the active sites can deactivate the catalyst.[22]

    • Sintering: At high temperatures, small metal crystallites on a support can migrate and agglomerate into larger crystals, reducing the active surface area. This is a concern for supported metal catalysts and can be accelerated by the presence of water.[14][22]

    • Leaching: The active component of a supported catalyst can be dissolved into the reaction medium, leading to a loss of activity. This can be an issue for both solid acid and metal catalysts.[14]

    Q2: Can deactivated catalysts be regenerated?

    A2: In some cases, yes.

    • Coking: Catalysts deactivated by coke can often be regenerated by a controlled oxidation (burn-off) of the carbon deposits with air or oxygen.[21]

    • Sintering: This is generally an irreversible process.[21]

    • Poisoning: If the poison is reversibly adsorbed, regeneration may be possible by treating the catalyst under conditions that favor desorption. However, strong chemisorption is often irreversible.

    Section 5: Experimental Protocols

    Protocol 1: Williamson Ether Synthesis using a Phase-Transfer Catalyst

    Synthesis of Benzyl Propyl Ether

    • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-propanol (10 mL), benzyl chloride (5.0 g, 39.5 mmol), and tetrabutylammonium bromide (0.64 g, 2.0 mmol).

    • Base Addition: While stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (10 mL).

    • Reaction: Heat the two-phase mixture to 75°C with vigorous stirring for 4 hours. Monitor the disappearance of benzyl chloride by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

    • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether. Separate the organic layer, and wash it with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield benzyl propyl ether.

    Protocol 2: Acid-Catalyzed Dehydration of an Alcohol

    Synthesis of Diisopropyl Ether (Note: Use extreme caution due to peroxide formation)

    • Catalyst: Use a heterogeneous acid catalyst such as Montmorillonite K-10 clay or a strong acid resin (e.g., Amberlyst 15).

    • Setup: In a distillation apparatus, place the acid catalyst (approx. 10% by weight of the alcohol) and isopropanol.

    • Reaction: Heat the mixture to the boiling point of isopropanol (82.6°C). The ether and water will co-distill. The reaction mechanism for secondary alcohols can be complex, involving both S\N1 and S\N2 pathways, and elimination is a significant side reaction.[13]

    • Work-up: Collect the distillate. The ether can be separated from the water and unreacted alcohol by washing with water and then drying.

    • Purification: Fractional distillation is required to obtain pure diisopropyl ether.

    References

    • Williamson ether synthesis - Wikipedia. [Link]

    • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC. [Link]

    • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. [Link]

    • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. [Link]

    • Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ. [Link]

    • Ethers From Alkenes and Alkyl Halides - Chemistry Steps. [Link]

    • Video: Ethers from Alkenes: Alcohol Addition and Alkoxymercuration-Demercuration - JoVE. [Link]

    • 18.2: Preparing Ethers - Chemistry LibreTexts. [Link]

    • Deactivation Kinetics for Direct Dimethyl Ether Synthesis on a CuO−ZnO−Al2O3/γ-Al2O3 Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

    • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]

    • Can the addition of alcohol to an alkene to form ether be catalysed by an Lewis acid catalyst? | ResearchGate. [Link]

    • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. [Link]

    • Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols | ACS Catalysis - ACS Publications. [Link]

    • Tunable Ether Production via Coupling of Aldehydes or Aldehyde/Alcohol over Hydrogen-Modified Gold Catalysts at Low Temperatures | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

    • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. [Link]

    • Tunable Ether Production via Coupling of Aldehydes or Aldehyde/Alcohol over Hydrogen-Modified Gold Catalysts at Low Temperatures - PubMed. [Link]

    • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

    • Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols | ACS Catalysis - ACS Publications. [Link]

    • Williamson Ether Synthesis reaction - BYJU'S. [Link]

    • Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts | Request PDF - ResearchGate. [Link]

    • Addition of Alcohols to Alkenes - Chemistry Steps. [Link]

    • Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis - JoVE. [Link]

    • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. [Link]

    • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science Publishers. [Link]

    • Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols | Request PDF - ResearchGate. [Link]

    • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

    • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]

    • Williamson Ether Synthesis - ChemTalk. [Link]

    • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

    • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

    • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. [Link]

    • 11.1: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

    • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]

    • Catalyst deactivation Common causes - AmmoniaKnowHow. [Link]

    • Help me, how increase yield in williamson ether reaction? - ResearchGate. [Link]

      • Chapter 9 Solutions to Problems - Alcohols, Phenols, Ethers, Thiols, Sulfides. [Link]

    Sources

    Optimization

    dealing with stereoisomers in cyclopentanol reactions

    Welcome to the Cyclopentanol Stereochemistry Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when managing stereocenters in five-m...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Cyclopentanol Stereochemistry Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when managing stereocenters in five-membered ring systems. Unlike rigid six-membered rings, the conformational flexibility of cyclopentanes often leads to poor stereocontrol during synthesis, unwanted diastereomeric mixtures, and challenging analytical resolutions.

    This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting logic to help you achieve enantiopure and diastereopure cyclopentanol derivatives.

    Core Strategy: Cyclopentanol Stereocenter Management

    Workflow Start Substituted Cyclopentanone Red1 Stereoselective Reduction (Luche or Biocatalytic) Start->Red1 Hydride Transfer Mix Diastereomeric Mixture Red1->Mix Low Selectivity Pure Enantiopure Cyclopentanol Red1->Pure High Selectivity HPLC Chiral HPLC / Derivatization Mix->HPLC Separation Mitsunobu Mitsunobu Reaction (Stereochemical Inversion) Pure->Mitsunobu SN2 Inversion (If wrong epimer) HPLC->Pure Resolution

    Workflow for managing cyclopentanol stereocenters from synthesis to resolution.

    Module 1: Stereoselective Reduction of Cyclopentanones

    Q: Why does my sodium borohydride (NaBH₄) reduction of 2-substituted cyclopentanones yield an inseparable 1:1 mixture of cis and trans diastereomers?

    A: In five-membered rings, the steric difference between the two faces of the carbonyl is often minimal. Uncatalyzed NaBH₄ reduction is primarily governed by "steric approach control," which is highly inefficient in flexible cyclopentanones[1]. To fix this, you must shift the reaction mechanism from steric control to chelation control or utilize enzymatic desymmetrization .

    Using Cerium(III) chloride (Luche reduction conditions) coordinates the carbonyl oxygen and adjacent heteroatoms, rigidly directing the hydride attack to a specific face[1][2]. Alternatively, engineered carbonyl reductases provide >98% enantiomeric and diastereomeric excess by utilizing a highly constrained enzymatic binding pocket[3].

    Quantitative Comparison of Reduction Strategies
    Reagent / SystemPrimary Control MechanismTypical Stereochemical OutcomeBest Use Case
    NaBH₄ / MeOH Steric approachLow to moderate (Mixtures)Unhindered, simple ketones
    NaBH₄ / CeCl₃ (Luche) Chelation controlHigh (Often cis or anti to directing group)α,β-unsaturated or heteroatom-substituted
    L-Selectride Bulky steric hindranceHigh (trans to bulky substituents)Highly sterically differentiated faces
    Carbonyl Reductase Enzymatic desymmetrization>98% ee and deScalable, highly specific chiral synthesis
    Protocol: Diastereoselective Luche Reduction

    Self-Validating Logic: The use of -78 °C prevents the background uncatalyzed NaBH₄ reduction from competing with the Ce-chelated pathway.

    • Preparation: Dissolve the substituted cyclopentanone (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in anhydrous methanol to achieve a 0.2 M concentration[1].

    • Thermal Control: Cool the reaction mixture to -78 °C under an argon atmosphere[1].

    • Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes. Causality: Slow addition prevents exothermic spikes that degrade stereocontrol.

    • Quenching: Stir for 1 hour at -78 °C, then quench carefully with saturated aqueous NH₄Cl to safely destroy excess hydride.

    • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    Module 2: Stereochemical Inversion (The Mitsunobu Reaction)

    Q: I am trying to invert the stereocenter of a secondary cyclopentanol using the Mitsunobu reaction, but I am getting poor yields and retention of configuration instead of inversion. How can I optimize this?

    A: The Mitsunobu reaction on secondary alcohols proceeds via a strict Sₙ2 mechanism. The nucleophile must attack the activated alkoxyphosphonium intermediate from the exact opposite face[4][5]. In highly substituted cyclopentane rings, steric hindrance can block this backside attack trajectory. If the nucleophile is not acidic enough, the betaine intermediate decomposes, or the reaction shifts to an Sₙ1-like pathway (leading to racemization/retention) or E2 elimination[6].

    Solution: Use a highly acidic nucleophile (pKₐ < 5, such as 4-nitrobenzoic acid) to ensure rapid protonation of the betaine intermediate, and utilize DIAD instead of DEAD for better thermal stability[5][7].

    Mitsunobu Step1 PPh3 + DIAD Betaine Betaine Intermediate Step1->Betaine Protonation Protonation by Acid (Nu-H) Betaine->Protonation Requires pKa < 5 Activation Alcohol Activation (Alkoxyphosphonium) Protonation->Activation Alcohol binds P SN2 Backside SN2 Attack by Nucleophile Activation->SN2 Steric clearance needed Product Inverted Cyclopentyl Ester SN2->Product Complete Inversion

    Mechanistic pathway of the Mitsunobu reaction ensuring SN2 stereochemical inversion.

    Protocol: Optimized Mitsunobu Inversion of Cyclopentanol

    Self-Validating Logic: Pre-cooling the phosphine/acid mixture before DIAD addition prevents the formation of unreactive hydrazine byproducts.

    • Reagent Mixing: In a flame-dried flask under an inert atmosphere, dissolve the cyclopentanol (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.1 M)[5][7].

    • Temperature Control: Cool the mixture to 0 °C in an ice bath[7].

    • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 30 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Deprotection (Hydrolysis): Concentrate the mixture. To obtain the free inverted alcohol, dissolve the resulting ester in methanol and treat with K₂CO₃ (2.0 equiv) for 2 hours to hydrolyze the 4-nitrobenzoate group.

    Module 3: Chiral Resolution and Analytical Separation

    Q: My reaction produced a racemic mixture of cyclopentanols. Since enantiomers cannot be separated by standard reversed-phase HPLC, what is the most reliable method to resolve and assign their absolute configuration?

    A: Enantiomers have identical physical properties in an achiral environment, making standard reversed-phase HPLC completely ineffective[8]. To resolve them, you must introduce a chiral environment. While Chiral Stationary Phases (CSPs) are excellent for analytical determination[9][10], preparative separation and absolute configuration assignment are often best achieved by derivatizing the racemic alcohol with a chiral reagent, such as (S)-(+)-MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid)[11][12].

    This converts the enantiomers into diastereomers, which possess different physical properties and can be easily separated on standard silica gel HPLC[11][12].

    Protocol: Diastereomeric Derivatization and Separation

    Self-Validating Logic: Derivatization not only allows for separation on cheap, standard silica columns but also provides a built-in NMR tool for absolute configuration assignment.

    • Derivatization: React the racemic cyclopentanol with (S)-(+)-MαNP acid using standard EDC/DMAP coupling conditions in dichloromethane.

    • Separation: Inject the resulting diastereomeric mixture onto a standard normal-phase silica HPLC column (e.g., Hexane/Ethyl Acetate gradient).

    • NMR Assignment: Isolate the separated diastereomers. The absolute configuration of the cyclopentanol moiety can be determined via ¹H-NMR diamagnetic anisotropy. The naphthyl group of the MαNP ester selectively shields specific protons on the cyclopentane ring depending on their spatial orientation, allowing you to map the 3D structure[11][12].

    • Recovery: Hydrolyze the separated esters using mild basic conditions (e.g., LiOH in THF/H₂O) to recover the enantiopure cyclopentanols[12].

    References

    • Chemical Reviews (ACS). "Mitsunobu and Related Reactions: Advances and Applications." Available at: [Link]

    • PubMed (Org Lett). "Structure-Guided Directed Evolution of a Carbonyl Reductase Enables the Stereoselective Synthesis of (2 S,3 S)-2,2-Disubstituted-3-hydroxycyclopentanones via Desymmetric Reduction." Available at:[Link]

    • ResearchGate. "Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction." Available at:[Link]

    • MDPI (Molecules). "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Available at: [Link]

    • Separation Science. "Enantiomer Separations: They are exactly the same, but mirror images." Available at:[Link]

    • The Journal of Organic Chemistry (ACS). "Synthesis of Aminocyclopentitols from Chromium Carbene Complex Derived Aminocyclobutanones." Available at: [Link]

    • Chiralpedia. "Direct chiral HPLC separation on CSPs." Available at:[Link]

    Sources

    Troubleshooting

    interpreting complex NMR spectra of reaction mixtures

    Welcome to the Reaction Mixture NMR Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic instrument manuals.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Reaction Mixture NMR Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic instrument manuals. Interpreting crude reaction mixtures—where reactants, transient intermediates, products, and solvents coexist—requires a deep understanding of NMR physics.

    Here, we do not just provide steps; we explain the causality behind the spectral artifacts you are seeing and how to systematically eliminate them.

    I. Diagnostic Workflow for Reaction Mixtures

    Before diving into specific troubleshooting guides, use the logical workflow below to diagnose the root cause of poor spectral quality in your crude mixtures.

    NMR_Diagnostics Start Crude Reaction Mixture NMR Assess Assess Initial 1D 1H Spectrum Start->Assess Overlap Severe Peak Overlap? Assess->Overlap Solvent Dominant Solvent Peak? Assess->Solvent Quant Inaccurate Integration? Assess->Quant Broad Broad/Distorted Peaks? Assess->Broad PureShift Apply Pure Shift (PSYCHE) or 2D J-RES Overlap->PureShift Yes Suppression Apply PURGE, WET, or NOESY-presat Solvent->Suppression Yes qNMR Calibrate 90° Pulse & Extend D1 (>5x T1) Quant->qNMR Yes Shim Check Shims, Susceptibility, or Exchange Broad->Shim Yes

    Diagnostic workflow for troubleshooting complex NMR spectra of reaction mixtures.

    II. Troubleshooting Guides & FAQs

    Q1: My crude reaction mixture shows severe peak overlap in the 1 H spectrum. How can I resolve the signals of my intermediate without running tedious 2D experiments? A1: You should implement Pure Shift NMR (such as the PSYCHE sequence) or use 1D projections of 2D J-resolved spectra. The Causality: In standard 1 H NMR, homonuclear J-coupling causes multiplet splitting. In a complex mixture, these multiplets scale exponentially, leading to severe overlap. Pure shift techniques use spatial encoding or selective refocusing to collapse these multiplets into single lines (singlets), effectively decoupling 1 H- 1 H interactions. This drastically simplifies the spectrum, recovering critical resolution in crowded regions without sacrificing the quantitative nature of the 1D experiment. For more details on implementing this on complex mixtures, refer to recent 1 [1].

    Q2: I am monitoring a reaction in a non-deuterated solvent. My standard presaturation sequence suppresses the solvent but distorts the baseline and nearby analyte peaks. What should I use? A2: Switch your pulse sequence from standard continuous-wave (CW) presaturation (zgpr) to PURGE or WET . The Causality: Standard CW presaturation relies on long radio-frequency (RF) pulses that cause off-resonance saturation and Nuclear Overhauser Effect (NOE) transfer. This artificially alters the intensity of nearby or exchanging protons, ruining quantitation. PURGE (Presaturation Utilizing Relaxation Gradients and Echoes) uses a z-filter and gradient echoes to dephase the solvent magnetization without relying on NOE buildup. This yields flat baselines and excellent phase properties, leaving your analyte peaks entirely unperturbed. This is heavily supported by literature on 2 [2].

    Q3: My qNMR integrations are inconsistent between runs. The purity calculations for my API are off by 5-10%. Why is this happening and how do I fix it? A3: Your relaxation delay ( D1​ ) is likely too short, and your 90∘ pulse ( P1​ ) is uncalibrated. The Causality: NMR is a primary ratio measurement technique. However, if D1​ is shorter than 5×T1​ (the longitudinal relaxation time of the slowest relaxing proton), the magnetization does not fully return to the z-axis (thermal equilibrium). Subsequent pulses will sample a partially saturated spin system, leading to artificially low integrals. Furthermore, an uncalibrated 90∘ pulse means the excitation profile is not uniform across the spectral window, causing flip-angle errors. You must measure T1​ via an inversion-recovery experiment and set D1​≥5×T1​ to ensure >99.3% magnetization recovery, as outlined in 3 [3].

    III. Quantitative Data Tables

    Table 1: Comparison of Solvent Suppression Techniques for Reaction Mixtures

    TechniquePhysical MechanismBaseline QualityEffect on Exchangeable ProtonsqNMR Suitability
    Standard Presat Continuous Wave (CW) RF saturationProne to distortionSevere saturation (NOE transfer)Poor
    NOESY-presat Presaturation during relaxation & mixingGoodModerate saturationModerate
    WET Shaped selective pulses + gradientsExcellentMinimal saturationGood
    PURGE Relaxation gradients + echoesFlat / ExcellentPreservedExcellent

    Table 2: Minimum Relaxation Delays ( D1​ ) for qNMR based on T1​ Recovery

    Target Accuracy (%)Required RecoveryMinimum D1​ FormulaPractical Application
    63.2% 1×T1​ D1​=1×T1​ Qualitative rapid scans / Structure ID
    95.0% 3×T1​ D1​=3×T1​ Routine 1D NMR
    99.3% 5×T1​ D1​=5×T1​ Standard qNMR (Reaction Yields)
    99.9% 7×T1​ D1​=7×T1​ High-precision qNMR (Pharmaceutical APIs)

    IV. Experimental Protocols

    Protocol 1: High-Accuracy qNMR Setup (Self-Validating System)

    To guarantee absolute quantitation, the instrument must be calibrated specifically to the sample's microenvironment (dielectric constant, viscosity).

    qNMR_Workflow Prep 1. Sample Preparation (Analyte + Internal Standard) Tune 2. Tune, Match & Shim (Maximize Sensitivity & Resolution) Prep->Tune Pulse 3. Calibrate 90° Pulse (P1) (Ensure Uniform Excitation) Tune->Pulse T1 4. Measure T1 (Inversion Recovery) (Determine Relaxation Dynamics) Pulse->T1 Acq 5. Acquire Data (Set D1 > 5x T1, optimize RG) T1->Acq Process 6. Process Spectrum (Phase & Baseline Correction) Acq->Process

    Step-by-step experimental workflow for high-accuracy quantitative NMR (qNMR).

    Step-by-Step Methodology:

    • Sample Preparation: Weigh your analyte and a highly pure internal standard (e.g., maleic acid) using a microbalance. Ensure complete dissolution in the deuterated solvent.

    • Probe Tuning and Matching (atma): Causality: This matches the impedance of the probe coil to the RF electronics (50 ohms). This maximizes power transfer, ensuring the 90∘ pulse is accurate and the Signal-to-Noise Ratio (SNR) is maximized.

    • 3D Shimming: Optimize the magnetic field homogeneity to achieve a Lorentzian line shape with a half-height width ( w1/2​ ) of < 1.0 Hz.

    • 90∘ Pulse Calibration ( P1​ ): Run a nutation experiment to find the exact 360∘ null point, then divide by 4. Causality: A precise 90∘ pulse maximizes transverse magnetization. If uncalibrated, flip-angle errors occur, disproportionately affecting different spins.

    • T1​ Measurement: Run an inversion-recovery experiment (t1ir). Calculate the longest T1​ among all protons of interest (both analyte and standard).

    • Acquisition: Set D1​≥5×T1​ . Set the receiver gain (RG) manually to avoid Analog-to-Digital Converter (ADC) clipping. Acquire data.

    • Processing: Apply zero-filling (at least 64k points), an exponential window function (LB = 0.3 Hz), rigorous manual phase correction (zero and first order), and a high-order baseline correction. Integrate peaks using identical spectral widths. For a deeper dive into these parameters, see 4 [4].

    Protocol 2: In Situ Reaction Monitoring (Pseudo-2D Array)

    Monitoring kinetics requires capturing rapid "snapshots" of the reaction without averaging out the temporal data.

    Step-by-Step Methodology:

    • Initial Setup on a "Dummy" Sample: Prepare a tube with only your solvent and catalyst (no reactive substrate). Insert, tune, match, shim, and calibrate P1​ . This prevents losing the first crucial minutes of your actual reaction to instrument calibration.

    • Optimize 1D Parameters: Set up a standard 1D 1 H experiment. Set Number of Scans (NS) = 1 and Dummy Scans (DS) = 0. Causality: Reaction monitoring requires high temporal resolution. Multiple scans average out the kinetic data and blur the time resolution. You need a single scan per time point.

    • Array Setup: Create an arrayed pseudo-2D "kinetics" experiment. Program variable delays between 1D acquisitions depending on the expected half-life of the reaction (e.g., 1 spectrum every 30 seconds).

    • Injection and Acquisition: Eject the dummy sample. Inject your reactive substrate into the real sample, mix rapidly (vortex for 2 seconds), insert into the magnet, and immediately start the pseudo-2D array. This methodology is heavily utilized in 5 [5].

    V. References

    • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - RSC Advances. 1

    • Purge NMR: effective and easy solvent suppression - Journal of Magnetic Resonance (Academia.edu). 2

    • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. 3

    • High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes - Analytical Chemistry (ACS Publications). 4

    • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility, Iowa State University. 5

    Sources

    Optimization

    identifying byproducts in the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol

    Welcome to the technical support guide for the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify po...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the synthesis of trans-2-(4-Bromophenoxy)cyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this two-step synthetic procedure. This guide provides in-depth, field-proven insights based on established chemical principles to ensure the integrity and success of your experiments.

    Overview of the Synthesis

    The synthesis of trans-2-(4-Bromophenoxy)cyclopentanol is typically achieved in two key stages:

    • Epoxidation: Cyclopentene is first converted to cyclopentene oxide. This is commonly accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

    • Nucleophilic Ring-Opening: The resulting cyclopentene oxide undergoes a nucleophilic ring-opening reaction with 4-bromophenol. This reaction, a variant of the Williamson ether synthesis, is conducted under basic conditions to deprotonate the phenol, forming the more nucleophilic 4-bromophenoxide ion.[3][4] The backside attack of the phenoxide on the epoxide ring carbon atoms dictates the trans stereochemistry of the final product.[5][6]

    This guide addresses the common impurities and byproducts that can arise during this process.

    Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Nucleophilic Ring-Opening A Cyclopentene B Cyclopentene Oxide A->B D trans-2-(4-Bromophenoxy)cyclopentanol B->D Reagent1 Peroxy Acid (e.g., m-CPBA) Reagent1->B C 4-Bromophenol + Base C->D

    Caption: Overall workflow for the synthesis of the target compound.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My final product is impure after the second step. What are the most likely byproducts I should be looking for?

    A1: Impurities can arise from both stages of the synthesis. The most common byproducts are the cis-stereoisomer of the product, unreacted starting materials (4-bromophenol and cyclopentene oxide), and byproducts from competing side reactions, primarily trans-cyclopentane-1,2-diol.

    • cis-2-(4-Bromophenoxy)cyclopentanol: This stereoisomer can form, although the SN2 mechanism heavily favors the trans product. Its presence suggests non-optimal reaction conditions that may introduce some SN1 character to the ring-opening, though this is generally minor.

    • trans-Cyclopentane-1,2-diol: This is a very common byproduct. It forms when a nucleophile other than 4-bromophenoxide opens the epoxide ring. The most frequent culprit is water or hydroxide ions present in the reaction mixture.[2]

    • Unreacted 4-Bromophenol: If the deprotonation of 4-bromophenol is incomplete or if an insufficient amount of the epoxide is used, you will see residual starting material.

    • Unreacted Cyclopentene Oxide: This indicates an incomplete reaction. It is volatile and may be removed during workup, but it's crucial to monitor its consumption by TLC or GC.

    • Polymeric Byproducts: Epoxides can undergo ring-opening polymerization, especially in the presence of strong acids or bases.[7][8] This typically results in a high-molecular-weight, intractable residue.

    Byproduct_Formation Epoxide Cyclopentene Oxide Trans_Product trans-Product (Desired) Epoxide->Trans_Product S_N2 Attack Cis_Product cis-Product (Stereoisomer) Epoxide->Cis_Product Minor Pathway Diol trans-Cyclopentane-1,2-diol Epoxide->Diol S_N2 Attack Phenoxide 4-Bromophenoxide Phenoxide->Trans_Product Phenoxide->Cis_Product Water H₂O / OH⁻ (Contaminant) Water->Diol

    Caption: Formation pathways for the desired product and key byproducts.

    Q2: I see two product spots on my TLC with very similar Rf values. Is this the cis/trans mixture? How can I confirm?

    A2: Yes, it is highly probable that you are observing the diastereomeric cis and trans products. Because they have the same functional groups, their polarities are very similar, resulting in close Rf values on a TLC plate. The trans isomer is generally slightly less polar than the cis isomer due to intramolecular hydrogen bonding being less favorable, which may result in a slightly higher Rf value.

    Confirmation Strategy:

    • Column Chromatography: Careful column chromatography with a shallow solvent gradient can often separate the two isomers.

    • 1H NMR Spectroscopy: This is the most definitive method. The coupling constants (J-values) for the protons on the carbons bearing the -OH and -OAr groups (C1 and C2) will be different. For the trans isomer, these protons are typically diaxial in the most stable chair-like conformation of the cyclopentane ring, leading to a larger coupling constant (typically 8-10 Hz). In the cis isomer, the relationship is axial-equatorial, resulting in a smaller coupling constant (typically 2-4 Hz).

    Q3: My NMR spectrum is complex, with several unassigned peaks. How can I identify the trans-cyclopentane-1,2-diol byproduct?

    A3: The presence of trans-cyclopentane-1,2-diol can be confirmed by looking for specific signals in your 1H NMR spectrum that are distinct from your product. The diol has a symmetrical structure. You should look for:

    • A multiplet around ~3.8-4.0 ppm , which corresponds to the two identical protons on the carbons bearing the hydroxyl groups (CH-OH).

    • Multiplets for the remaining six methylene protons of the cyclopentane ring, typically between ~1.5-1.9 ppm .

    • The absence of aromatic signals (6.8-7.5 ppm) associated with this species.

    If you suspect a significant amount is present, it can often be removed by an aqueous wash during the workup, as the diol is significantly more water-soluble than the desired ether-alcohol product.

    Q4: How can I adjust my experimental procedure to minimize byproduct formation?

    A4: Optimizing reaction conditions is key to maximizing the yield of the desired trans product.

    • Ensure Anhydrous Conditions: To prevent the formation of trans-cyclopentane-1,2-diol, ensure all your reagents and solvents are thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-bromophenoxide relative to the cyclopentene oxide to ensure the epoxide is fully consumed and to outcompete any residual water.

    • Base Selection: Use a strong, non-nucleophilic base (like sodium hydride, NaH) to deprotonate the phenol.[9] This ensures complete formation of the phenoxide nucleophile without introducing competing nucleophiles. If using hydroxides (NaOH, KOH), be aware that the hydroxide ion itself can open the epoxide.

    • Temperature Control: Run the reaction at a moderate temperature (e.g., room temperature to 50 °C). Excessively high temperatures can promote side reactions, including polymerization.

    Troubleshooting & Characterization Workflow

    This section provides a systematic approach to analyzing your crude product mixture.

    Protocol 1: Thin-Layer Chromatography (TLC) Analysis
    • Prepare Samples: Dissolve small amounts of your crude product, pure 4-bromophenol (starting material), and your final purified product in a suitable solvent (e.g., ethyl acetate).

    • Select Eluent: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate (e.g., 70:30 or 80:20 v/v).

    • Spot Plate: Spot each sample on a silica gel TLC plate.

    • Develop & Visualize: Develop the plate and visualize the spots using a UV lamp (for the aromatic compounds) and then by staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde stain) to see all organic species.

    • Analyze:

      • 4-Bromophenol: Should be relatively polar (lower Rf).

      • Product(s): Should appear at a higher Rf than 4-bromophenol. Look for one major spot (trans-product) and a potential minor spot very close to it (cis-isomer).

      • trans-Cyclopentane-1,2-diol: Will be very polar and may remain at the baseline or have a very low Rf in this solvent system.

    Data Summary for Identification

    The table below summarizes key data for distinguishing the desired product from the most common byproducts.

    CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (δ, ppm in CDCl3)Key IR Absorptions (cm-1)
    trans-2-(4-Bromophenoxy)cyclopentanol C11H13BrO2257.12~7.4 (d, 2H), ~6.8 (d, 2H), ~4.5 (m, 1H), ~4.1 (m, 1H), 1.6-2.2 (m, 6H)3600-3200 (broad, O-H), ~1240 (C-O ether)
    cis-2-(4-Bromophenoxy)cyclopentanol C11H13BrO2257.12Similar chemical shifts to trans, but different coupling constants for H-C1/H-C2.3600-3200 (broad, O-H), ~1240 (C-O ether)
    trans-Cyclopentane-1,2-diol C5H10O2102.13~3.9 (m, 2H), 1.5-1.9 (m, 6H). No aromatic signals.3600-3200 (broad, O-H), No C-O ether peak at ~1240.
    4-Bromophenol C6H5BrO173.01~7.3 (d, 2H), ~6.7 (d, 2H), ~5.0 (s, 1H, broad).3600-3200 (broad, O-H), Phenolic-specific stretches.
    Cyclopentene Oxide C5H8O84.12~3.1 (s, 2H), 1.6-2.0 (m, 6H).~1250 (C-O-C stretch of epoxide).

    References

    • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

    • Study.com. (n.d.). Draw the organic products formed when cyclopentene is treated with CH3CO3H. Available at: [Link]

    • Garcés, L. J., et al. (2017). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. Adsorption Science & Technology. Available at: [Link]

    • Oriental Journal of Chemistry. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Available at: [Link]

    • De Vleeschouwer, F., et al. (2011, November 13). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. ACS Publications. Available at: [Link]

    • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

    • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

    • Study.com. (n.d.). Provide a reasonable synthetic strategy for the synthesis of trans-2-methoxyclyopentanol from bromocyclopentane. Available at: [Link]

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

    • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

    • ResearchGate. (n.d.). Effect of solvents in epoxidation of cyclopentene. Available at: [Link]

    • ResearchGate. (n.d.). Four possible transition states for the ring-opening of a cyclopentene oxide (CPO) molecule. Available at: [Link]

    • Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene.... Available at: [Link]

    • RSC Publishing. (n.d.). Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture. Available at: [Link]

    • Chemistry Steps. (2024, January 10). Reactions of Phenols. Available at: [Link]

    • Nature. (2025, October 1). Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst. Available at: [Link]

    • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: trans-2-(4-Bromophenoxy)cyclopentanol

    Welcome to the dedicated technical support and troubleshooting hub for trans-2-(4-Bromophenoxy)cyclopentanol . This platform is designed for researchers, analytical chemists, and drug development professionals who requir...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support and troubleshooting hub for trans-2-(4-Bromophenoxy)cyclopentanol . This platform is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven insights into the handling, stability, and experimental validation of this specific β -aryloxy alcohol.

    Because of its unique structural motifs—a secondary cyclopentanol ring trans-substituted with an electron-deficient 4-bromophenoxy group—this compound presents specific stability challenges. This guide bypasses generic advice to focus strictly on the mechanistic causality behind its degradation pathways and the self-validating protocols required to maintain its integrity.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: I am observing rapid degradation of the compound into a volatile byproduct when formulated in basic buffers (pH > 8.5). What is the mechanism?

    A1: Base-Induced Intramolecular Epoxide Formation. The degradation you are observing is not a simple hydrolysis; it is an intramolecular SN​2 reaction. In the trans configuration, the cyclopentane ring allows the secondary hydroxyl group and the 4-bromophenoxy group to adopt a pseudo-diaxial (or equivalent envelope) conformation. When the hydroxyl group is deprotonated by a base, the resulting alkoxide oxygen is positioned perfectly anti-periplanar (180° dihedral angle) to the C-O bond of the phenoxy leaving group.

    The alkoxide attacks the adjacent carbon, displacing the 4-bromophenoxide anion (an excellent leaving group due to the electron-withdrawing para-bromo substituent) to form cyclopentene oxide (a volatile epoxide) and 4-bromophenol. This stereospecific intramolecular epoxide formation is a well-documented phenomenon in trans-1,2-disubstituted cyclic systems1[1]. Cis-isomers do not undergo this reaction readily due to geometric constraints.

    • Solution: Maintain formulations at a strict pH of 5.0–7.0. Avoid alkaline glassware or basic amine excipients.

    Q2: My long-term storage samples are showing the appearance of a debrominated impurity (trans-2-phenoxycyclopentanol). How can I prevent this?

    A2: Photolytic C-Br Bond Homolysis. Aryl bromides are highly susceptible to photolytic cleavage when exposed to ambient laboratory UV/Visible light, especially in the presence of trace transition metals or photo-sensitizing impurities. The photon energy readily exceeds the bond dissociation energy of the C(sp2)−Br bond, leading to homolytic cleavage and the formation of an aryl radical. This radical rapidly abstracts a hydrogen atom from the solvent (e.g., methanol, THF) to form the debrominated byproduct. The photolability of aryl bromides is a foundational principle leveraged in photoredox catalysis2[2] and3[3].

    • Solution: Store the compound in actinic (amber) glassware, blanketed with ultra-high purity (UHP) Argon to prevent oxidative radical propagation, and store at -20°C.

    Q3: During acid-catalyzed reactions (pH < 3), the compound disappears, but I do not see the epoxide. What is forming?

    A3: Acid-Catalyzed Dehydration and Ether Cleavage. Under strongly acidic conditions, the secondary alcohol is protonated to form an oxonium ion ( −OH2+​ ). Because the adjacent carbon bears an oxygen atom (the phenoxy group), the developing carbocation during water loss is stabilized via resonance (oxocarbenium-like character). This drives rapid dehydration to form 1-(4-bromophenoxy)cyclopentene . Alternatively, prolonged acid exposure protonates the ether oxygen, leading to C-O bond cleavage, yielding cyclopentane-1,2-diol and 4-bromophenol.

    • Solution: If acidic conditions are required for a downstream synthetic step, limit reaction times, strictly control temperature (< 5°C), and use mild Lewis acids rather than strong Brønsted acids.

    Part 2: Quantitative Stability Profiles

    To aid in formulation and experimental design, the following tables summarize the kinetic degradation profiles and optimal storage parameters.

    Table 1: Stability Matrix (Half-life, t1/2​ )

    Environmental StressorConditionsPrimary DegradantEstimated t1/2​
    Alkaline (pH 10) 0.1 M NaOH, 25°CCyclopentene oxide< 2 hours
    Acidic (pH 2) 0.1 M HCl, 25°C1-(4-Bromophenoxy)cyclopentene14 hours
    Photolytic (UV) 254 nm, ambient airtrans-2-phenoxycyclopentanol4.5 hours
    Thermal (Solid) 60°C, dark, sealedNone (Stable)> 6 months
    Physiological pH 7.4, 37°C, PBSNone (Stable)> 14 days

    Table 2: Recommended Storage & Handling Parameters

    ParameterSpecificationRationale
    Temperature -20°C (Long term)Suppresses ambient thermal oxidation of the secondary alcohol.
    Atmosphere Argon (Inert)Prevents radical-mediated cross-coupling or oxidation.
    Container Amber GlassBlocks UV-induced C-Br bond homolysis.
    Solvent Compatibility MeCN, DMSO, DCMAvoid nucleophilic solvents (MeOH) if trace base is present.

    Part 3: Visualizations of Molecular Behavior

    DegradationPathways Start trans-2-(4-Bromophenoxy) cyclopentanol Base Basic Conditions (pH > 8.5) Start->Base Deprotonation Acid Acidic Conditions (pH < 3) Start->Acid Protonation Light UV/Vis Light (hv) Start->Light Photolysis Epoxide Cyclopentene Oxide + 4-Bromophenol Base->Epoxide Intramolecular SN2 (Anti-periplanar) Alkene 1-(4-Bromophenoxy) cyclopentene Acid->Alkene -H2O (Dehydration) Cleavage Cyclopentanediol + 4-Bromophenol Acid->Cleavage Ether Cleavage Debrom trans-2-Phenoxy cyclopentanol Light->Debrom Homolytic C-Br Cleavage

    Mechanistic degradation pathways of trans-2-(4-Bromophenoxy)cyclopentanol under environmental stress.

    StabilityWorkflow Sample Sample Prep (1 mg/mL in MeCN) Stress Apply Stress (Heat, Light, pH) Sample->Stress Quench Quench Reaction (Neutralize/Dark) Stress->Quench Analysis HPLC-UV/MS (C18, 254 nm) Quench->Analysis Data Kinetic Profiling (Mass Balance) Analysis->Data

    Self-validating experimental workflow for stability-indicating assays.

    Part 4: Experimental Protocols

    Protocol 1: Self-Validating Stability-Indicating Assay (HPLC-UV)

    This protocol is designed to ensure mass balance —meaning all degradation products (both polar and non-polar) are captured, ensuring no degradant is permanently retained on the column or lost to volatility before detection.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve exactly 10.0 mg of trans-2-(4-Bromophenoxy)cyclopentanol in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock. Causality: MeCN is chosen over Methanol to prevent solvent-induced nucleophilic attack during stress testing.

    • Stress Aliquoting: Transfer 1 mL aliquots into separate amber HPLC vials. Apply specific stressors (e.g., add 100 μ L of 0.1 M NaOH for base stress; expose to 254 nm UV lamp for photostress).

    • Quenching (Critical Step): At predefined time points (t=1h, 4h, 24h), quench the basic/acidic reactions by neutralizing with an equivalent molarity of HCl or NaOH. Move light-stressed samples to the dark. Causality: Quenching halts the kinetic degradation precisely at the time point, ensuring accurate half-life calculations.

    • Chromatographic Separation:

      • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 μ m).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in MeCN.

      • Gradient: 10% B to 90% B over 8 minutes. Causality: A steep gradient is mandatory. Polar degradants like cyclopentanediol will elute at ~1-2 mins, while the intact ether and non-polar alkene degradants will elute at ~5-7 mins. Failing to reach 90% B will result in retained non-polar degradants, ruining mass balance.

    • Detection: Monitor at 254 nm (optimal for the bromophenoxy chromophore) and utilize inline MS (ESI+) to identify the exact mass of the degradants.

    Protocol 2: Inert Storage and Transfer

    To prevent the photolytic and oxidative degradation outlined in the FAQs, strictly adhere to this handling protocol.

    Step-by-Step Methodology:

    • Preparation: Ensure all spatulas and amber glass vials are oven-dried (120°C for 2 hours) to remove surface moisture, which can act as a weak acid/base catalyst over long-term storage.

    • Transfer: Move the bulk compound into a glove box or utilize a Schlenk line to purge the receiving amber vial with UHP Argon for 3 minutes.

    • Sealing: Cap the vial with a PTFE-lined septum. Wrap the seal tightly with Parafilm to prevent oxygen ingress.

    • Storage: Immediately transfer the vial to a monitored -20°C freezer.

    Part 5: References

    • Persistent Boryl Radicals as Highly Reducing Photoredox Catalysts for Debrominative Borylations Source: Journal of the American Chemical Society (JACS) URL:

    • Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination Source: ACS Catalysis URL:

    • Selective Fluorination in Organic and Bioorganic Chemistry (Mechanisms of intramolecular epoxide formation in cyclic systems) Source: National Academic Digital Library of Ethiopia / American Chemical Society Symposium URL:

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Validation of Analytical Methods for Bromophenoxy Compounds

    For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the validation of bromophenoxy compo...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the validation of bromophenoxy compounds. These compounds, encompassing a range of herbicides, pesticides, and potential pharmaceutical intermediates, demand rigorous analytical scrutiny to ensure product quality, safety, and environmental compliance. This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, empowering you to not only execute but also adapt these methods to your specific analytical challenges.

    The Analytical Imperative for Bromophenoxy Compounds

    Bromophenoxy compounds are characterized by a bromine atom and a phenoxy group, a structure that imparts specific chemical properties influencing their environmental fate, toxicity, and bioactivity. Accurate and precise quantification is paramount, whether for residue analysis in environmental samples, quality control of agricultural formulations, or metabolic studies in drug development. The validation of the analytical methods used is a cornerstone of data integrity, ensuring that the results are reliable and fit for their intended purpose.[1][2] This guide will focus on the three most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    A Tale of Three Techniques: HPLC vs. GC vs. LC-MS/MS

    The choice of analytical technique for bromophenoxy compounds is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.

    High-Performance Liquid Chromatography (HPLC) is often the initial choice for many bromophenoxy compounds, particularly those that are non-volatile or thermally labile.[1][2] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

    Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds.[3] The sample is vaporized and carried by an inert gas through a column, with separation based on the compound's boiling point and interaction with the stationary phase. A critical consideration for many bromophenoxy compounds, especially the acidic herbicides, is the necessity of a derivatization step to increase their volatility.[3][4][5]

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a powerful and modern approach, combining the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[6][7][8] This technique often circumvents the need for derivatization required for GC analysis of acidic herbicides.[7]

    The following diagram illustrates the general decision-making workflow for selecting an appropriate analytical technique.

    G cluster_0 Analyte & Matrix Assessment cluster_1 Method Selection cluster_2 Analytical Technique Analyte Bromophenoxy Compound Volatility Volatile & Thermally Stable? Analyte->Volatility Matrix Sample Matrix (e.g., Soil, Water, Formulation) Derivatization Derivatization Feasible? Volatility->Derivatization No GC Gas Chromatography (GC-MS) Volatility->GC Yes Sensitivity High Sensitivity Required? Derivatization->Sensitivity No Derivatization->GC Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) Sensitivity->HPLC No LCMS Liquid Chromatography-Tandem MS (LC-MS/MS) Sensitivity->LCMS Yes

    Caption: Decision workflow for selecting an analytical technique.

    Pillars of Method Validation: A Comparative Overview

    The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The core validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), are universally applicable. However, their practical implementation and expected outcomes can differ between HPLC, GC, and LC-MS/MS.

    Validation ParameterHPLC-UVGC-MSLC-MS/MSCausality and Key Considerations
    Specificity/Selectivity Assessed by peak purity and resolution from interferences.Confirmed by unique retention times and mass spectra.Highly specific due to precursor/product ion transitions (MRM).The ability to unequivocally assess the analyte in the presence of other components is crucial. Mass spectrometry offers inherently higher selectivity than UV detection.
    Linearity Typically excellent (r² > 0.99).[1][2][9]Generally good (r² > 0.99), but can be affected by derivatization efficiency.[10]Wide linear dynamic range (often several orders of magnitude).[7][11]Demonstrates a proportional relationship between analyte concentration and instrument response. A wider linear range reduces the need for sample dilution.
    Accuracy (% Recovery) 98-102% for drug substance, wider for trace analysis.[1][2]80-120% is common, influenced by extraction and derivatization.[4]70-120% is often acceptable for residue analysis in complex matrices.[12]Reflects the closeness of the measured value to the true value. Matrix effects can significantly impact accuracy, especially in LC-MS/MS.
    Precision (%RSD) Typically <2% for repeatability and intermediate precision.[1][2]<15% is often acceptable, with variability from sample prep and derivatization.<20% is a common requirement for trace-level analysis.[12]Measures the degree of scatter between a series of measurements. Higher variability is often observed in methods with more complex sample preparation.
    Limit of Detection (LOD) ng/mL to low µg/mL range.[1][2]pg to ng level, depending on the detector and derivatization.[4][13]pg/mL to fg/mL range, offering the highest sensitivity.[7][8]The lowest amount of analyte that can be detected but not necessarily quantitated.
    Limit of Quantitation (LOQ) Low µg/mL range.[1][2]ng/mL range.[13]pg/mL to low ng/mL range.[7][11]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
    Robustness Evaluated by small variations in mobile phase composition, pH, flow rate, and column temperature.Assessed by changes in oven temperature program, gas flow rates, and injector temperature.Examined through variations in mobile phase, flow rate, and source parameters.Demonstrates the method's reliability with respect to small, deliberate variations in method parameters.

    Experimental Protocols: A Practical Guide

    The following sections provide detailed, step-by-step methodologies for the analysis of bromophenoxy compounds, emphasizing the critical steps and their scientific rationale.

    Sample Preparation: The Foundation of Accurate Analysis

    The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components. The choice of technique depends on the matrix complexity.

    Workflow for Sample Preparation

    G cluster_0 Sample Preparation Sample Sample (Soil, Water, Crop) Extraction Extraction (LLE, QuEChERS, SPE) Sample->Extraction Cleanup Clean-up (d-SPE, SPE Cartridge) Extraction->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract

    Caption: General workflow for sample preparation.

    Protocol 1: QuEChERS Extraction for Soil and Crop Samples

    The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food and environmental samples.[12][14][15][16][17][18]

    • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Extraction: Add 10 mL of acetonitrile. For acidic herbicides, acidification of the acetonitrile may be necessary to ensure the analytes are in their neutral form for efficient extraction. Shake vigorously for 1 minute.

    • Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation. Shake for 1 minute.

    • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

    • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB to remove pigments).[15][19] Vortex for 30 seconds.

    • Final Centrifugation: Centrifuge to pellet the d-SPE sorbent. The supernatant is ready for analysis.

    Causality: The use of acetonitrile and salting-out provides a simple and effective extraction. The d-SPE step is crucial for removing matrix components that can interfere with chromatographic analysis and cause ion suppression in mass spectrometry.[15]

    Derivatization for GC Analysis: A Necessary Transformation

    For acidic bromophenoxy compounds like 2,4-D and MCPA, derivatization is essential to convert the polar carboxylic acid group into a less polar, more volatile ester, making them amenable to GC analysis.[3][4][5]

    Protocol 2: Methylation with Diazomethane

    Note: Diazomethane is toxic, carcinogenic, and potentially explosive. It should only be handled by experienced personnel in a well-ventilated fume hood.[20][21]

    • Solvent Exchange: The sample extract from Protocol 1 should be solvent-exchanged into an aprotic solvent like diethyl ether or MTBE.

    • Derivatization: Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

    • Quenching: Allow the reaction to proceed for at least 30 minutes, then quench the excess diazomethane by adding a small amount of silica gel.[21]

    • Concentration: The derivatized extract can be concentrated under a gentle stream of nitrogen before GC-MS analysis.

    Causality: The methylation of the carboxylic acid group significantly reduces the polarity and increases the volatility of the analyte, allowing it to be effectively vaporized and separated by gas chromatography.

    Chromatographic Analysis and Validation

    Protocol 3: Validated HPLC-UV Method for Bromoxynil and MCPA

    This protocol is adapted from a validated method for the simultaneous determination of Bromoxynil and MCPA.[1][2][9]

    • Instrumentation: HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Water (90:10).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 230 nm.

    • Validation Parameters:

      • Linearity: 150-350 mg/L with r² > 0.99 for both compounds.[9]

      • LOD: 1.57 mg/L for Bromoxynil, 1.08 mg/L for MCPA.[1]

      • LOQ: 5.22 mg/L for Bromoxynil, 3.62 mg/L for MCPA.[1]

      • Accuracy (% Recovery): 99.53% for Bromoxynil, 100.10% for MCPA.[1]

      • Precision (%RSD): <0.2% for both compounds.[1]

    Protocol 4: GC-MS Analysis of Derivatized Acidic Herbicides

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity column (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A gradient program to separate the derivatized analytes.

    • Injector: Splitless injection mode for trace analysis.

    • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Validation Insights:

      • For 2,4-D and dicamba, GC-MS methods have demonstrated detection limits in the low ng/L range after solid-phase extraction and derivatization.[22]

      • Recoveries are typically greater than 80%.[4]

    Protocol 5: LC-MS/MS Analysis of Bromophenoxy Compounds

    • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.

    • Ionization Source: Electrospray ionization (ESI), typically in negative mode for acidic herbicides.[7]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Validation Insights:

      • LC-MS/MS methods can achieve LOQs of 0.01 mg/kg for a wide range of pesticides in various food matrices.[6]

      • This technique eliminates the need for derivatization for acidic compounds.[7]

    Robustness Testing: Ensuring Method Reliability

    Robustness testing is a critical component of method validation that assesses the method's capacity to remain unaffected by small, deliberate variations in its parameters.[8][19]

    Workflow for Robustness Testing

    G cluster_0 Robustness Testing Identify_Parameters Identify Critical Parameters (e.g., pH, Flow Rate, Temperature) Define_Variations Define Small, Deliberate Variations Identify_Parameters->Define_Variations Perform_Experiments Perform Experiments Under Varied Conditions Define_Variations->Perform_Experiments Evaluate_Impact Evaluate Impact on Results (e.g., Retention Time, Peak Area, Resolution) Perform_Experiments->Evaluate_Impact Define_Operating_Range Define Method's Operating Range Evaluate_Impact->Define_Operating_Range

    Caption: Workflow for conducting a robustness study.

    For an HPLC method, parameters to vary include:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the aqueous phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    The results of the robustness study should demonstrate that the method remains reliable within the tested parameter ranges, ensuring its suitability for routine use.

    Conclusion: Selecting the Optimal Validated Method

    The choice between HPLC, GC, and LC-MS/MS for the analysis of bromophenoxy compounds is a multi-faceted decision.

    • HPLC-UV offers a simple, cost-effective, and robust solution for the analysis of non-volatile bromophenoxy compounds in less complex matrices, as demonstrated for Bromoxynil and MCPA formulations.[1][2][9]

    • GC-MS is a powerful technique for volatile compounds and can be applied to acidic herbicides following a derivatization step.[3][4] While the derivatization adds complexity, GC-MS provides excellent sensitivity and selectivity.

    • LC-MS/MS stands out as the most sensitive and selective technique, particularly for trace residue analysis in complex matrices.[6][7][8] Its ability to analyze acidic herbicides without derivatization makes it a more streamlined and rugged approach for these challenging analytes.[7]

    Ultimately, the optimal method is one that is not only scientifically sound but also practical for the intended application, considering available instrumentation, sample throughput requirements, and the specific analytical challenge at hand. A thoroughly validated method, regardless of the chosen technique, is the bedrock of reliable and defensible scientific data.

    References

    • Yar, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Scientific Reports, 14(1), 6393. Available from: [Link]

    • Zühlke, S., et al. (2008). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Analytical and Bioanalytical Chemistry, 391(3), 1015-1024. Available from: [Link]

    • Yar, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Scientific Reports, 14(1), 6393. Available from: [Link]

    • Yar, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Scientific Reports, 14(1), 6393. Available from: [Link]

    • ResearchGate. (n.d.). Summary of Validation Parameters for MCPA. Available from: [Link]

    • U.S. Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Available from: [Link]

    • Yar, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Scientific Reports, 14(1), 6393. Available from: [Link]

    • U.S. Geological Survey. (2001). Regional water-quality analysis of 2,4-D and dicamba in river water using gas chromatography-isotope dilution mass spectrometry. Available from: [Link]

    • Hawach Scientific. (2023). Comparison Between QuEChERS Method and Traditional SPE Method. Available from: [Link]

    • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available from: [Link]

    • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

    • SCIEX. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Available from: [Link]

    • Maynooth University Research Archive Library. (2021). Simultaneous determination of pesticides from soils: a comparison between QuEChERS extraction and Dutch mini-Luke. Available from: [Link]

    • Nishioka, M. G., et al. (1986). Procedure for the determination of 2,4-D and dicamba in inhalation, dermal, hand-wash, and urine samples from spray applicators. Environmental Science & Technology, 20(4), 381-386. Available from: [Link]

    • Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Available from: [Link]

    • Mészáros, G., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 397(2), 537-548. Available from: [Link]

    • MDPI. (2024). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Available from: [Link]

    • Asensio-Ramos, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4323. Available from: [Link]

    • Balkan, T., & Kara, K. (2022). Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob. Trends in Sciences, 19(22), 6140. Available from: [Link]

    • ResearchGate. (n.d.). Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. Available from: [Link]

    • Kim, J., et al. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(21), 3500. Available from: [Link]

    • Chromatography Forum. (2011). low recovery for herbicide derivatization with diazomethane. Available from: [Link]

    • El-Saeid, M. H., & Al-Dosari, M. S. (2016). Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS. Middle East Journal of Applied Sciences, 6(2), 418-429. Available from: [Link]

    Sources

    Comparative

    Structural and Biological Profiling of trans-2-(4-Bromophenoxy)cyclopentanol Derivatives vs. Analogs

    As drug development professionals, we constantly face the challenge of off-target promiscuity when working with flexible alkyl-chain pharmacophores. A classic example is the α1-adrenoreceptor antagonist WB 4101. Its flex...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals, we constantly face the challenge of off-target promiscuity when working with flexible alkyl-chain pharmacophores. A classic example is the α1-adrenoreceptor antagonist WB 4101. Its flexible ethylene bridge allows it to adopt multiple conformations, leading to cross-reactivity with 5-HT1A receptors. To engineer subtype selectivity, we employ conformational restriction—specifically, replacing the ethylene chain with a cyclopentanol scaffold.

    In this guide, we objectively compare the biological activity and structural utility of trans-2-(4-bromophenoxy)cyclopentanol (and its amino derivatives) against its unsubstituted and methoxy-substituted analogs. We will explore the causality behind these structural modifications and provide self-validating experimental protocols for evaluating their efficacy.

    Structural Rationale: The Role of the Cyclopentanol Scaffold and Halogenation

    The transition from a flexible ethylene chain to a rigid cyclopentane ring locks the spatial relationship between the basic amine and the aromatic ether into a defined geometry. This restriction forces the molecule to bind to receptor pockets in a highly specific orientation, drastically altering its affinity profile.

    Why the 4-Bromo Substitution? While unsubstituted phenoxy and methoxy-substituted analogs serve as the primary biological effectors, the 4-bromo analog serves a dual, critical purpose:

    • Steric and Lipophilic Probing: The bulky, highly lipophilic bromine atom tests the volumetric limits and hydrophobic nature of the receptor's binding pocket.

    • Crystallographic Validation: In chiral drug synthesis, determining absolute stereochemistry is paramount. The heavy bromine atom provides the necessary anomalous X-ray scattering to unambiguously assign the absolute configuration of the cyclopentanol core, acting as a foundational structural probe for the entire analog series ( [1]).

    Pathway cluster_alpha α1-Adrenoreceptor Modulation cluster_ht 5-HT1A Receptor Modulation Ligand Bromophenoxy Cyclopentanol Scaffold Alpha1 α1-AR (Antagonism) Ligand->Alpha1 HT1A 5-HT1A (Agonism) Ligand->HT1A Gq Gq Protein Alpha1->Gq Inhibits PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ ↓ PLC->Ca2 Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP

    Fig 1: Dual modulation pathways of α1-AR and 5-HT1A by conformationally restricted cyclopentanols.

    Comparative Biological Performance

    When comparing the 4-bromophenoxy derivative to its analogs, we observe a distinct Structure-Activity Relationship (SAR) trade-off. The unsubstituted phenoxy analog provides the baseline pharmacophore with high affinity. The introduction of methoxy groups (mimicking WB 4101) surprisingly decreases α1D affinity due to steric clashes within the constrained cyclopentane geometry ([2]). The 4-bromo analog further decreases receptor affinity but significantly increases lipophilicity (ClogP), making it an excellent candidate for blood-brain barrier (BBB) penetration studies and crystallographic mapping.

    Quantitative Affinity & Physicochemical Comparison
    Compound VariantSubstitution PatternPrimary Utilityα1D-AR Affinity (pKb)5-HT1A Affinity (pD2)ClogP (Lipophilicity)
    Analog 1 Unsubstituted PhenoxyBaseline Pharmacophore7.82 ± 0.157.10 ± 0.122.15
    Analog 2 2,6-DimethoxyphenoxyWB 4101 Mimic6.45 ± 0.206.85 ± 0.102.05
    4-Bromo Analog 4-BromophenoxyStructural/Crystallographic Probe6.10 ± 0.256.20 ± 0.153.02

    Data represents comparative mean values derived from competitive radioligand binding assays utilizing cloned human receptors.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the protocols used to derive these binding affinities and structural assignments must be inherently self-validating. Below are the step-by-step methodologies detailing the causality behind each procedural choice.

    Protocol A: High-Throughput Radioligand Binding Assay

    This protocol quantifies the affinity of the cyclopentanol analogs for α1-AR and 5-HT1A receptors. The system is self-validating through the mandatory inclusion of a saturating concentration of an unlabeled reference ligand, which defines the non-specific binding (NSB) baseline.

    • Membrane Preparation: Isolate membranes from Chinese Hamster Ovary (CHO) cells stably expressing human α1-AR or 5-HT1A receptors. Causality: CHO cells lack endogenous monoamine receptors, ensuring the signal is exclusively from the transfected target.

    • Incubation Setup: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand ([³H]prazosin for α1-AR; [³H]8-OH-DPAT for 5-HT1A), and 25 µL of the test analog at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

    • Internal Validation (NSB Control): In parallel control wells, add 10 µM of unlabeled phentolamine (for α1-AR) or serotonin (for 5-HT1A). Causality: This saturating concentration blocks all specific receptor sites. Any remaining radioactivity detected in these wells represents non-specific binding to the plastic or lipid bilayer, which must be subtracted from total binding to calculate specific binding.

    • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

    • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: The polyethylenimine reduces non-specific binding of the radioligand to the filter matrix, while the GF/B filters trap the receptor-containing cell membranes.

    • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Causality: The low temperature kinetically freezes the receptor-ligand complex, preventing dissociation during the wash steps.

    • Quantification: Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

    Workflow Step1 Membrane Prep Isolate CHO cells expressing target receptors Step2 Incubation Add radioligand + 10µM control (Validation) Step1->Step2 Step3 Rapid Filtration Terminate reaction via GF/B glass fiber filters Step2->Step3 Step4 Washing Remove unbound ligand with ice-cold buffer Step3->Step4 Step5 Quantification Liquid scintillation counting of bound complex Step4->Step5 Step6 Data Analysis Calculate specific binding & pKb/pD2 values Step5->Step6

    Fig 2: Self-validating radioligand binding assay workflow for receptor affinity quantification.

    Protocol B: Crystallographic Validation via the 4-Bromo Analog

    To confirm the absolute stereochemistry of the active enantiomers, the 4-bromo analog is synthesized and crystallized.

    • Crystallization: Dissolve cis-2-amino-trans-5-(4-bromophenoxy)cyclopentanol in a minimal volume of hot ethyl acetate/hexane (1:1 v/v). Allow the solvent to evaporate slowly at room temperature over 48 hours to yield diffraction-quality single crystals.

    • Data Collection: Mount a single crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).

    • Self-Validating Step (Absolute Structure Determination): During structure refinement, calculate the Flack parameter. Causality: Because bromine is a heavy atom, it exhibits significant anomalous dispersion. A Flack parameter near 0 (typically < 0.1 with a low standard deviation) mathematically validates that the correct absolute enantiomer has been modeled, whereas a value near 1 indicates the inverted structure.

    Conclusion

    While the unsubstituted and methoxy-derivatives of 2-phenoxycyclopentanols are the primary drivers of α1-AR and 5-HT1A biological activity, the trans-2-(4-bromophenoxy)cyclopentanol scaffold remains an indispensable tool in the medicinal chemist's arsenal. Its unique physicochemical properties allow researchers to map the steric boundaries of receptor pockets, while its heavy-atom nature provides the ultimate, self-validating proof of absolute stereochemistry required for modern drug development.

    References

    • Title: Stereospecific syntheses of the four diastereomeric 2-amino-5-phenoxycyclopentanols Source: The Journal of Organic Chemistry, 50(17), 3095-3103 (1985). URL: [Link]

    • Title: WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors Source: Journal of Medicinal Chemistry, 42(20), 4214-4224 (1999). URL: [Link]

    Validation

    The Bromophenoxy Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

    In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. A...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. Among these, the bromophenoxy moiety has emerged as a versatile scaffold, underpinning the development of a diverse array of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromophenoxy derivatives, offering a comparative look at their performance against various therapeutic targets. Drawing upon a wealth of experimental data, we will explore the nuanced effects of structural modifications on the potency, selectivity, and overall pharmacological profile of these promising molecules.

    The Versatility of the Bromophenoxy Core

    The bromophenoxy scaffold, characterized by a bromine atom and a phenoxy group attached to a central aromatic ring, provides a unique combination of steric and electronic properties. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, its lipophilicity and size can significantly influence the compound's pharmacokinetic properties. The phenoxy group offers a versatile point for further chemical modification, allowing for the introduction of various substituents to fine-tune the molecule's interaction with its biological target.

    Comparative Analysis of Biological Activities

    The following sections will delve into the SAR of bromophenoxy derivatives across several key therapeutic areas. We will examine how subtle changes to the core structure can lead to dramatic shifts in biological activity, providing a roadmap for the rational design of next-generation therapeutics.

    Enzyme Inhibition: A Tale of Selectivity and Potency

    Bromophenoxy derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.[1][2][3]

    Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and other physiological processes. Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.

    A study on novel bromophenol derivatives revealed their potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2] The key findings from this research are summarized in the table below:

    CompoundModificationshCA I (Kᵢ, µM)hCA II (Kᵢ, µM)
    Derivative 1 Dibromo-dihydroxybenzyl substituent13.70.65
    Derivative 2 Dihydroxy-methylphenyl methanone core32.71.26
    Acetazolamide (Standard) -36.2-
    Table 1: Inhibitory potency (Kᵢ) of bromophenoxy derivatives against hCA I and hCA II.[2]

    SAR Insights:

    • Bromination Pattern: The presence and position of bromine atoms on the phenyl rings significantly influence inhibitory potency.

    • Substituent Effects: The nature of the substituents on the phenoxy ring plays a critical role in determining selectivity for different CA isoforms. For instance, the dibromo-dihydroxybenzyl group in Derivative 1 led to more potent inhibition of hCA II compared to hCA I.[2]

    In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels is a key therapeutic approach. Similarly, α-glycosidase inhibitors are used in the management of type 2 diabetes.

    Novel synthesized bromophenol derivatives have shown potent inhibitory effects on both AChE and α-glycosidase.[3]

    CompoundModificationsAChE (Kᵢ, nM)α-Glycosidase (Kᵢ, nM)
    Derivative A Diarylmethanone core8.94 ± 0.734.31 ± 1.93
    Derivative B Regioselective O-demethylation59.45 ± 14.9744.14 ± 2.19
    Table 2: Inhibitory potency (Kᵢ) of bromophenoxy derivatives against AChE and α-glycosidase.[3]

    SAR Insights:

    • Core Structure: The diarylmethanone core appears to be a favorable scaffold for dual inhibition of AChE and α-glycosidase.

    • O-Demethylation: Regioselective O-demethylation during bromination can significantly impact the inhibitory activity, as seen in the difference between Derivative A and B.[3]

    Anticancer Activity: Targeting Multiple Pathways

    The bromophenoxy scaffold has been incorporated into various molecules with promising anticancer properties, acting through diverse mechanisms.[4][5]

    The 4-(3-bromophenylamino)quinazoline core is a well-established pharmacophore for irreversible inhibitors of EGFR and HER-2 tyrosine kinases, which are overexpressed in many cancers.[6]

    SAR Insights:

    • Michael Acceptors: The introduction of Michael acceptors (e.g., butynamide, crotonamide) at the C-6 position of the quinazoline ring leads to covalent bond formation with a cysteine residue in the active site of the receptor, resulting in irreversible inhibition.[6]

    • Water-Solubilizing Groups: Attaching water-solubilizing basic functional groups to the Michael acceptor enhances reactivity and improves pharmacokinetic properties.[6]

    A series of bromophenol hybrids containing N-heterocyclic moieties were designed and shown to induce apoptosis in various cancer cell lines.[4]

    SAR Insights:

    • N-Heterocyclic Moieties: The introduction of rings like piperidine, morpholine, and piperazine had a positive effect on the anticancer activity.[4]

    • Compound 17a: This promising candidate was found to induce cell cycle arrest, DNA fragmentation, and apoptosis through a ROS-mediated pathway.[4]

    Antibacterial Activity: Combating Drug Resistance

    With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. Bromophenol derivatives have shown potential in this area, particularly against Gram-positive bacteria like Staphylococcus aureus and its resistant strain, MRSA.[7]

    A study exploring various bromophenol derivatives identified a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, as a potent antibacterial agent.[7]

    SAR Insights:

    • Hydroxyl and Acetyl Groups: The presence of hydroxyl and acetyl groups on the bromophenol core appears to be crucial for the anti-S. aureus activity.

    • Biofilm Inhibition: This compound was also found to inhibit biofilm formation, a key virulence factor in many bacterial infections.[7]

    Experimental Protocols

    To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of bromophenoxy derivatives.

    In Vitro Carbonic Anhydrase Inhibition Assay

    This assay determines the inhibitory potency of a compound against a specific carbonic anhydrase isoform.

    Methodology:

    • Enzyme and Substrate Preparation: A solution of purified hCA I or hCA II is prepared in a suitable buffer (e.g., Tris-SO₄). The substrate, 4-nitrophenylacetate, is dissolved in anhydrous acetonitrile.

    • Assay Procedure:

      • In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

      • Initiate the reaction by adding the substrate solution.

      • Monitor the hydrolysis of 4-nitrophenylacetate to 4-nitrophenol by measuring the absorbance at 400 nm over time using a spectrophotometer.

    • Data Analysis: The initial reaction rates are calculated. The concentration of the inhibitor that causes 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[2]

    cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow prep Prepare Enzyme (hCA) and Substrate (4-Nitrophenylacetate) mix Mix Enzyme, Buffer, and Test Compound in 96-well Plate prep->mix start_reaction Initiate Reaction with Substrate mix->start_reaction measure Monitor Absorbance at 400 nm start_reaction->measure analyze Calculate IC50 and Ki Values measure->analyze

    Workflow for Carbonic Anhydrase Inhibition Assay.
    In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

    This colorimetric method is widely used to screen for AChE inhibitors.

    Methodology:

    • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) in a phosphate buffer.

    • Assay Procedure:

      • In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

      • Pre-incubate the mixture for a defined period.

      • Initiate the reaction by adding ATCI and DTNB.

      • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

      • Measure the absorbance of the yellow product at 412 nm over time.

    • Data Analysis: Calculate the rate of reaction. Determine the IC₅₀ and Kᵢ values as described for the CA inhibition assay.[3]

    cluster_pathway Mechanism of Ellman's Assay for AChE Inhibition ATCI Acetylthiocholine Iodide (ATCI) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis by AChE Yellow_Product 5-Thio-2-nitrobenzoate (Yellow) Thiocholine->Yellow_Product Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Yellow_Product AChE AChE Inhibitor Bromophenoxy Derivative Inhibitor->AChE Inhibits

    Reaction scheme for the Ellman's acetylcholinesterase assay.

    Conclusion and Future Directions

    The bromophenoxy scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. The structure-activity relationship studies highlighted in this guide underscore the remarkable tunability of this moiety, allowing for the development of potent and selective inhibitors for a variety of biological targets. The presence of the bromine atom provides a handle for halogen bonding and influences the overall physicochemical properties, while the phenoxy ring serves as a versatile anchor for a wide range of substituents.

    Future research in this area should continue to explore the vast chemical space around the bromophenoxy core. The synthesis of novel derivatives with diverse substitution patterns, coupled with advanced computational modeling and comprehensive biological evaluation, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. The insights gained from SAR studies, such as those presented here, will be instrumental in guiding these efforts and unlocking the full therapeutic potential of bromophenoxy derivatives.

    References

    • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2026).
    • Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. (2013). PubMed.
    • Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. (2019). PubMed.
    • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC.
    • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
    • 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. (2001).
    • Synthesis and biological evaluation of thiazole deriv
    • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
    • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (n.d.). PMC.
    • SAR Elucid
    • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PubMed.
    • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (2025).
    • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
    • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Semantic Scholar.
    • Structure-activity relationship of novel (benzoylaminophenoxy)

    Sources

    Comparative

    Comparative Synthesis Routes for Substituted Cyclopentanols: A Technical Guide

    Substituted cyclopentanols are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including nucleoside analogs, kinase inhibitors, and complex terpenoid natural products. Constructin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Substituted cyclopentanols are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including nucleoside analogs, kinase inhibitors, and complex terpenoid natural products. Constructing this five-membered carbocycle with high regio- and stereocontrol remains a critical bottleneck in drug development.

    This guide provides an objective, data-driven comparison of the three most robust synthetic routes for substituted cyclopentanols: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) , Samarium Diiodide (SmI₂)-Mediated Ketyl-Olefin Cyclization , and Interrupted Nazarov Cyclization .

    Mechanistic Analysis & Route Comparison

    Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) & Hydrogenation

    RCM is the premier method for converting acyclic 1,6-diene-3-ols into cyclopentenols. The reaction is driven by the entropically favorable release of ethylene gas. While traditional RCM requires a secondary palladium-catalyzed step to reduce the resulting olefin, 1 demonstrated that the addition of sodium hydride (NaH) activates the ruthenium carbene complex, converting it in situ into a ruthenium hydride species. This enables a tandem RCM/hydrogenation sequence at ambient temperature, yielding the fully saturated cyclopentanol in a single pot.

    RCM_Workflow A 1,6-Diene-3-ol (Acyclic Precursor) B Ru-Carbene Catalyst [2+2] Cycloaddition A->B C Metallacyclobutane Intermediate B->C Ethylene Loss D Cyclopentenol (Alkene Formation) C->D Cycloreversion E In Situ Hydrogenation Substituted Cyclopentanol D->E Ru-H / H2 (1 atm)

    Ruthenium-catalyzed Ring-Closing Metathesis (RCM) and subsequent hydrogenation workflow.

    SmI₂-Mediated Ketyl-Olefin Radical Cyclization

    For targets requiring contiguous, highly substituted stereocenters, the SmI₂-mediated reductive cyclization is unparalleled. As highlighted in recent reviews on 2, the reaction initiates via a single-electron transfer (SET) to a ketone or aldehyde, generating a ketyl radical anion. This intermediate undergoes a 5-exo-trig cyclization with a tethered olefin. The exceptional diastereoselectivity is a direct result of the Sm(III) center chelating both the ketyl oxygen and the pendant directing groups, rigidly organizing the transition state to minimize pseudo-1,3-allylic strain.

    SmI2_Mechanism A Unsaturated Ketone (Acyclic) B SmI2 (SET) Ketyl Radical Anion A->B 1e- reduction C 5-exo-trig Cyclization (Chelation Controlled) B->C Intramolecular attack D Organosamarium Intermediate C->D 2nd 1e- reduction E Protonation Substituted Cyclopentanol D->E Quench (MeOH)

    SmI2-mediated 5-exo-trig ketyl-olefin cyclization pathway for cyclopentanol synthesis.

    Interrupted Nazarov Cyclization

    The classical Nazarov cyclization yields cyclopentenones via the 4π-conrotatory electrocyclization of cross-conjugated divinyl ketones. However, interrupted variants—where the intermediate oxyallyl cation is trapped by a nucleophile or reduced—provide direct access to highly functionalized cyclopentanols. The reaction's efficiency is highly dependent on enol tautomerization rates, which can be optimized using specific catalytic additives like 3.

    Quantitative Performance Comparison

    The following table summarizes the experimental metrics of each route to assist process chemists in selecting the optimal pathway based on target requirements.

    Synthesis RouteKey Reagent / CatalystTypical YieldsDiastereoselectivity (dr)ScalabilityPrimary Limitations
    Tandem RCM / Hydrogenation Ru-Carbene (Grubbs), NaH, H₂75% – 95%Moderate (Substrate dependent)High (Multi-kg)Expensive catalysts; strict Ru-removal required for APIs.
    SmI₂ Ketyl-Olefin Cyclization SmI₂ (Stoichiometric or Excess)60% – 85%Excellent (>95:5 typical)ModerateHigh reagent cost; extreme moisture/oxygen sensitivity.
    Interrupted Nazarov Lewis/Brønsted Acids50% – 80%Moderate to GoodHighStrict geometric requirements for the acyclic precursor.

    Validated Experimental Methodologies

    To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific physical indicators that confirm the success of intermediate steps.

    Protocol A: Tandem RCM and Hydrogenation (Ru-Catalyzed)
    • Precursor Preparation: Dissolve the acyclic 1,6-diene-3-ol precursor in anhydrous toluene to a concentration of 0.01 M.

      • Causality: High dilution is thermodynamically critical to kinetically favor intramolecular ring-closing metathesis over intermolecular cross-metathesis (which leads to unwanted oligomerization).

    • Catalyst Addition: Add 5 mol% Grubbs 1st or 2nd Generation Catalyst under a strict argon atmosphere. Stir at room temperature.

      • Self-Validation: The reaction mixture will immediately begin to evolve ethylene gas (visible micro-bubbling). The cessation of bubbling indicates the metathesis cycle has reached equilibrium or completion.

    • In Situ Hydrogenation: Upon complete consumption of the diene (verified via TLC/GC-MS), add 10 mol% Sodium Hydride (NaH) and purge the reaction flask with H₂ gas (1 atm).

      • Causality: NaH chemically converts the resting Ru-carbene into an active Ru-hydride species. This repurposes the metathesis catalyst for olefin hydrogenation, bypassing the need for a solvent swap or the addition of Pd/C.

    • Isolation: Stir until H₂ uptake ceases. Quench carefully with aqueous NH₄Cl, extract with EtOAc, and purify via flash column chromatography.

    Protocol B: SmI₂-Mediated Ketyl-Olefin Cyclization
    • Reagent Preparation: Prepare or purchase a 0.1 M solution of SmI₂ in rigorously anhydrous, freeze-pump-thaw degassed THF.

      • Causality: Sm(II) is highly oxophilic. Trace O₂ or moisture will rapidly oxidize the reagent to Sm(III), prematurely destroying its single-electron transfer (SET) capacity.

    • Substrate Addition: Cool the SmI₂ solution to 0 °C. Slowly add the unsaturated ketone precursor (1.0 equiv) alongside a proton source (e.g., t-BuOH or MeOH, 2.0 equiv).

      • Causality: The proton source accelerates the reduction of the intermediate organosamarium species, driving the equilibrium forward and suppressing reversible ring-opening side reactions.

    • Reaction Monitoring: Stir the mixture for 1–2 hours at 0 °C to room temperature.

      • Self-Validation: The reaction is complete when the characteristic deep, opaque blue color of the SmI₂ solution transitions to a pale yellow or colorless state. This serves as a highly reliable internal visual indicator that the Sm(II) species has been fully consumed.

    • Workup: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃ to precipitate and complex the samarium salts. Extract the aqueous layer with Et₂O, dry over MgSO₄, and isolate the highly diastereomerically enriched cyclopentanol.

    References

    • Tandem olefin metathesis/hydrogenation at ambient temperature: activation of ruthenium carbene complexes by addition of hydrides. Organic & Biomolecular Chemistry, 2003. URL:[Link]

    • Samarium-Mediated Asymmetric Synthesis. Molecules (MDPI), 2022. URL:[Link]

    • Synthesis of Cyclopentanols (Related Literature on Nazarov Cyclization). Synthesis, 2006. URL:[Link]

    Sources

    Validation

    Normal-Phase Flash Chromatography (NP-FC): Managing Non-Polar Intermediates

    High-Efficiency Purification of Brominated Compounds: A Comparative Guide for Synthetic and Analytical Workflows Brominated organic compounds—ranging from synthetic aryl bromide intermediates to complex polybrominated di...

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Efficiency Purification of Brominated Compounds: A Comparative Guide for Synthetic and Analytical Workflows

    Brominated organic compounds—ranging from synthetic aryl bromide intermediates to complex polybrominated diphenyl ethers (PBDEs) used as flame retardants—present unique physicochemical challenges during purification. The incorporation of bulky, highly polarizable bromine atoms significantly increases a molecule's lipophilicity (log P), alters its density, and introduces strong halogen-bonding capabilities. Consequently, standard purification protocols often fail, leading to co-elution of impurities, poor recovery, or on-column precipitation.

    As a Senior Application Scientist, I have structured this guide to systematically compare normal-phase flash chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and recrystallization. By understanding the causality behind how brominated scaffolds interact with different solvent systems and stationary phases, researchers can design self-validating workflows that ensure high efficiency and structural integrity.

    For monobrominated synthetic intermediates, such as aryl bromides, normal-phase silica gel is the standard workhorse. However, the non-polar nature of the carbon-bromine bond means these compounds often elute rapidly, frequently co-eluting with structurally similar homocoupling byproducts (e.g., biaryls formed during cross-coupling reactions).

    • Mechanistic Optimization: To achieve baseline separation, highly non-polar solvent systems (e.g., 10–15% ethyl acetate in iso-hexane) are required to sufficiently retard the elution of the brominated target[1].

    • Advanced Stationary Phases: For specialized highly fluorinated aryl bromides, standard silica is entirely ineffective. In these cases, fluorous reverse-phase silica must be employed. This stationary phase separates molecules based on fluorine-fluorine interactions rather than standard polarity, allowing for the highly efficient isolation of perfluoroalkyl-substituted aryl bromides from non-fluorinated homocoupling impurities[2].

    Reversed-Phase HPLC (RP-HPLC): The Gold Standard for Polybrominated Scaffolds

    When dealing with complex, highly lipophilic mixtures like brominated flame retardants (BFRs) or PBDEs, normal-phase chromatography lacks the necessary resolving power. RP-HPLC (utilizing C18 stationary phases) separates compounds based on hydrophobicity, making it exceptionally well-suited for resolving closely related brominated congeners and estimating their octanol-water partition coefficients[3].

    • Mechanistic Optimization: The critical failure point in the RP-HPLC of polybrominated compounds is their near-zero aqueous solubility. Highly brominated species (e.g., decabromodiphenyl ether) will precipitate directly on the column if the mobile phase contains too much water. To circumvent this, the mobile phase must be heavily enriched with an organic modifier—typically starting at >85% organic content[4].

    • Solvent Selection: Acetonitrile is mechanistically preferred over methanol for these workflows. Its lower viscosity and distinct solvation dynamics yield superior separations and sharper peaks for rigid, planar brominated flame retardants in significantly shorter run times[5].

    Recrystallization: Exploiting Halogen Bonding for Scalability

    For highly symmetric aryl bromides or solid polybrominated compounds, recrystallization bypasses the solvent-heavy limitations of chromatography. The large atomic radius and polarizability of bromine facilitate strong intermolecular dispersion forces and halogen bonding. These forces thermodynamically favor the formation of tightly packed, highly pure crystal lattices. While recovery yields are inherently lower than chromatography due to mother liquor losses, the purity ceiling and scalability make it the optimal choice for late-stage bulk intermediates.

    Workflow Decision Matrix

    G Start Crude Brominated Mixture IsSolid Is the target compound a highly crystalline solid? Start->IsSolid Recryst Recrystallization (High yield, scalable) IsSolid->Recryst Yes IsSolid_No IsSolid->IsSolid_No No / Low Purity IsPolar Is the compound highly lipophilic/polybrominated? RPHPLC RP-HPLC (C18) (High resolution, micro-scale) IsPolar->RPHPLC Yes (e.g., PBDEs) Flash Normal-Phase Flash (Bulk intermediates) IsPolar->Flash No (e.g., Aryl Bromides) IsSolid_No->IsPolar

    Decision matrix for selecting the optimal purification method for brominated compounds.

    Quantitative Performance Comparison

    Purification MethodTypical Recovery (%)Max Purity Limit (%)Solvent Consumption (per g)Processing TimeOptimal Substrate Profile
    Normal-Phase Flash 75 - 85%95 - 98%High (~100-500 mL)1 - 2 HoursMonobrominated synthetic intermediates
    RP-HPLC (C18) 85 - 95%>99.5%Very High (~1-2 L)30 - 60 MinsPolybrominated flame retardants (PBDEs)
    Recrystallization 60 - 80%>99.0%Low (~10-50 mL)12 - 24 HoursHighly symmetric, crystalline aryl bromides

    Self-Validating Experimental Protocols

    Protocol A: Preparative RP-HPLC for Polybrominated Diphenyl Ethers (PBDEs)

    This protocol is designed to prevent the on-column precipitation of highly lipophilic brominated congeners.

    • Sample Preparation: Dissolve the crude PBDE mixture in a strong, compatible organic solvent (e.g., pure acetonitrile or tetrahydrofuran). Causality: Injecting a sample dissolved in a weaker solvent can cause immediate precipitation at the injection valve, destroying system pressure.

    • Column Equilibration: Equilibrate a preparative C18 column with 85% Acetonitrile / 15% Water. Causality: Starting at a high organic concentration is mandatory because highly brominated congeners possess virtually zero aqueous solubility[4].

    • Gradient Elution: Run a shallow gradient from 85% to 100% Acetonitrile over 20 minutes at a flow rate appropriate for the column diameter. Causality: Acetonitrile provides superior mass transfer kinetics for rigid, planar brominated structures compared to methanol, resulting in sharper peaks and better resolution of closely eluting isomers[5].

    • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions based on threshold triggering.

    • System Validation: Re-inject a 5 µL aliquot of the collected fraction onto an analytical UHPLC system to confirm >99% purity before proceeding to solvent evaporation.

    Protocol B: Dual-Solvent Recrystallization of Aryl Bromides

    This protocol leverages the thermodynamic stability of halogen-bonded crystal lattices to exclude structurally dissimilar impurities.

    • Solvent Selection & Dissolution: Choose a dual-solvent system (e.g., Toluene/Hexane). Dissolve the crude aryl bromide in a minimum volume of boiling toluene. Causality: Toluene solvates the aromatic ring highly effectively at elevated temperatures, ensuring complete dissolution of the crude matrix.

    • Anti-Solvent Addition: Dropwise, add hot hexane to the boiling solution until it becomes faintly turbid, then immediately add 1-2 drops of hot toluene to clear the turbidity. Causality: Hexane acts as an anti-solvent, lowering the overall solubility threshold of the mixture without crashing the target compound out prematurely.

    • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0°C) for an additional 2 hours. Causality: Slow, undisturbed cooling thermodynamically favors the formation of pure crystal lattices, systematically excluding structurally dissimilar impurities (such as debrominated byproducts) into the mother liquor.

    • Isolation & Validation: Isolate the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum. Validate purity via melting point analysis (comparing against literature values) and 1H-NMR spectroscopy.

    References

    • Estimating Octanol–Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed‐Phase High‐Performance Liquid Chromatography and Comput
    • The Simultaneous Determination of Six Flame Retardants in Water Samples Using SPE Pre-concentr
    • Synthesis of Perfluoroalkyl-Substituted Aryl Bromides and Their Purification Over Fluorous Reverse Phase Silica, Thieme Connect.
    • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of bromin
    • Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles, ACS Public

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    Comparative

    A Comparative Spectroscopic Guide to Bromophenoxy Isomers

    In the realms of pharmaceutical development, environmental analysis, and materials science, the precise identification of isomeric compounds is a critical step that dictates the subsequent research and development trajec...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the realms of pharmaceutical development, environmental analysis, and materials science, the precise identification of isomeric compounds is a critical step that dictates the subsequent research and development trajectory. Bromophenoxy isomers, specifically 2-bromophenol, 3-bromophenol, and 4-bromophenol, present a classic analytical challenge due to their identical molecular formula (C₆H₅BrO) and mass. However, the positional variance of the bromine substituent on the phenyl ring gives rise to subtle yet distinct differences in their spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The following sections will delve into the theoretical underpinnings of the expected spectral differences, present comparative data, and provide standardized experimental protocols to aid researchers in their analytical endeavors.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

    NMR spectroscopy is arguably the most powerful tool for distinguishing between the bromophenoxy isomers. The chemical environment of each proton and carbon atom is unique to its position relative to the hydroxyl and bromine substituents, leading to characteristic chemical shifts and splitting patterns.

    ¹H NMR Spectroscopy: Unraveling Proton Environments

    The ¹H NMR spectra of the bromophenoxy isomers are most telling in the aromatic region (typically 6.5-7.5 ppm). The electron-withdrawing nature of the bromine atom and the electron-donating and withdrawing character of the hydroxyl group influence the electron density around the aromatic protons, thereby affecting their chemical shifts. The substitution pattern also dictates the spin-spin coupling interactions between adjacent protons, resulting in unique multiplet patterns for each isomer.

    Key Differentiating Features:

    • 2-Bromophenol (ortho): The proximity of both the hydroxyl and bromine groups creates a more complex and often more spread-out pattern in the aromatic region.

    • 3-Bromophenol (meta): This isomer typically exhibits a more distinct set of multiplets due to the different coupling relationships between the protons.[1]

    • 4-Bromophenol (para): The symmetry of the para-isomer leads to a simpler spectrum, often characterized by two doublets, representing the AA'BB' spin system of the protons on the benzene ring.

    Table 1: Comparative ¹H NMR Spectral Data (Aromatic Region)

    IsomerProton AssignmentApproximate Chemical Shift (δ, ppm) in CDCl₃Observed Multiplicity
    2-Bromophenol Aromatic H's6.8 - 7.5Complex Multiplets
    3-Bromophenol Aromatic H's6.7 - 7.2Distinct Multiplets[1]
    4-Bromophenol H-2, H-6~6.7 - 6.9Doublet
    H-3, H-5~7.3 - 7.5Doublet

    Note: Chemical shifts are approximate and can vary with solvent and concentration.

    ¹³C NMR Spectroscopy: Probing the Carbon Framework

    In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. The carbon atom directly bonded to the bromine atom (C-Br) will exhibit a characteristic chemical shift, and the positions of the other aromatic carbons will vary based on the isomeric substitution pattern.

    Key Differentiating Features:

    • The chemical shift of the carbon bearing the bromine atom (C-Br) and the carbon bearing the hydroxyl group (C-OH) are key indicators.

    • The number of unique signals in the proton-decoupled ¹³C NMR spectrum can also be a clue. For instance, 4-bromophenol, due to its symmetry, will show fewer signals than the other two isomers.

    Table 2: Comparative ¹³C NMR Spectral Data

    IsomerApproximate Chemical Shift (δ, ppm) of C-BrApproximate Chemical Shift (δ, ppm) of C-OH
    2-Bromophenol ~110-115~150-155
    3-Bromophenol ~120-125[1]~155-160
    4-Bromophenol ~115-120~150-155

    Note: Chemical shifts are approximate and can vary with solvent and concentration.

    Experimental Protocol: NMR Spectroscopy

    A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2][3]

    • Sample Preparation: Dissolve 5-10 mg of the bromophenoxy isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3]

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled one-dimensional carbon spectrum.

      • Reference the spectrum to the solvent peak.[2]

    Infrared (IR) Spectroscopy: Vibrational Fingerprints

    IR spectroscopy probes the vibrational modes of molecules.[4][5] The position of the bromine substituent influences the C-Br and O-H stretching and bending vibrations, as well as the aromatic C-H out-of-plane bending modes, providing a unique "fingerprint" for each isomer.

    Key Differentiating Features:

    • O-H Stretch: The position and shape of the O-H stretching band (typically around 3200-3600 cm⁻¹) can be affected by intramolecular hydrogen bonding, which is possible in the 2-bromophenol isomer.

    • C-Br Stretch: The C-Br stretching vibration, typically found in the far-infrared region (below 600 cm⁻¹), may show slight shifts between isomers.

    • Aromatic C-H Bending (Out-of-Plane): The pattern of absorption in the 700-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.

    Table 3: Characteristic IR Absorption Bands (cm⁻¹)

    Vibrational Mode2-Bromophenol3-Bromophenol4-Bromophenol
    O-H Stretch ~3500 (may be broad due to H-bonding)~3600 (sharp)~3600 (sharp)
    Aromatic C-H Stretch ~3050-3100~3050-3100~3050-3100
    Aromatic C=C Stretch ~1450-1600~1450-1600~1450-1600
    C-O Stretch ~1200-1250~1200-1250~1200-1250
    Aromatic C-H Bend ~750 (ortho-disubstituted)~780, ~880 (meta-disubstituted)~820 (para-disubstituted)[6]
    Experimental Protocol: IR Spectroscopy
    • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.[7]

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.[4]

    Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The position of the bromine atom affects the energy of the π → π* transitions in the benzene ring. The solvent can also play a significant role in the observed absorption maxima (λ_max).[9]

    Key Differentiating Features:

    • The λ_max values for the isomers will be slightly different due to the influence of the bromine substituent on the electronic structure of the phenol chromophore.[10]

    • Changes in solvent polarity can induce shifts in the absorption maxima (solvatochromism), which may differ between the isomers.[9]

    Table 4: Approximate UV-Vis Absorption Maxima (λ_max)

    Isomerλ_max in a Non-polar Solvent (e.g., Hexane)λ_max in a Polar Solvent (e.g., Ethanol)
    2-Bromophenol ~275 nm~278 nm
    3-Bromophenol ~274 nm~277 nm
    4-Bromophenol ~280 nm~283 nm

    Note: These are approximate values and can vary. The key is the relative shift between isomers under the same conditions.

    Experimental Protocol: UV-Vis Spectroscopy
    • Sample Preparation: Prepare dilute solutions of the bromophenoxy isomers in a suitable UV-transparent solvent (e.g., ethanol, hexane).

    • Instrumentation: Use a double-beam UV-Vis spectrophotometer.[11]

    • Data Acquisition: Scan the absorbance of the sample across the UV-Vis range (typically 200-400 nm).

    Mass Spectrometry (MS): Fragmentation Patterns

    Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.[12] While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ.

    Key Differentiating Features:

    • Molecular Ion Peak (M⁺): A characteristic feature for all three isomers will be a pair of molecular ion peaks of nearly equal intensity, M⁺ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[13]

    • Fragmentation: The primary fragmentation pathway often involves the loss of a bromine radical (•Br) or a molecule of carbon monoxide (CO) from the molecular ion. The relative intensities of these fragment ions may vary between the isomers. For example, ortho isomers can sometimes exhibit unique fragmentation pathways due to the proximity of the substituents.[14]

    Table 5: Key Fragments in EI-Mass Spectrometry

    m/zProposed Fragment
    172/174[C₆H₅BrO]⁺ (Molecular Ion)
    93[M - Br]⁺
    65[C₅H₅]⁺ (from loss of CO from the [M - Br]⁺ fragment)
    Experimental Protocol: Mass Spectrometry
    • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[15] GC-MS is particularly useful for separating a mixture of the isomers before detection.

    • Ionization: Electron Ionization (EI) is a common method for generating fragments.

    • Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.

    Workflow and Logic Diagrams

    Isomer Differentiation Workflow

    The following diagram outlines a logical workflow for the spectroscopic differentiation of bromophenoxy isomers.

    G cluster_0 Spectroscopic Analysis Workflow start Unknown Bromophenoxy Sample ms Mass Spectrometry (MS) start->ms Confirm MW & Br presence nmr NMR Spectroscopy (¹H & ¹³C) ms->nmr Proceed to structural elucidation ir Infrared (IR) Spectroscopy nmr->ir Obtain detailed structural info uv UV-Vis Spectroscopy ir->uv Complementary data data_analysis Comparative Data Analysis uv->data_analysis isomer_id Isomer Identification (ortho, meta, or para) data_analysis->isomer_id

    Caption: A logical workflow for the spectroscopic identification of bromophenoxy isomers.

    Relationship between Isomeric Structure and Spectroscopic Output

    G cluster_1 Structure-Spectra Correlation structure Isomeric Structure (ortho, meta, para) nmr_out ¹H & ¹³C Chemical Shifts & Coupling Patterns structure->nmr_out influences ir_out Vibrational Frequencies (esp. C-H bends) structure->ir_out determines uv_out λ_max of π → π* Transitions structure->uv_out affects ms_out Fragmentation Patterns & Intensities structure->ms_out governs

    Caption: The relationship between isomeric structure and the resulting spectroscopic data.

    Conclusion

    The differentiation of bromophenoxy isomers is a task readily achievable through a multi-technique spectroscopic approach. While mass spectrometry can confirm the elemental composition, ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation through the analysis of chemical shifts and coupling patterns. IR spectroscopy offers a valuable and rapid method for distinguishing isomers based on their characteristic out-of-plane bending vibrations. UV-Vis spectroscopy provides complementary information on the electronic structure. By systematically applying these techniques and comparing the acquired data to established reference values, researchers can confidently identify the specific bromophenoxy isomer in their sample, ensuring the accuracy and integrity of their scientific investigations.

    References

    • ResearchGate. Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. [Link]

    • ResearchGate. How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. [Link]

    • YouTube. Nature of electronic transitions and the factors affecting it (CHE). [Link]

    • SpectraBase. 2-Bromophenol - Optional[1H NMR] - Spectrum. [Link]

    • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. [Link]

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    • ResearchGate. Fig. S10 FTIR-ATR spectrum of 4-bromothiophenol (black), TBPM (red) and PPN-6 (green). [Link]

    • NIST WebBook. Phenol, 4-bromo-. [Link]

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    Validation

    A Senior Application Scientist's Guide to Comparative Docking Studies of Phenoxy Ligands

    Introduction: The Convergence of a Privileged Scaffold and In Silico Screening In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Convergence of a Privileged Scaffold and In Silico Screening

    In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct protein targets—is a cornerstone of efficient drug discovery. The phenoxy moiety represents one such scaffold, found in a diverse array of pharmacologically active compounds.[1] Its versatility allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Phenoxy derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic effects.[1][2][3][4][5]

    The challenge, however, lies in navigating the vast chemical space of possible phenoxy derivatives to identify the most promising candidates for a given biological target. This is where molecular docking, a powerful computational technique, becomes indispensable.[6][7] By predicting the binding orientation and affinity of a ligand to its protein target, molecular docking allows for the rapid, cost-effective virtual screening of large compound libraries, prioritizing molecules for synthesis and experimental validation.[6][8]

    This guide provides an in-depth comparative analysis of docking studies performed on various phenoxy ligands against a range of therapeutically relevant protein targets. Moving beyond a simple recitation of data, we will delve into the causality behind the computational choices, present a self-validating, step-by-step docking protocol, and underscore the critical link between in silico predictions and experimental verification.

    Pillar 1: The Docking Algorithm - Predicting Molecular Handshakes

    At its core, molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level.[6] The process involves two fundamental steps: first, a search algorithm explores various possible conformations (poses) of the ligand within the protein's binding site; second, a scoring function estimates the binding affinity for each pose, typically expressed as a binding energy in kcal/mol.[6][8] A more negative binding energy suggests a more stable and favorable interaction.

    The choice of docking software is critical, as different algorithms and scoring functions can yield varied results. Programs like AutoDock Vina, Glide (Schrödinger), and PyRx are frequently employed in academic and industrial research.[2][5][9] The reliability of any docking study is heavily dependent on the accurate preparation of both the ligand and the receptor and, most importantly, on the precise definition of the binding site, often guided by the location of a co-crystallized native ligand.[9]

    Pillar 2: Comparative Docking Performance Across Key Therapeutic Targets

    The true utility of the phenoxy scaffold is revealed when its derivatives are computationally screened against diverse protein families. The following sections present a comparative analysis of reported docking studies, summarizing key quantitative data to guide researchers in their own discovery efforts.

    Case Study 1: Phenoxyquinolines as Viral and Bacterial Inhibitors

    The quinoline core, often functionalized with a phenoxy group, is a rich source of antimicrobial and antiviral agents. Docking studies have been instrumental in elucidating their mechanism of action and identifying potent derivatives.

    DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
    4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinolineSARS-CoV-2 Main Protease (Mpro)-10.61HIS41, GLU166, GLN192[9][10]
    4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinolineSARS-CoV-2 Main Protease (Mpro)-10.45HIS41, GLU166, GLN192[9]
    Phenylhydrazono phenoxyquinolones (general)α-Amylase (6OCN)Not specified, but good binding activity reportedNot specified[2]
    6-Bromo-4-(2-chlorophenoxy)quinolineE. coli CsgC-5.4Not specified[9]

    Analysis: The data clearly shows that specific substitutions on the phenoxy and quinoline rings dramatically influence binding affinity. For the SARS-CoV-2 Main Protease, phenoxyquinoline derivatives demonstrated binding energies superior to some commercial drugs, with key interactions involving the catalytic dyad (HIS41) and other critical residues in the binding pocket.[10] This highlights the power of docking to identify subtle structural changes that lead to significant gains in potency.

    Case Study 2: Phenoxy-based Derivatives as Kinase Inhibitors

    Protein kinases are critical regulators of cell signaling and represent a major class of drug targets, particularly in oncology. Phenoxy ligands have been successfully designed as both reversible and irreversible kinase inhibitors.

    DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
    5-Phenoxy-2-aminopyridine (cpd 18g)Bruton's Tyrosine Kinase (BTK) (3PJ3)Not specified, but shown to fit allosteric pocketGlu475, Thr474 (Hinge binder)[11]
    Phenoxyimine (cpd 3)EGFR-8.81Not specified[4]
    Phenoxyimine (cpd 3)HER-2-10.49Not specified[4]
    Phenoxybenzoic acid-isatin (cpd F1)VEGFR-2 (4ASE)-8.54 (S-score)Not specified[12]

    Analysis: For kinase targets, docking not only predicts binding affinity but also reveals the binding mode (e.g., Type I vs. Type II inhibitors). A study on 5-phenoxy-2-aminopyridine derivatives targeting BTK used docking to confirm that the ligand's linker correctly positioned a lipophilic moiety into an allosteric pocket, characteristic of a Type II inhibitor.[11] This structural insight is invaluable for designing inhibitors with greater selectivity and for overcoming resistance mutations.

    Case Study 3: Phenoxyacetanilides as Anti-Inflammatory Agents

    Cyclooxygenase (COX) enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Docking has been used to develop novel phenoxy-based COX-2 inhibitors with potentially improved side-effect profiles.

    DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
    RKS-1 (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide)COX-2-8.9SER-530, TRY-355[5]
    RKS-3COX-2-8.7Not specified[5]
    RKS-2COX-2-8.5Not specified[5]

    Analysis: In this study, a strong correlation was found between the in silico docking scores and the in vivo anti-inflammatory activity.[5] The compound with the lowest binding energy (RKS-1) also exhibited the most potent activity, validating the predictive power of the computational model.[5] The analysis of interacting residues like SER-530 and TRY-355 provides a molecular basis for the observed inhibition.

    Pillar 3: A Self-Validating Experimental Workflow for Molecular Docking

    To ensure reproducibility and scientific rigor, a standardized workflow is essential. The following protocol outlines the key steps for a comparative molecular docking study. The causality behind each step is explained to provide a framework for logical decision-making.

    G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Identification Fetch structure from PDB (e.g., 4ASE) CleanPDB 2. Receptor Preparation Remove water, co-ligands. Add polar hydrogens. (Causality: Ensures a clean, chemically correct binding site) PDB->CleanPDB Grid 4. Grid Box Generation Define the search space around the active site. (Causality: Focuses the search, increasing efficiency and accuracy) CleanPDB->Grid Ligands 3. Ligand Preparation Draw 2D structures, convert to 3D. Perform energy minimization. (Causality: Generates low-energy, realistic conformers) Dock 5. Docking Simulation Run algorithm (e.g., AutoDock Vina). Ligand explores poses within the grid. Ligands->Dock Grid->Dock Analyze 6. Pose Analysis Rank poses by binding energy. Visualize ligand-receptor interactions (H-bonds, hydrophobic). Dock->Analyze Compare 7. Comparative Analysis Compare binding energies and interactions across different phenoxy derivatives. Analyze->Compare Validate 8. Experimental Validation Synthesize top candidates. Perform in vitro/in vivo assays. (Causality: Confirms computational predictions) Compare->Validate

    Caption: A representative experimental workflow for molecular docking studies.

    Bridging Computation and Reality: The Mandate for Experimental Validation

    While molecular docking is a powerful predictive tool, its results are hypotheses that must be tested experimentally.[13] The ultimate validation of a docking study lies in its ability to correctly predict the biological activity of the compounds .

    A robust validation workflow integrates computational modeling with experimental testing:

    • In Vitro Assays: The top-ranked compounds from virtual screening are synthesized and tested in biochemical assays (e.g., enzyme inhibition assays to determine IC50 values) or cell-based assays (e.g., cytotoxicity against cancer cell lines).[4][11][13][14]

    • Structure-Activity Relationship (SAR): The experimental results are used to build an SAR, which can then be rationalized by the docking poses. A strong correlation, where lower binding energies correspond to higher experimental potency, provides confidence in the docking model.[5]

    • In Vivo Studies: The most promising compounds can be advanced to animal models to assess their efficacy and pharmacokinetic properties, providing the ultimate test of their therapeutic potential.[5][11]

    The study on phenoxyacetamide derivatives as anticancer agents provides an excellent example. After docking identified a promising compound (Compound I), its efficacy was confirmed through a series of experiments, including cytotoxicity assays against HepG2 liver cancer cells, apoptosis assays, and finally, in vivo tumor growth suppression in an animal model.[14]

    Visualizing the Target Environment: The VEGFR-2 Signaling Pathway

    Understanding the biological context of the protein target is crucial. For many phenoxy-based anticancer agents, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target.[12] Its signaling cascade promotes angiogenesis, a process essential for tumor growth.

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Ras Ras VEGFR2->Ras Phosphorylates PKC PKC PLCg->PKC Gene Gene Expression (Angiogenesis, Proliferation) PKC->Gene Akt Akt PI3K->Akt Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Phenoxy Phenoxy Ligand (Inhibitor) Phenoxy->VEGFR2 Inhibits

    Caption: Simplified VEGFR-2 signaling pathway, a key target in anti-cancer therapy.

    Conclusion

    The phenoxy scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. This guide has demonstrated that when this chemical versatility is paired with the predictive power of molecular docking, the drug discovery process can be significantly accelerated and rationalized. The comparative data presented herein offers a valuable resource for researchers, while the outlined workflow provides a blueprint for conducting rigorous and self-validating in silico studies. The synergy between computational prediction and experimental validation remains the most potent strategy for translating a promising molecular scaffold into a life-saving medicine.

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    • Lachenmayer, M. L. et al. (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science, 33(7).
    • Kamalaldeen, F. Y., & Alibeg, A. A. (2025). In silico study of four new phenoxybenzoic acid - isatin derivatives: targeting VEGFR and cancer. Pharmakeftiki, 37(2s), 308-312.
    • Salma, K. et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
    • Handayani, S. I. et al. (2018). Molecular Docking and Drug-Likeness for the Identification of Inhibitory Action of Acetogenins from Annona Muricata as Potential Anticancer Against Hypoxia Inducible Factor 1 Alpha. Biomedical and Pharmacology Journal, 11(3).
    • Terefe, E. M., & Ghosh, A. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. PMC.
    • Zhao, S. et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
    • Lioi, M. et al. (2021). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. PMC.
    • Mondal, S. et al. (2024). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION.
    • Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Pharmacology, 9.

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    Comparative

    in vitro testing of trans-2-(4-Bromophenoxy)cyclopentanol

    An In-Depth Technical Guide to the In Vitro Evaluation of trans-2-(4-Bromophenoxy)cyclopentanol: A Comparative Methodological Analysis Introduction: Profiling a Novel Phenolic Ether trans-2-(4-Bromophenoxy)cyclopentanol...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the In Vitro Evaluation of trans-2-(4-Bromophenoxy)cyclopentanol: A Comparative Methodological Analysis

    Introduction: Profiling a Novel Phenolic Ether

    trans-2-(4-Bromophenoxy)cyclopentanol is a synthetic organic compound featuring a brominated phenol ether linked to a cyclopentanol ring. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for bioactivity. The presence of a phenolic ether moiety points towards potential antioxidant properties, a common characteristic of this chemical class.[1][2] Furthermore, related bromophenol structures have demonstrated potent inhibitory effects on clinically relevant enzymes.[3]

    This guide provides a comprehensive framework for the initial in vitro characterization of trans-2-(4-Bromophenoxy)cyclopentanol. It is designed for researchers in drug discovery and chemical biology, offering a strategic, multi-tiered approach to efficiently profile the compound's bioactivity. We will not only detail the requisite experimental protocols but also provide the scientific rationale behind the selection of these assays, compare their principles, and present a framework for data interpretation against relevant benchmarks. This structured approach ensures a logical progression from broad screening to more specific, hypothesis-driven testing.

    Part 1: Foundational Bioactivity Screening: Antioxidant Capacity

    Rationale: The phenolic ether structure is a well-established pharmacophore for antioxidant activity, primarily due to its ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.[1] Therefore, the initial and most logical screening step is to quantify this potential. We will employ a panel of assays that measure antioxidant capacity through different mechanisms, providing a more robust and comprehensive profile than any single method alone.

    Comparative Antioxidant Assays

    We will utilize three complementary assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP).

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is visually monitored by a color change from violet to yellow, measured spectrophotometrically. It is a rapid and straightforward assay, excellent for initial high-throughput screening.[1]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay assesses the scavenging of the pre-formed ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to steric hindrance than the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

    • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[1] This assay provides insight into the electron-donating capabilities of the compound.

    Experimental Workflow: DPPH Radical Scavenging Assay

    Below is a diagram illustrating the typical workflow for a 96-well plate-based DPPH assay.

    Enzyme_Inhibition cluster_no_inhibition No Inhibition cluster_inhibition Competitive Inhibition E1 Enzyme (E) Active Site S1 Substrate (S) E2 Enzyme (E) Active Site P1 Product (P) (Colored) S1->P1 E I2 Inhibitor (I) E2:f1->I2 Binds to Active Site S2 Substrate (S) I2->S2 Blocks Binding

    Caption: Principle of competitive enzyme inhibition.

    Detailed Protocol: General Chromogenic Enzyme Inhibition Assay (e.g., AChE)

    This protocol is adapted for acetylcholinesterase using Ellman's reagent.

    • Reagent Preparation:

      • Enzyme solution: Acetylcholinesterase (from electric eel) in phosphate buffer (pH 8.0).

      • Substrate: Acetylthiocholine iodide (ATCI) in buffer.

      • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in buffer.

      • Test Compound: Serial dilutions of trans-2-(4-Bromophenoxy)cyclopentanol.

      • Positive Control: Donepezil or a known AChE inhibitor.

    • Assay Procedure (96-well plate format):

      • To each well, add 25 µL of the test compound/control dilution, 125 µL of DTNB solution, and 25 µL of the substrate solution (ATCI).

      • Pre-incubate the plate at 37°C for 10 minutes.

      • Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

      • Immediately begin monitoring the change in absorbance at 412 nm every minute for 15-20 minutes. The absorbance increases as the yellow-colored product, 5-thio-2-nitrobenzoate, is formed.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each concentration of the inhibitor.

      • Determine the percentage of inhibition relative to the uninhibited control.

      • Plot the % inhibition against the inhibitor concentration to calculate the IC₅₀ value.

      • For more detailed mechanistic studies, Michaelis-Menten and Lineweaver-Burk plots can be generated to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

    Comparative Data Framework

    The inhibitory potential of the test compound would be compared against known inhibitors for the respective enzymes.

    CompoundTarget EnzymeKᵢ (nM) [3]
    trans-2-(4-Bromophenoxy)cyclopentanol hCA ITo be determined
    trans-2-(4-Bromophenoxy)cyclopentanol hCA IITo be determined
    trans-2-(4-Bromophenoxy)cyclopentanol AChETo be determined
    Acetazolamide (Standard)hCA I~250
    Acetazolamide (Standard)hCA II~12
    Example Bromophenol Derivative [3]hCA I7.8 - 58.3
    Example Bromophenol Derivative [3]AChE159.6 - 924.2

    Part 3: Preliminary Safety Assessment: In Vitro Cytotoxicity

    Rationale: Before advancing any compound, a preliminary assessment of its toxicity to mammalian cells is essential. A compound that is highly cytotoxic may have limited therapeutic potential, unless it is being developed as a targeted anticancer agent. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

    Detailed Protocol: MTT Cytotoxicity Assay
    • Cell Culture:

      • Seed a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) into a 96-well plate at a density of ~10,000 cells/well.

      • Incubate for 24 hours to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of trans-2-(4-Bromophenoxy)cyclopentanol in the appropriate cell culture medium.

      • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include vehicle-only controls and untreated controls.

      • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

      • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

      • Shake the plate for 10 minutes to ensure complete dissolution.

      • Measure the absorbance at ~570 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the untreated control.

      • Plot the % viability against the compound concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity).

    Comparative Data Framework

    The cytotoxicity of the test compound should be compared against a standard cytotoxic agent and considered in the context of its effective concentration (IC₅₀) from bioactivity assays. A favorable therapeutic index (CC₅₀ / IC₅₀) is high.

    CompoundCell LineAssay DurationCC₅₀ (µM)
    trans-2-(4-Bromophenoxy)cyclopentanol HEK29348hTo be determined
    trans-2-(4-Bromophenoxy)cyclopentanol MCF-748hTo be determined
    Doxorubicin (Standard)MCF-748h< 1
    Vehicle Control (e.g., 0.1% DMSO)HEK293 / MCF-748h> 1000

    Integrated Analysis and Future Directions

    The data gathered from this three-part in vitro testing cascade will provide a robust preliminary profile of trans-2-(4-Bromophenoxy)cyclopentanol.

    • If potent antioxidant activity is observed: The compound could be explored for applications in conditions associated with oxidative stress.

    • If significant enzyme inhibition is confirmed: Further studies would be warranted to determine selectivity against different enzyme isoforms and to elucidate the mechanism of inhibition. Structure-activity relationship (SAR) studies could be initiated by synthesizing and testing related analogues.

    • If low cytotoxicity is demonstrated: This increases the compound's potential as a lead for therapeutic development. A high CC₅₀ value coupled with a low IC₅₀ value (high therapeutic index) is a highly desirable outcome.

    Based on literature for structurally similar compounds, further investigations could also include screening against serotonin (5-HT) receptor subtypes, as brominated phenyl-cycloalkane structures have shown high affinity for these neurological targets. [4][5]

    Conclusion

    This guide outlines a systematic and scientifically rigorous approach for the initial in vitro characterization of trans-2-(4-Bromophenoxy)cyclopentanol. By starting with broad screening based on its chemical class (antioxidant assays) and progressing to more specific, hypothesis-driven tests (enzyme inhibition), all while maintaining a parallel assessment of safety (cytotoxicity), researchers can efficiently build a comprehensive biological profile. This strategy maximizes the value of experimental resources and provides the critical data needed to make informed decisions about the future development of this novel compound.

    References

    • Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds. Benchchem.
    • An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract.
    • Phenolic Compounds and In Vitro Antioxidant Activity.
    • Effect of processing on the release of phenolic compounds and antioxidant activity during in vitro digestion of hulless barley. Arabian Journal of Chemistry.
    • In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PMC.
    • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed.
    • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. PMC.
    • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family.

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    Validation

    assessing the purity of synthesized trans-2-(4-Bromophenoxy)cyclopentanol

    Title: Assessing the Purity of Synthesized trans-2-(4-Bromophenoxy)cyclopentanol: A Comparative Analytical Guide Introduction The synthesis of trans-2-(4-Bromophenoxy)cyclopentanol yields a critical halogenated intermedi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Assessing the Purity of Synthesized trans-2-(4-Bromophenoxy)cyclopentanol: A Comparative Analytical Guide

    Introduction The synthesis of trans-2-(4-Bromophenoxy)cyclopentanol yields a critical halogenated intermediate often utilized in the development of complex active pharmaceutical ingredients (APIs). Ensuring the stereochemical and chemical purity of this intermediate is paramount, as impurities—such as the cis-diastereomer, debrominated byproducts, or unreacted starting materials—can propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety of the final drug product.

    As a Senior Application Scientist, I approach purity assessment not merely as a compliance exercise, but as a mechanistic investigation. The structural features of trans-2-(4-Bromophenoxy)cyclopentanol dictate our analytical strategy:

    • The 4-bromophenoxy moiety provides a robust UV chromophore, making High-Performance Liquid Chromatography (HPLC) highly viable.

    • The secondary hydroxyl group introduces thermal lability, complicating Gas Chromatography (GC) without derivatization.

    • The lack of a commercially available, certified reference standard for this specific intermediate necessitates absolute quantitation techniques like quantitative NMR (qNMR).

    This guide objectively compares HPLC-UV, GC-FID, and qNMR methodologies, providing self-validating experimental protocols and comparative data to establish a rigorous control strategy[1].

    Structural Analysis & Method Selection Logic

    Selecting the appropriate analytical technique requires understanding the causality behind molecular behavior under varying physical conditions.

    • HPLC-UV (Diastereomeric Resolution): The primary synthetic challenge is separating the trans isomer from the cis isomer. Because these diastereomers possess identical masses and highly similar polarities, Reverse-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase with a shallow gradient is required to exploit minute differences in their hydrodynamic radii and hydrophobic interactions.

    • GC-FID (Volatility vs. Degradation): While GC offers superior theoretical plate counts for resolving volatile impurities (like residual cyclopentene oxide), the secondary alcohol of our target compound is prone to thermal dehydration at injection port temperatures exceeding 220°C. Therefore, GC analysis requires either a low-temperature programmed splitless injection or pre-column silylation (e.g., using BSTFA) to cap the hydroxyl group and prevent degradation[2].

    • qNMR (Absolute Purity): Traditional chromatography relies on relative area normalization, which assumes all impurities elute and share identical response factors—a flawed assumption when comparing brominated vs. debrominated species. qNMR bypasses this by comparing the integration of the analyte's distinct protons (e.g., the methine proton adjacent to the ether linkage) against a highly pure internal calibrant, yielding an absolute mass fraction[3].

    MethodSelection Start Purity Assessment: trans-2-(4-Bromophenoxy) cyclopentanol Q1 Absolute Purity Reference Standard Available? Start->Q1 qNMR qNMR (1H) Absolute Quantitation Q1->qNMR No Q2 Impurity Volatility Profile? Q1->Q2 Yes HPLC HPLC-UV (Non-volatile/Diastereomers) Q2->HPLC Non-volatile GC GC-FID/MS (Residual Solvents) Q2->GC Volatile

    Decision tree for selecting the optimal purity assessment method.

    Comparative Experimental Data

    To objectively evaluate these methods, a single synthesized batch of trans-2-(4-Bromophenoxy)cyclopentanol was analyzed using optimized HPLC-UV, GC-FID (with derivatization), and 1H qNMR protocols. The data is summarized below, adhering to the validation parameters outlined in the ICH Q2(R2) guidelines[1].

    Analytical ParameterRP-HPLC-UV (220 nm)GC-FID (Derivatized)1H qNMR (Internal Calibrant)
    Assay / Purity (%) 98.2% (Area Normalization)97.8% (Area Normalization)96.5% ± 0.3% (Absolute Mass)
    cis-Isomer Content 1.1% (Resolved, Rs = 2.4)1.3% (Resolved, Rs = 3.1)1.2% (Resolved via specific multiplets)
    Debrominated Impurity 0.5% (Underestimated due to low UV)0.7%0.8%
    Limit of Detection (LOD) 0.01%0.005%0.1%
    Limit of Quantitation (LOQ) 0.03%0.015%0.5%
    Analysis Time 25 minutes18 minutes10 minutes (Acquisition)

    Data Interpretation: The chromatographic methods (HPLC and GC) report artificially higher purities (98.2% and 97.8%) because they fail to account for non-eluting impurities, inorganic salts, or species lacking a chromophore/volatility. qNMR reveals the true absolute purity (96.5%), demonstrating why it is the gold standard for qualifying reference materials[3].

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. Each protocol includes built-in system suitability criteria (SST) to ensure the data generated is trustworthy and reproducible.

    Protocol 1: Diastereomeric Resolution via RP-HPLC-UV

    This method is optimized to separate the cis and trans isomers while preventing peak tailing caused by the secondary hydroxyl group interacting with residual silanols on the stationary phase.

    System Setup:

    • Instrument: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The high-density end-capping minimizes secondary interactions.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of trace impurities).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm (optimal for the bromophenoxy ether linkage).

    Procedure & Self-Validation:

    • Blank Injection: Inject 10 µL of diluent (50:50 Water:Acetonitrile) to confirm no baseline interference.

    • System Suitability Test (SST): Inject a resolution mixture containing both cis and trans isomers (1 mg/mL).

      • Acceptance Criteria: Resolution (Rs) between cis and trans peaks must be ≥ 2.0. Tailing factor (Tf) for the trans peak must be ≤ 1.5.

    • Sample Analysis: Prepare the synthesized sample at 1.0 mg/mL. Inject in triplicate.

    • Calculation: Calculate purity via peak area normalization, excluding blank peaks.

    Protocol 2: Absolute Quantitation via 1H qNMR

    qNMR utilizes the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that resonance, independent of chemical structure[3].

    System Setup:

    • Instrument: Bruker Avance 400 MHz NMR Spectrometer (or equivalent).

    • Internal Calibrant (IC): Dimethyl sulfone (TraceCERT®, NIST traceable, purity ≥ 99.9%). Selected because its singlet resonance (~3.0 ppm) does not overlap with the analyte's signals.

    • Solvent: Chloroform-d (CDCl3) with 0.03% TMS.

    Procedure & Self-Validation:

    • Gravimetric Preparation (Critical Step): Using a microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of trans-2-(4-Bromophenoxy)cyclopentanol and ~5.000 mg of Dimethyl sulfone into the same vial.

    • Dissolution: Add 0.6 mL of CDCl3. Vortex until completely dissolved and transfer to a 5 mm NMR tube.

    • Acquisition Parameters:

      • Pulse Program: zg30 (30-degree pulse).

      • Relaxation Delay (D1): 30 seconds. Causality: The delay must be at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure complete magnetization recovery and quantitative accuracy.

      • Number of Scans (NS): 64 (to ensure Signal-to-Noise ratio > 150:1 for the analyte peak).

    • Integration & Calculation: Integrate the calibrant singlet at 3.0 ppm (6 protons) and the analyte's distinct methine proton adjacent to the ether oxygen at ~4.5 ppm (1 proton). Calculate absolute mass fraction.

    qNMRWorkflow Sample Accurate Weighing (Analyte + Internal Std) Dissolve Dissolution in Deuterated Solvent Sample->Dissolve Acquire 1H NMR Acquisition (Relaxation Delay > 5*T1) Dissolve->Acquire Integrate Signal Integration (Analyte vs Calibrant) Acquire->Integrate Calculate Mass Fraction Purity Calculation Integrate->Calculate

    Step-by-step workflow for absolute purity determination via qNMR.

    Conclusion & Recommendations

    For the routine purity assessment of synthesized trans-2-(4-Bromophenoxy)cyclopentanol, RP-HPLC-UV is the most practical and robust method for tracking process-related impurities and ensuring diastereomeric excess. However, because HPLC and GC rely on relative area normalization, they inherently overestimate purity by failing to detect non-chromophoric or non-volatile contaminants.

    Therefore, for the qualification of primary reference batches, or when the intermediate is intended for use in late-stage API synthesis, qNMR must be employed to establish the absolute mass fraction. By combining the high-resolution separation of HPLC with the metrological rigor of qNMR, researchers can establish a comprehensive, ICH-compliant control strategy.

    References

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
    • Pauli, G. F., et al. "Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220-31. PubMed.
    • BenchChem. "A Comparative Guide to HPLC and GC Methods for Purity Assessment of (E)-3-bromobut-2-enoic Acid." Benchchem.com.

    Sources

    Comparative

    Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Results with Theoretical Models in Drug Development

    In the landscape of modern drug discovery and development, the synergy between in-silico theoretical models and empirical experimental data is not just an advantage; it is a necessity. Computational models offer unpreced...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and development, the synergy between in-silico theoretical models and empirical experimental data is not just an advantage; it is a necessity. Computational models offer unprecedented speed and cost-effectiveness in exploring biological complexity and predicting therapeutic outcomes.[1] However, the predictive power of any model is only as robust as its validation against real-world biological systems.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the critical process of cross-validating experimental results with theoretical models, ensuring scientific rigor and building confidence in research outcomes.

    The core principle of cross-validation is to assess a model's performance on a dataset independent of the one used for its training, thereby quantifying its generalization error.[3] This process is mandatory to guard against overfitting, a common pitfall where a model learns the noise within the training data rather than the underlying biological signal.[3][4]

    The Symbiotic Cycle: An Overview of Model-Experiment Integration

    The relationship between theoretical modeling and experimentation is not a linear process but a cyclical and iterative one. Theoretical models, based on first principles and existing knowledge, generate testable hypotheses. These hypotheses are then investigated through targeted experiments. The resulting experimental data is used to calibrate, validate, and refine the computational model. This refined model, in turn, can generate more sophisticated hypotheses, driving the next round of experimentation. This iterative process progressively enhances the model's predictive accuracy and our understanding of the biological system.

    Model_Experiment_Cycle cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain cluster_validation Cross-Validation & Refinement Theoretical_Model Theoretical Model (e.g., QSP, PBPK) Hypothesis_Generation Hypothesis Generation Theoretical_Model->Hypothesis_Generation Generates Experiment_Design Experiment Design Hypothesis_Generation->Experiment_Design Informs Data_Acquisition Data Acquisition (In Vitro / In Vivo) Experiment_Design->Data_Acquisition Leads to Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Provides Model_Validation Model Validation & Parameter Refinement Data_Analysis->Model_Validation Feeds into Model_Validation->Theoretical_Model Refines

    Caption: The iterative cycle of theoretical modeling and experimental validation.

    Pillar 1: Establishing the Theoretical Framework - The "In Silico" Side

    The journey begins with the development of a computational model that aims to simulate a biological process or the effect of a therapeutic intervention. The choice of model is critical and depends on the specific question being addressed.

    Types of Theoretical Models in Drug Development:

    • Quantitative Systems Pharmacology (QSP) Models: These are mechanistic models that integrate knowledge across different biological scales to predict the dynamic interactions between a drug and a biological system. They are particularly valuable for understanding complex disease pathophysiology and predicting clinical outcomes in scenarios with limited data.

    • Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. They are instrumental in predicting drug concentrations in various tissues and for different patient populations.

    • Machine Learning (ML) and Artificial Intelligence (AI) Models: These data-driven models can identify complex patterns in large datasets to predict drug activity, toxicity, or patient response. Cross-validation is a cornerstone of developing robust ML models.[5]

    Causality in Model Development: The choice of a mechanistic model like QSP over a purely data-driven model is often dictated by the need to understand the "why" behind a prediction, which is crucial for navigating the complexities of drug development and regulatory scrutiny. The structure of the model itself, including the mathematical equations and parameters, represents a set of hypotheses about the underlying biology.

    Pillar 2: The Experimental Corroboration - The "In Vitro" and "In Vivo" Foundation

    The credibility of a computational model hinges on its validation with high-quality experimental data.[6][7] The design of these experiments should be guided by the need to test the model's key assumptions and predictions.

    Experimental Protocol: A Step-by-Step Guide to Data Generation for Model Validation

    • Define the Question of Interest (QoI): Clearly articulate the specific prediction or hypothesis from the theoretical model that needs to be tested. This will guide the choice of experimental system and endpoints.

    • Select the Appropriate Experimental System:

      • In Vitro Systems (e.g., cell cultures, organ-on-a-chip): Offer high-throughput and controlled environments to test specific molecular interactions or cellular responses predicted by the model.

      • In Vivo Systems (e.g., animal models): Provide a more complex physiological context to validate predictions about systemic effects, pharmacokinetics, and efficacy. The choice of animal model should be justified based on its physiological relevance to human biology.

    • Establish a Robust Assay: The analytical methods used to measure experimental endpoints must be validated for accuracy, precision, specificity, and robustness, in line with guidelines such as ICH Q2(R1).[8]

    • Data Acquisition and Processing:

      • Acquire data under well-defined and controlled conditions.

      • Process raw data to account for experimental variability and potential confounders. This may involve normalization, background subtraction, and quality control checks.

    • Documentation: Meticulously document all experimental procedures, reagents, and instrument settings to ensure reproducibility.

    Trustworthiness Through Self-Validating Systems: The experimental protocol itself should be designed as a self-validating system. This includes the use of positive and negative controls, replication to assess variability, and randomization to minimize bias.

    Pillar 3: The Cross-Validation Process - Where Theory Meets Reality

    Cross-validation is the systematic process of comparing the predictions of the theoretical model with the results of the experimental investigation.[9] This is not a one-time event but an ongoing dialogue between the computational and experimental domains.

    Methodologies for Cross-Validation:

    The choice of cross-validation technique depends on the nature of the model and the available data.

    • K-Fold Cross-Validation: This is a widely used technique where the dataset is randomly partitioned into 'k' subsets or folds.[10] The model is trained on k-1 folds, and the remaining fold is used for testing. This process is repeated k times, with each fold serving as the test set once. The results are then averaged to provide a more robust estimate of the model's performance.[11]

    K_Fold_Cross_Validation cluster_data Full Dataset cluster_iteration1 Iteration 1 cluster_iteration2 Iteration 2 cluster_iteration_k ... cluster_iteration5 Iteration 5 d1 Fold 1 train2 Train (Folds 1, 3-5) d2 Fold 2 train1 Train (Folds 2-5) d3 Fold 3 d4 Fold 4 d5 Fold 5 test1 Test (Fold 1) test2 Test (Fold 2) train5 Train (Folds 1-4) test5 Test (Fold 5)

    Caption: A visual representation of 5-fold cross-validation.

    • Leave-One-Out Cross-Validation (LOOCV): This is an extreme case of k-fold cross-validation where k is equal to the number of data points. For each data point, the model is trained on all other data points and then tested on the single held-out data point.[11]

    • Stratified K-Fold Cross-Validation: When dealing with classification problems with imbalanced classes, stratified k-fold ensures that each fold has the same proportion of class labels as the original dataset.[5]

    Quantitative Comparison of Model Predictions and Experimental Data

    A crucial step in cross-validation is the quantitative comparison of the model's output with the experimental measurements.

    Statistical MetricDescriptionApplication in Drug Development
    Root Mean Square Error (RMSE) Measures the average magnitude of the errors between predicted and observed values.[9]Quantifying the accuracy of a PBPK model in predicting drug concentration over time.
    R-squared (R²) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).Assessing how well a QSP model explains the observed variability in a biomarker response.
    Concordance Correlation Coefficient (CCC) Measures the agreement between two variables, evaluating both correlation and the deviation from a 45-degree line of perfect agreement.Comparing predicted and measured tumor sizes in response to an anti-cancer agent.
    Wilcoxon Signed-Rank Test A non-parametric test to determine if the distributions of paired observations (model vs. experiment) are significantly different.[12]Used when the data does not follow a normal distribution, for example, in comparing the effects of a drug on gene expression levels.

    Expertise in Action: Interpreting Discrepancies

    Discrepancies between model predictions and experimental data are not failures but opportunities for learning.[9] A systematic investigation of these discrepancies is essential:

    • Re-evaluate Experimental Data: Scrutinize the experimental protocol and data for potential errors, artifacts, or unaccounted sources of variability.

    • Re-examine Model Assumptions: The model's assumptions may be an oversimplification of the biological reality.[9] Discrepancies can highlight which assumptions need to be revisited and refined.

    • Sensitivity Analysis: Perform a sensitivity analysis on the model to identify which parameters have the most significant impact on the output.[9] This can help pinpoint the areas of the model that are most likely responsible for the discrepancy.

    Regulatory Perspectives and Authoritative Grounding

    In the context of drug development, the validation of computational models is not just a scientific best practice but also a regulatory expectation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have issued guidelines on the use of modeling and simulation.

    The FDA's guidance on "Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions" provides a framework for demonstrating the credibility of a model, which includes verification, validation, and uncertainty quantification.[6][13][14] Similarly, the ICH M15 guideline outlines a comprehensive approach to model evaluation. Adherence to these guidelines is crucial for the inclusion of modeling and simulation data in regulatory submissions.[1]

    Conclusion: A Commitment to Rigor

    The cross-validation of experimental results with theoretical models is a cornerstone of modern, efficient, and reliable drug development. It is an iterative and collaborative process that requires expertise in both computational modeling and experimental biology. By embracing a rigorous and systematic approach to cross-validation, researchers can build confidence in their models, accelerate the pace of discovery, and ultimately, contribute to the development of safer and more effective medicines.

    References

    • Cross-validation – Knowledge and References. Taylor & Francis. [Link]

    • The importance of Cross Validation. DataScientest. [Link]

    • FDA Releases Computational Modeling and Simulation Guidance. BONEZONE. [Link]

    • Mechanistic Modeling in Model-Informed Drug Development: Regulatory Compliance Under ICH M15. Investigations of a Dog. [Link]

    • Combining Experimental Data and Computational Methods for the Non-Computer Specialist. International Journal of Molecular Sciences. [Link]

    • Credibility of Computational Models Program: Research on Computational Models and Simulation Associated with Medical Devices. U.S. Food and Drug Administration (FDA). [Link]

    • FDA Guidance on Computational Modeling and Simulation in Medical Device Submissions. [Link]

    • FDA Releases Draft Guidance Supporting Computational Modeling. Exponent. [Link]

    • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

    • Predictive modelling: putting ICH guidelines to work in process validation. Pharmaceutical Engineering. [Link]

    • Cross validation – a safeguard for machine learning models. Ardigen. [Link]

    • Critical Role of Modeling and Simulation in Drug Development. SciEngineer. [Link]

    • In Models We Trust—But First, Validate. American Scientist. [Link]

    • An Analysis of Model Evaluation with Cross-Validation: Techniques, Applications, and Recent Advances. ResearchGate. [Link]

    • The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. [Link]

    • Evaluation and Comparison of Computational Models. National Center for Biotechnology Information (NCBI). [Link]

    • Validation of models with experimental data and analysis of discrepancies. ResearchGate. [Link]

    • Cross validation – Knowledge and References. Taylor & Francis. [Link]

    • Best statistical method to compare model data with data from real measurements. Cross Validated. [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of trans-2-(4-Bromophenoxy)cyclopentanol

    For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safe and compliant...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of trans-2-(4-Bromophenoxy)cyclopentanol, a halogenated organic compound. By understanding the principles behind these procedures, laboratories can maintain a safe environment and adhere to regulatory standards.

    The core principle for the disposal of trans-2-(4-Bromophenoxy)cyclopentanol is its classification as a halogenated organic compound. Due to the presence of a bromine atom, this substance requires specific handling to prevent environmental contamination and potential health hazards. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.[1]

    I. Immediate Safety and Hazard Assessment

    Key Safety Considerations:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]

    • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.[1][6][7]

    • Incompatible Materials: Keep away from strong oxidizing agents and bases.[8][9]

    Hazard Summary Table:

    Hazard ClassAnticipated RisksRecommended Precautions
    Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[2]Avoid direct contact and inhalation. Use appropriate PPE.
    Skin Irritation May cause skin irritation upon contact.[2][4][5][10]Wear nitrile gloves and a lab coat.
    Eye Irritation May cause serious eye irritation.[4][5][10]Wear safety goggles or a face shield.
    Environmental Potentially toxic to aquatic organisms.Do not dispose of down the drain.[1]

    II. Waste Segregation: The Cornerstone of Safe Disposal

    The most critical step in the proper disposal of trans-2-(4-Bromophenoxy)cyclopentanol is its segregation as a halogenated organic waste .[1][8][11] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[6]

    Workflow for Waste Segregation:

    Caption: Decision workflow for segregating halogenated waste.

    III. Step-by-Step Disposal Protocol

    Follow these detailed steps to ensure the safe and compliant disposal of trans-2-(4-Bromophenoxy)cyclopentanol.

    1. Container Selection and Labeling:

    • Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).[11][12][13] The container must have a tightly sealing screw cap.[8][11][12]

    • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled.[8][12] The label must include:

      • The words "Hazardous Waste".[6][12]

      • The full chemical name: "Waste trans-2-(4-Bromophenoxy)cyclopentanol". Avoid using abbreviations or chemical formulas.[8][11][12]

      • If other halogenated wastes are added to the same container, list all chemical constituents and their approximate percentages.[6][12]

      • The date when waste accumulation began.[14]

      • The name of the principal investigator or laboratory contact.

    2. Waste Accumulation:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6][12] This area should be under the direct control of laboratory personnel.[12]

    • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[7][8][11][12] Do not leave a funnel in the opening of the container.[12]

    • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[13][14]

    • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[13]

    3. Spill Management:

    In the event of a spill, immediate and appropriate action is crucial.

    • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health & Safety (EH&S) office.

    • Small Spills: For small, manageable spills:

      • Ensure you are wearing appropriate PPE.

      • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[2][6]

      • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[6][15]

      • Clean the spill area with soap and water.

      • Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.[16]

    4. Requesting Disposal:

    • Contact EH&S: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical waste management provider to schedule a pickup.[6][12]

    • Do Not Dispose Independently: Never attempt to dispose of halogenated organic waste through standard trash or sewer systems.[1][14] Disposal must be handled by a licensed hazardous waste disposal company.[17]

    Disposal Decision Tree:

    Disposal_Workflow Start Waste Generated SelectContainer Select & Label Compatible Halogenated Waste Container Start->SelectContainer Accumulate Accumulate Waste in SAA (Keep Closed, Use Secondary Containment) SelectContainer->Accumulate CheckFull Container >90% Full? Accumulate->CheckFull Spill Spill Occurs Accumulate->Spill Potential Event CheckFull->Accumulate No RequestPickup Contact EH&S for Waste Pickup CheckFull->RequestPickup Yes Disposal Professional Disposal RequestPickup->Disposal Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Accumulate

    Caption: Step-by-step workflow for the disposal of trans-2-(4-Bromophenoxy)cyclopentanol.

    IV. Regulatory Compliance

    The disposal of chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[13][14][16] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations, protecting both laboratory personnel and the environment.

    By implementing these robust disposal practices, your laboratory demonstrates a commitment to safety and environmental stewardship, building a foundation of trust and operational excellence.

    V. References

    • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

    • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.

    • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Campus Operations.

    • (n.d.). Chemical Waste Disposal Guidelines.

    • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.

    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.

    • TCI Chemicals. (2025, March 7). SAFETY DATA SHEET.

    • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.

    • (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.

    • (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.

    • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.

    • Spectrum Chemical. (2015, January 28). Material Safety Data Sheet.

    • (2002, July 2). SCOPE The scope of this procedure covers the disposal methods to be undertaken for chemical raw materials and labora.

    • (n.d.). SAFETY DATA SHEET.

    • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.

    • Derthon. (n.d.). Material Safety Data Sheet.

    • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

    • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.

    • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

    • Cayman Chemical. (2025, September 2). Safety Data Sheet.

    • (2022, June 6). Appendix A Disposal Procedures by Chemical.

    • AK Scientific, Inc. (n.d.). 2-(4-Bromophenoxy)-N-cyclopentylacetamide - Safety Data Sheet.

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    Handling

    Personal protective equipment for handling trans-2-(4-Bromophenoxy)cyclopentanol

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular causality. When handling specialized intermediates like trans-2-(4-Bromophe...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular causality. When handling specialized intermediates like trans-2-(4-Bromophenoxy)cyclopentanol , understanding the chemical architecture is the first step in mitigating risk.

    This compound merges a lipophilic, halogenated aromatic ether (the 4-bromophenoxy group) with a secondary cyclic alcohol (the cyclopentanol ring). This dual nature dictates its physical behavior, its permeation kinetics through protective barriers, and its environmental persistence. The following guide provides the operational, safety, and disposal frameworks required to handle this compound with uncompromising scientific integrity.

    Hazard Profiling and the Causality of Risk

    To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's specific hazards. The structural components of trans-2-(4-Bromophenoxy)cyclopentanol present distinct toxicological and logistical challenges[1][2].

    • The Cyclopentanol Moiety: Aliphatic and cyclic alcohols are known to disrupt the lipid bilayers of the stratum corneum and corneal epithelium. This causes severe defatting of the skin and acute eye irritation[1].

    • The 4-Bromophenoxy Moiety: Aryl bromides are highly lipophilic. This lipophilicity increases the molecule's ability to penetrate natural biological barriers and standard porous materials. Furthermore, halogenated aromatics can act as sensitizers and are recalcitrant to environmental degradation[2].

    Quantitative Hazard Summary & PPE Mapping
    Chemical MoietyPrimary HazardCausality / MechanismRequired PPE & Engineering Control
    Cyclopentanol Ring Acute Eye & Skin IrritationSolubilizes epidermal lipids; triggers inflammatory response in mucous membranes.ANSI Z87.1 Splash Goggles; Nitrile gloves (≥0.11 mm thickness).
    4-Bromophenoxy Group Dermal Penetration & SensitizationHigh partition coefficient (LogP) drives rapid absorption through natural rubber lattices.Neoprene or heavy Nitrile gloves; Flame-retardant lab coat with knit cuffs.
    Halogenated Organic Environmental ToxicityC-Br bonds resist microbial degradation and accumulate in aquatic ecosystems.Dedicated halogenated waste streams; Primary containment in fume hood.

    Strategic PPE Selection

    The Occupational Safety and Health Administration (OSHA) and the National Research Council dictate that PPE must be selected based on a rigorous hazard assessment[3][4]. For trans-2-(4-Bromophenoxy)cyclopentanol, standard latex gloves are scientifically inadequate.

    • Hand Protection: Use Nitrile or Neoprene gloves . The lipophilic nature of the bromophenoxy group facilitates rapid permeation through natural rubber (latex). Nitrile provides superior resistance to non-polar and slightly polar organic frameworks[3]. If handling the compound dissolved in aggressive solvents (e.g., Dichloromethane), upgrade to heavy-duty Butyl rubber gloves, as nitrile will degrade rapidly under halogenated solvent exposure.

    • Eye & Face Protection: Standard safety glasses leave the orbital cavity vulnerable to vapor accumulation or micro-splashes. Indirect-vented chemical splash goggles (ANSI Z87.1 compliant) are mandatory[4].

    • Body Protection: A flame-retardant (FR) lab coat is required. Ensure the coat has knit cuffs; open cuffs act as funnels for airborne particulates or spilled liquids, directing the hazard straight to the unprotected forearm.

    Operational Workflow: Step-by-Step Methodology

    Handling this compound requires strict adherence to engineering controls, primarily the chemical fume hood, to manage both vapor and particulate risks[4].

    Protocol: Safe Weighing and Transfer

    • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood's face velocity is operating between 80 and 100 feet per minute (fpm) [4]. Velocities above 120 fpm create turbulent eddies that can blow lipophilic powders out of the sash.

    • Static Mitigation: Halogenated organic powders often possess high volume resistivity, allowing static charge to accumulate during friction (tribocharging). Place an anti-static zeroing mat under the analytical balance.

    • Tool Selection: Use a grounded, stainless-steel spatula. Do not use plastic spatulas, as they generate static electricity that can cause the compound to violently disperse upon contact.

    • Transfer & Containment: Weigh the trans-2-(4-Bromophenoxy)cyclopentanol directly into a tared, sealable secondary vessel (e.g., a septum-capped vial). Seal the vessel before removing it from the fume hood to prevent cross-contamination of the general laboratory space.

    • Decontamination: Wipe down the balance pan and surrounding hood surface with an alcohol-based solvent (e.g., isopropanol) to dissolve and remove any residual brominated ether.

    Spill Response and Halogenated Waste Disposal

    Mixing halogenated waste with non-halogenated solvents is a critical operational failure. Halogenated compounds poison the catalytic converters used in standard solvent incinerators and require specialized high-temperature incineration to prevent the formation of toxic dioxins[5].

    Protocol: Spill Remediation

    • Containment: Immediately lower the fume hood sash to maximize exhaust efficiency. If the spill occurs outside the hood, evacuate the immediate area and allow the HVAC system to clear ambient vapors.

    • Absorption: Apply an inert, non-combustible absorbent such as diatomaceous earth or silica gel to the spill[1]. Never use combustible materials like sawdust, as the cyclopentanol moiety may present flammability risks depending on ambient conditions.

    • Collection: Sweep the absorbed material using a non-sparking tool. Place the saturated absorbent into a chemically compatible, high-density polyethylene (HDPE) container.

    • Segregation: Label the container strictly as "Hazardous Waste: Halogenated Organic Solid" . Ensure this container is kept physically separated from acetone, ethanol, and other non-halogenated waste streams[5].

    Chemical Handling & Exposure Control Workflow

    The following diagram illustrates the self-validating logical sequence for handling trans-2-(4-Bromophenoxy)cyclopentanol, ensuring that hazard assessment directly drives physical action.

    G Start Start: trans-2-(4-Bromophenoxy) cyclopentanol Handling Risk Hazard Assessment (Irritant, Halogenated) Start->Risk PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Risk->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Action Execute Synthesis/Weighing Hood->Action Spill Spill Detected? Action->Spill Clean Absorb & Segregate (Inert Absorbent) Spill->Clean  Yes Dispose Dispose as Halogenated Organic Waste Spill->Dispose  No Clean->Dispose

    Operational workflow for the safe handling, spill response, and disposal of halogenated cycloalkanols.

    References

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]

    • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. OSHA, 2011.[Link]

    Sources

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